molecular formula C15H12ClNO B605561 AR7 CAS No. 80306-38-3

AR7

Cat. No.: B605561
CAS No.: 80306-38-3
M. Wt: 257.71 g/mol
InChI Key: MVOZLTFXYGHZPM-UHFFFAOYSA-N
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Description

7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine (CAS 80306-38-3) is a high-purity benzoxazine derivative of significant interest in medicinal chemistry and oncology research. This compound is supplied with a minimum purity of 95% and has a molecular weight of 257.72 g/mol . Its core value lies in its role as a key chemical scaffold for investigating novel anti-cancer therapies. Recent scientific studies have demonstrated that synthetic oxazine derivatives can induce dual modes of programmed cell death—apoptosis and paraptosis—in human breast cancer cells . This is particularly valuable for overcoming drug resistance in heterogeneous cancers. The proposed mechanism of action involves the activation of the JNK pathway and an increase in intracellular reactive oxygen species (ROS) levels, leading to cell cycle arrest in the G1 phase and the downregulation of key anti-apoptotic proteins such as Bcl-2 and Bcl-xL . Beyond its application in cancer biology, benzoxazine derivatives are broadly recognized in pharmaceutical research for their potential as antioxidants and have historical applications as central nervous system (CNS) active compounds, including antidepressants and anti-Parkinson agents . Researchers will find the compound characterized by its SMILES string (CC1=CC=C(C2=NC3=CC=C(Cl)C=C3OC2)C=C1) and InChIKey (MVOZLTFXYGHZPM-UHFFFAOYSA-N) . For safe handling, please note the associated hazard warnings . The product is stored sealed and dry at 2-8°C . This chemical is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOZLTFXYGHZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80306-38-3
Record name 80306-38-3
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Foundational & Exploratory

The Function of Androgen Receptor Variant 7 (AR-V7): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer cell growth and survival. Therapies targeting the AR signaling axis, such as androgen deprivation therapy (ADT) and second-generation AR signaling inhibitors (ARSIs) like abiraterone acetate and enzalutamide, are the cornerstone of treatment for advanced prostate cancer. However, resistance to these therapies inevitably develops, leading to castration-resistant prostate cancer (CRPC). One of the key mechanisms of resistance is the expression of constitutively active AR splice variants, of which AR-V7 is the most well-characterized and clinically relevant.

This technical guide provides an in-depth overview of the function of AR-V7, its clinical significance, and the methodologies used for its detection and study.

Molecular Biology of AR-V7

AR-V7 is a truncated isoform of the full-length AR (AR-FL). It arises from alternative splicing of the AR pre-mRNA, where exons 1, 2, and 3 are spliced to a cryptic exon 3b located in intron 3. This results in a protein that retains the N-terminal domain (NTD) and the DNA-binding domain (DBD) but lacks the C-terminal ligand-binding domain (LBD). The absence of the LBD, which is the target of current ARSIs, renders AR-V7 constitutively active, meaning it can translocate to the nucleus and regulate gene expression in the absence of androgens.

Function of AR-V7 in Prostate Cancer

The primary function of AR-V7 is to act as a ligand-independent transcription factor that drives a pro-proliferative and pro-survival gene expression program in prostate cancer cells, thereby contributing to the development and progression of CRPC and resistance to AR-directed therapies.

Ligand-Independent Activation and Nuclear Translocation

Unlike AR-FL, which requires binding to androgens for its activation and nuclear translocation, AR-V7 is constitutively active. Its nuclear localization is mediated by a nuclear localization signal present in its unique C-terminal region derived from cryptic exon 3b. Once in the nucleus, AR-V7 can bind to androgen response elements (AREs) in the promoter and enhancer regions of target genes, leading to their transcriptional activation.

Transcriptional Activity and Target Genes

AR-V7 regulates a distinct set of target genes compared to AR-FL, although there is some overlap. AR-V7 has been shown to upregulate genes involved in cell cycle progression, proliferation, and survival. This distinct transcriptional program contributes to the aggressive phenotype of AR-V7-positive prostate cancer.

Clinical Significance of AR-V7

The expression of AR-V7 in prostate cancer has significant clinical implications, particularly in the context of CRPC.

Biomarker of Resistance to AR-Targeted Therapies

Numerous studies have demonstrated that the detection of AR-V7 in circulating tumor cells (CTCs) or tumor tissue is strongly associated with resistance to second-generation ARSIs, abiraterone and enzalutamide.[1] Patients with AR-V7-positive tumors have significantly lower prostate-specific antigen (PSA) response rates, shorter progression-free survival (PFS), and shorter overall survival (OS) when treated with these agents.[1][2][3]

Prognostic Marker

In addition to its predictive value for therapy resistance, AR-V7 expression is also a poor prognostic marker in patients with CRPC. The presence of AR-V7 is associated with more aggressive disease features and shorter survival, independent of the type of therapy received.[4]

Prevalence in Prostate Cancer

AR-V7 expression is rare in primary, hormone-sensitive prostate cancer but its prevalence increases significantly with disease progression and exposure to androgen-targeted therapies. In patients with metastatic CRPC, the prevalence of detectable AR-V7 in CTCs can range from approximately 20% in patients naive to second-generation ARSIs to over 50% in patients who have progressed on these therapies.[4]

Data Presentation

Table 1: Prevalence of AR-V7 in Prostate Cancer
Clinical State Sample Type Prevalence of AR-V7 Reference
Hormone-Sensitive Prostate Cancer (HSPC)TissueLow[5]
Castration-Resistant Prostate Cancer (CRPC) - Pre-Abiraterone/EnzalutamideCTCs19% - 39%[4]
CRPC - Post-Abiraterone/EnzalutamideCTCs31% - 55%[4]
Small Cell Prostate Carcinoma (post-ADT)Tissue33%[6]
Table 2: Clinical Outcomes with Abiraterone or Enzalutamide Based on AR-V7 Status in mCRPC Patients
Outcome AR-V7 Positive AR-V7 Negative P-value Reference
PSA Response Rate (≥50% decline)
Enzalutamide Cohort0%52.6%0.004[1]
Abiraterone Cohort0%68.0%0.004[1]
Combined Cohort (1st Line)26.7%65.8% (CTC+)/86.1% (CTC-)<0.001[2]
Progression-Free Survival (PFS) - Median
Enzalutamide Cohort2.1 months6.1 months<0.001[1]
Abiraterone Cohort2.3 monthsNot Reached<0.001[1]
Combined Cohort2.1 months6.2 months<0.001[2]
Overall Survival (OS) - Median
Combined Cohort11.2 months29.5 months<0.001[2]
Table 3: Clinical Outcomes with Taxane Chemotherapy Based on AR-V7 Status in mCRPC Patients
Outcome AR-V7 Positive AR-V7 Negative P-value Reference
PSA Response Rate (≥50% decline) 41%65%0.19[7][8]
Progression-Free Survival (PFS) - Median 4.5 months6.2 months0.11[9]
Overall Survival (OS) No significant differenceNo significant difference[8]

Experimental Protocols

Detection of AR-V7 in Circulating Tumor Cells (CTCs)

This assay involves a two-step process: immunomagnetic enrichment of CTCs from whole blood followed by molecular characterization.[7][9][10]

  • CTC Enrichment (AdnaTest ProstateCancerSelect):

    • Whole blood (5 mL) is collected in EDTA tubes.

    • CTCs are captured using a cocktail of antibodies targeting epithelial and prostate-specific antigens (e.g., EpCAM, PSMA) conjugated to magnetic beads.

    • The bead-bound cells are magnetically separated and washed.

  • Molecular Analysis (AdnaTest ProstateCancerPanel AR-V7):

    • The enriched cells are lysed, and mRNA is isolated using oligo(dT) magnetic beads.

    • The isolated mRNA is reverse transcribed into cDNA.

    • A pre-amplification step is performed using a multiplex PCR to increase the amount of target cDNA.

    • Quantitative real-time PCR (qRT-PCR) is then performed using specific primers for AR-V7 and other prostate cancer-associated genes (e.g., PSA, PSMA), along with control genes.

    • The presence of AR-V7 is determined by the detection of the specific PCR product.

This assay is an immunofluorescence-based protein detection method.[11][12][13][14][15]

  • Sample Preparation:

    • A whole blood sample is collected.

    • Red blood cells are lysed, and nucleated cells are deposited onto glass slides.

  • Immunofluorescence Staining and Imaging:

    • The cells are stained with a cocktail of fluorescently labeled antibodies. This includes:

      • Antibodies against cytokeratins (CK) to identify epithelial cells (potential CTCs).

      • An antibody against CD45 to identify and exclude leukocytes.

      • A specific antibody against the AR-V7 protein.

      • A nuclear counterstain (e.g., DAPI).

    • The slides are scanned using an automated digital fluorescence microscopy system.

  • Image Analysis and Interpretation:

    • Sophisticated algorithms are used to identify CTCs (CK-positive, CD45-negative, and with a nucleus).

    • The identified CTCs are then analyzed for the presence and subcellular localization of the AR-V7 protein.

    • A patient is considered AR-V7 positive if at least one CTC shows nuclear AR-V7 staining.

Immunohistochemistry (IHC) for AR-V7 in Tissue

This protocol outlines the general steps for detecting AR-V7 protein in formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue.

  • Tissue Preparation:

    • FFPE tissue sections (4-5 µm) are cut and mounted on charged slides.

    • Slides are baked to adhere the tissue.

  • Deparaffinization and Rehydration:

    • Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

  • Immunostaining:

    • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

    • Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).

    • Slides are incubated with the primary antibody specific for AR-V7 (e.g., RevMAb RM7, typically at a 1:500 dilution) overnight at 4°C.[1][16][17]

    • After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Slides are counterstained with hematoxylin to visualize cell nuclei.

    • Slides are dehydrated, cleared, and coverslipped.

  • Interpretation:

    • The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist. A scoring system, such as the H-score (combining intensity and percentage of stained cells), can be used for semi-quantitative analysis. Nuclear staining is considered positive.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for AR-V7

This protocol describes the general workflow for identifying the genome-wide binding sites of AR-V7.

  • Cell Culture and Cross-linking:

    • Prostate cancer cells expressing AR-V7 are cultured to a suitable confluency.

    • Proteins are cross-linked to DNA using formaldehyde. For some transcription factors, a double cross-linking step with an agent like disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.

  • Chromatin Preparation:

    • Cells are lysed, and the nuclei are isolated.

    • Chromatin is sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • The sheared chromatin is incubated with an antibody specific for AR-V7 (e.g., RevMAb RM7) overnight at 4°C. The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

    • The beads are washed extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • The immunoprecipitated chromatin is eluted from the beads.

    • The protein-DNA cross-links are reversed by heating in the presence of a high salt concentration.

    • Proteins are digested with proteinase K.

  • DNA Purification and Library Preparation:

    • The DNA is purified using a column-based kit or phenol-chloroform extraction.

    • The purified DNA fragments are used to prepare a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing and Data Analysis:

    • The library is sequenced using a high-throughput sequencing platform.

    • The sequencing reads are aligned to a reference genome.

    • Peak calling algorithms (e.g., MACS2) are used to identify regions of the genome that are significantly enriched in the ChIP sample compared to an input control.

    • These enriched regions represent the binding sites of AR-V7.

    • Downstream analysis can include motif discovery, gene ontology analysis, and integration with gene expression data.

Signaling Pathways and Experimental Workflows

Canonical Androgen Receptor (AR-FL) Signaling Pathway

AR_FL_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_FL_HSP AR-FL-HSP Complex Androgen->AR_FL_HSP Binds to LBD AR_FL AR-FL AR_FL_dimer AR-FL Dimer AR_FL->AR_FL_dimer Dimerization & Nuclear Translocation HSP HSP90 AR_FL_HSP->AR_FL HSP Dissociation ARE Androgen Response Element (ARE) AR_FL_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Coactivators Coactivators Coactivators->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: Canonical androgen receptor (AR-FL) signaling pathway.

Androgen Receptor Variant 7 (AR-V7) Signaling Pathway

AR_V7_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_V7_protein AR-V7 Protein (Constitutively Active) AR_V7_nuc AR-V7 AR_V7_protein->AR_V7_nuc Nuclear Translocation (Ligand-Independent) Androgen Androgen (e.g., Testosterone, DHT) Androgen->AR_V7_protein No Interaction (LBD absent) ARSI AR Signaling Inhibitors (Abiraterone, Enzalutamide) ARSI->AR_V7_protein No Interaction (LBD absent) ARE Androgen Response Element (ARE) AR_V7_nuc->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription CRPC CRPC Progression & Therapy Resistance Gene_Transcription->CRPC

Caption: Ligand-independent AR-V7 signaling pathway.

Experimental Workflow for CTC-Based AR-V7 Detection

CTC_Workflow cluster_main Workflow for AR-V7 Detection in Circulating Tumor Cells cluster_methods Analysis Methods Blood_Draw Whole Blood Collection CTC_Enrichment CTC Enrichment/ Isolation Blood_Draw->CTC_Enrichment Analysis AR-V7 Analysis CTC_Enrichment->Analysis Result Result Reporting (Positive/Negative) Analysis->Result qRT_PCR qRT-PCR (mRNA detection) Analysis->qRT_PCR IF Immunofluorescence (Protein detection) Analysis->IF Decision Clinical Decision Making Result->Decision

Caption: Generalized workflow for CTC-based AR-V7 detection.

References

The Androgen Receptor Splice Variant 7 (AR-V7): A Core Driver of Therapy Resistance and Progression in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The androgen receptor (AR) signaling axis is a cornerstone of prostate cancer development and progression. While androgen deprivation therapies (ADT) that target the full-length AR (AR-FL) are initially effective, the emergence of castration-resistant prostate cancer (CRPC) remains a major clinical challenge. A key mechanism of resistance is the expression of constitutively active AR splice variants, of which AR-V7 is the most prevalent and clinically significant. Lacking the ligand-binding domain, AR-V7 is impervious to current AR-targeting agents, driving persistent downstream signaling, tumor growth, and metastasis. This technical guide provides a comprehensive overview of the AR-V7 signaling pathway, its role in cancer progression, methods for its detection and analysis, and its clinical implications.

The AR-V7 Signaling Pathway: A Ligand-Independent Transcriptional Activator

AR-V7 is a truncated isoform of the AR that arises from alternative splicing of the AR pre-mRNA, leading to the inclusion of a cryptic exon 3 (CE3). This results in a protein that retains the N-terminal domain (NTD) and DNA-binding domain (DBD) but lacks the C-terminal ligand-binding domain (LBD).[1][2][3] Consequently, AR-V7 is constitutively active and can translocate to the nucleus to regulate gene expression without the need for androgen binding.[4]

The expression of AR-V7 is dynamically regulated, with low levels in hormone-sensitive prostate cancer and significantly increased expression in CRPC, particularly after treatment with second-generation antiandrogens like enzalutamide and abiraterone.[5] This upregulation is mediated by various splicing factors, including U2AF65, ASF/SF2, and Sam68, whose activity is increased under ADT.[3][6]

Once in the nucleus, AR-V7 can homodimerize or heterodimerize with AR-FL to bind to androgen response elements (AREs) in the promoter and enhancer regions of target genes.[7] However, AR-V7 also possesses a unique cistrome, binding to distinct genomic regions and regulating a set of genes that are not canonical AR-FL targets.[2][8][9] This distinct transcriptional program contributes to the aggressive phenotype of AR-V7-positive cancers.

Upstream Regulation of AR-V7

The expression and activity of AR-V7 are influenced by a complex interplay of signaling pathways and regulatory factors. The PI3K/AKT pathway, frequently activated in prostate cancer, has been shown to regulate AR-V7 activity.[1][10] Inhibition of the PI3K/AKT pathway can lead to a reduction in AR-V7 transcriptional activity.

Furthermore, the homeobox protein HOXB13 has been identified as a critical coregulator of AR-V7.[11] HOXB13 physically interacts with AR-V7 and is required for its binding to chromatin, thereby governing the AR-V7-driven transcriptional program in CRPC.[12]

AR_V7_Upstream_Regulation ADT Androgen Deprivation Therapy (ADT) Splicing_Factors Splicing Factors (U2AF65, ASF/SF2, Sam68) ADT->Splicing_Factors Upregulates AR_pre_mRNA AR pre-mRNA Splicing_Factors->AR_pre_mRNA Promotes Splicing AR_V7_mRNA AR-V7 mRNA AR_pre_mRNA->AR_V7_mRNA AR_V7_Protein AR-V7 Protein AR_V7_mRNA->AR_V7_Protein Translation AR_V7_Activity AR-V7 Transcriptional Activity AR_V7_Protein->AR_V7_Activity Drives PI3K_AKT PI3K/AKT Pathway PI3K_AKT->AR_V7_Activity Modulates HOXB13 HOXB13 HOXB13->AR_V7_Protein Interacts with AR_V7_Downstream_Signaling AR_V7 AR-V7 AREs Androgen Response Elements (AREs) AR_V7->AREs Binds to Target_Genes Target Gene Transcription AREs->Target_Genes Regulates UBE2C_CDK1 UBE2C, CDK1 Target_Genes->UBE2C_CDK1 NUP210_SLC3A2 NUP210, SLC3A2 Target_Genes->NUP210_SLC3A2 Apoptosis Apoptosis Resistance Target_Genes->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression (G2/M Transition) UBE2C_CDK1->Cell_Cycle Promotes Proliferation Increased Proliferation Cell_Cycle->Proliferation Survival Increased Cell Survival Apoptosis->Survival RT_qPCR_Workflow Sample Cell/Tissue/CTC Sample RNA_Isolation RNA Isolation Sample->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification) qPCR->Data_Analysis ChIP_Seq_Workflow Start Cross-link Protein-DNA in Cells Shear Chromatin Shearing Start->Shear IP Immunoprecipitation with AR-V7 Antibody Shear->IP Purify Reverse Cross-links & Purify DNA IP->Purify Library Library Preparation & Sequencing Purify->Library Analysis Data Analysis (Peak Calling) Library->Analysis CRISPR_Screen_Workflow Start Transduce Cas9-expressing Cells with sgRNA Library Selection Apply Selective Pressure Start->Selection Harvest Harvest Cells at Early & Late Timepoints Selection->Harvest Sequencing gDNA Extraction & sgRNA Sequencing Harvest->Sequencing Analysis Identify Enriched/ Depleted sgRNAs Sequencing->Analysis

References

The Compound AR7: A Technical Guide to its Mechanism as a Retinoic Acid Receptor Alpha (RARα) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound AR7 is a synthetic small molecule identified as an atypical antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear hormone receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1][2] Unlike typical retinoids that act as agonists, this compound inhibits the transcriptional activity of RARα. This unique mode of action has garnered interest in its potential therapeutic applications, particularly in the context of cellular quality control and age-related diseases. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its interaction with RARα and the downstream signaling consequences. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular pharmacology.

Core Mechanism of Action: Antagonism of RARα

This compound functions as a specific antagonist of RARα activity.[2] While the precise binding kinetics have not been publicly disclosed, its antagonistic effects are well-documented. RARα, in its ligand-bound state with endogenous agonists like all-trans retinoic acid (ATRA), typically forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating gene transcription.

This compound disrupts this process by binding to RARα, likely inducing a conformational change that prevents the recruitment of co-activators and favors the binding of co-repressor complexes. This leads to the silencing of RARα target genes. It is important to note that this compound has been shown to have no significant agonist or antagonist activity on RXR.[2]

Key Downstream Effect: Activation of Chaperone-Mediated Autophagy (CMA)

The most well-characterized downstream effect of this compound's antagonism of RARα is the specific activation of chaperone-mediated autophagy (CMA).[1][3] CMA is a selective lysosomal degradation pathway responsible for the removal of soluble cytosolic proteins containing a specific KFERQ-like motif. This process is critical for cellular protein homeostasis and stress responses.

Normally, signaling through RARα exerts an inhibitory effect on CMA.[1][3] By antagonizing RARα, this compound effectively removes this brake, leading to a significant activation of CMA activity.[1][4] This activation occurs without detectable changes in other autophagic pathways, such as macroautophagy.[1][3]

The primary mechanism for this CMA activation is the transcriptional upregulation of the LAMP2A gene.[5][6] LAMP-2A is a lysosomal membrane protein that acts as the receptor for CMA substrate proteins and is the rate-limiting component of the CMA pathway. Treatment with this compound has been shown to increase the mRNA levels of Lamp2a, leading to higher levels of the LAMP-2A protein in lysosomes.[5][6] This increase in LAMP-2A facilitates the binding and translocation of CMA substrates into the lysosome for degradation. The stimulatory effect of this compound on CMA is partially reduced by the transcriptional repressor Actinomycin D, further supporting a mechanism involving transcriptional regulation.[1][3]

Quantitative Data

ParameterValueCell LineConditionsReference
IC50 10 µMHepG2Cytotoxicity under hypoxic conditions (48 hrs)[1][3][7]
Lamp2a mRNA induction Dose-dependent increaseWild-type and LRRK2 R1441G KI cells24-hour treatment with 10 µM and 20 µM this compound[6]

Note: The IC50 value represents the cytotoxic effect of this compound under specific conditions and is not a direct measure of its RARα antagonist potency.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound Action

Caption: this compound binds to RARα, leading to the inhibition of RARα-mediated transcriptional repression of the LAMP2A gene, resulting in increased LAMP-2A protein expression and activation of CMA.

Experimental Workflow for Assessing RARα Antagonism

RARa_Antagonist_Assay_Workflow start Start step1 Culture cells expressing RARα and a RARE-driven reporter gene (e.g., Luciferase) start->step1 step2 Treat cells with a known RARα agonist (e.g., ATRA) +/- varying concentrations of this compound step1->step2 step3 Incubate for a defined period (e.g., 24 hours) step2->step3 step4 Lyse cells and measure reporter gene activity (e.g., luminescence) step3->step4 step5 Analyze data to determine the IC50 value of this compound step4->step5 end End step5->end

Caption: A generalized workflow for a reporter gene assay to quantify the antagonist activity of this compound on RARα.

Experimental Workflow for Chaperone-Mediated Autophagy (CMA) Assay

CMA_Assay_Workflow cluster_in_vitro In Vitro CMA Assay cluster_in_cellulo In Cellulo CMA Assay iv_start Isolate lysosomes from control and This compound-treated cells iv_step1 Incubate isolated lysosomes with a purified CMA substrate protein (e.g., GAPDH) iv_start->iv_step1 iv_step2 Measure substrate degradation or lysosomal binding iv_step1->iv_step2 iv_end Compare CMA activity iv_step2->iv_end ic_start Treat cells with this compound ic_step1 Perform pulse-chase labeling with a radiolabeled amino acid to measure long-lived protein degradation ic_start->ic_step1 ic_step2 Alternatively, monitor a fluorescent CMA reporter ic_start->ic_step2 ic_end Quantify changes in protein degradation ic_step1->ic_end ic_step2->ic_end

Caption: Overview of in vitro and in cellulo experimental workflows to assess the impact of this compound on CMA activity.

Experimental Protocols

Detailed experimental protocols for the characterization of RARα antagonists and the assessment of CMA are extensive. Below are generalized methodologies for key experiments.

RARα Antagonist Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activation induced by a known RARα agonist.

1. Cell Culture and Transfection:

  • HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.
  • Cells are transiently co-transfected with three plasmids:
  • An expression vector for RARα.
  • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.
  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Compound Treatment:

  • 24 hours post-transfection, cells are treated with a constant concentration of a RARα agonist (e.g., 10 nM ATRA) either alone or in combination with a serial dilution of this compound.

3. Luciferase Assay:

  • After 24 hours of incubation, cells are lysed.
  • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • The ratio of Firefly to Renilla luciferase activity is calculated to normalize the data.
  • The percentage of inhibition by this compound is calculated relative to the agonist-only control.
  • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Chaperone-Mediated Autophagy (CMA) Assay with Isolated Lysosomes

This assay directly measures the uptake and degradation of a CMA substrate by isolated lysosomes.

1. Isolation of Lysosomes:

  • Lysosomes are isolated from the livers of control and this compound-treated rats or from cultured cells using differential centrifugation and density gradient centrifugation.

2. In Vitro CMA Reaction:

  • Isolated lysosomes are incubated with a purified, radiolabeled CMA substrate (e.g., [3H]GAPDH) in a buffer containing an ATP-regenerating system and the chaperone Hsc70.
  • The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes).

3. Measurement of Degradation:

  • The reaction is stopped by adding trichloroacetic acid (TCA) to precipitate undegraded protein.
  • The amount of degraded, TCA-soluble radioactivity is quantified by liquid scintillation counting.
  • Alternatively, lysosomal binding and uptake can be assessed by immunoblotting for the substrate protein in the lysosomal fraction after incubation and protease protection assays.

4. Data Analysis:

  • The percentage of substrate degradation is calculated and compared between lysosomes from control and this compound-treated sources.

Structure-Activity Relationship (SAR)

Currently, there is no publicly available information on the structure-activity relationship of this compound and its analogs as RARα antagonists. The core structure of this compound is a 2H-benzo[b][1][6]oxazine derivative.[8] Further research is required to elucidate the key structural motifs responsible for its antagonist activity and to optimize its potency and selectivity. Studies on other 2H-benzo[b][1][6]oxazine derivatives have explored their potential as hypoxia-targeted compounds and Na+/H+ exchange inhibitors, but not specifically in the context of RARα antagonism.[8][9]

Conclusion

The compound this compound represents an intriguing pharmacological tool for the study of RARα signaling and its role in cellular homeostasis. Its specific mechanism of activating chaperone-mediated autophagy through the antagonism of RARα and subsequent upregulation of LAMP-2A holds promise for further investigation into its therapeutic potential in conditions associated with CMA dysfunction, such as neurodegenerative diseases and aging. While the available quantitative data on this compound is limited, the established mechanistic framework provides a solid foundation for future research and drug development efforts. Further studies are warranted to fully characterize its binding properties, functional antagonist potency, and structure-activity relationships to unlock its full therapeutic potential.

References

The Androgen Receptor Splice Variant 7: A Comprehensive Technical Guide on its Discovery, Characterization, and Clinical Significance in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the androgen receptor splice variant 7 (AR-V7) represents a critical mechanism of resistance to androgen receptor (AR)-targeted therapies in castration-resistant prostate cancer (CRPC). This constitutively active, ligand-independent variant of the AR drives tumor progression and is a key biomarker for predicting treatment outcomes. This technical guide provides an in-depth overview of the discovery and molecular characterization of AR-V7, its signaling pathways, and its profound implications for drug development. Detailed experimental protocols for the detection and quantification of AR-V7 are provided, alongside a quantitative summary of its clinical impact.

Discovery and Molecular Characterization of AR-V7

The discovery of AR-V7 arose from investigations into the mechanisms of resistance to androgen deprivation therapy (ADT) in prostate cancer.[1] It was identified as a splice variant of the AR mRNA that results in a truncated protein.[2] Structurally, AR-V7 retains the N-terminal transactivation domain (NTD) and the DNA-binding domain (DBD), which are encoded by exons 1, 2, and 3. However, due to abnormal splicing of introns, it lacks the C-terminal ligand-binding domain (LBD) encoded by exons 4 through 8.[1][3] This truncated structure is the basis for its ligand-independent, constitutive activity.[4][5]

The expression of AR-V7 is rare in primary, hormone-naive prostate cancer but becomes significantly more frequent in CRPC, particularly after treatment with second-generation AR-targeting agents like enzalutamide and abiraterone.[3][6] This upregulation is a key adaptive mechanism of cancer cells to survive and proliferate in an androgen-depleted environment.[7]

Signaling Pathways and Ligand-Independent Activation

Unlike the full-length AR (AR-FL), which requires androgen binding for its activation and nuclear translocation, AR-V7 is constitutively active.[8][9] This allows it to bind to androgen response elements (AREs) in the promoter regions of target genes and drive their transcription in the absence of androgens.[3][10]

AR_V7_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_V7_mRNA AR-V7 mRNA Ribosome Ribosome AR_V7_mRNA->Ribosome Translation AR_V7_Protein AR-V7 Protein Ribosome->AR_V7_Protein AR_V7_Nuclear Nuclear AR-V7 AR_V7_Protein->AR_V7_Nuclear Nuclear Import (Ligand-Independent) ARE Androgen Response Element (ARE) AR_V7_Nuclear->ARE Target_Genes Target Genes (e.g., PSA, FKBP5) ARE->Target_Genes Binds to Transcription Transcription Target_Genes->Transcription Cell_Cycle_Progression Cell Cycle Progression Transcription->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation

Figure 1: AR-V7 Signaling Pathway.
Nuclear Import

The nuclear translocation of AR-V7 is a critical step for its transcriptional activity and is mechanically distinct from that of AR-FL.[11] While AR-FL relies on a microtubule-dependent, importin-α/β pathway for nuclear import, AR-V7 utilizes a microtubule-independent mechanism.[11][12] This has significant therapeutic implications, as taxane-based chemotherapies that stabilize microtubules and inhibit AR-FL nuclear translocation are less effective against AR-V7.[8][12] Studies have shown that the dimerization box domain of AR-V7 is required for its efficient nuclear import.[11][13]

AR_V7_Nuclear_Import cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_V7 AR-V7 AR_V7_nuclear AR-V7 AR_V7->AR_V7_nuclear Microtubule & Importin α/β Independent AR_FL AR-FL Importin_alpha_beta Importin α/β AR_FL->Importin_alpha_beta Androgen Androgen Androgen->AR_FL Microtubules Microtubules Importin_alpha_beta->Microtubules AR_FL_nuclear AR-FL Microtubules->AR_FL_nuclear Microtubule Dependent

Figure 2: AR-V7 vs. AR-FL Nuclear Import.
Dimerization and Transcriptional Activity

AR-V7 can form both homodimers and heterodimers with AR-FL.[14] While heterodimerization with AR-FL can induce the nuclear localization of unliganded AR-FL, AR-V7 can drive gene transcription and DNA damage repair independently of its interaction with AR-FL.[14] This independent function underscores its role as a driver of resistance in a castrate state.[14] The transcriptional program of AR-V7 partially overlaps with that of AR-FL, regulating genes involved in cell cycle progression and proliferation, such as PSA and FKBP5.[15][16] However, AR-V7 also regulates a unique set of genes, contributing to a more aggressive cancer phenotype.[15]

Clinical Significance and Data Presentation

The detection of AR-V7 in patients with CRPC has significant clinical implications, serving as a predictive biomarker for resistance to AR-targeted therapies and as a prognostic marker for patient outcomes.[2][17]

Predictive Biomarker

Numerous studies have demonstrated that the presence of AR-V7 in circulating tumor cells (CTCs) is associated with resistance to enzalutamide and abiraterone.[18][19][20] Patients with AR-V7-positive CTCs have significantly lower prostate-specific antigen (PSA) response rates, shorter progression-free survival (PFS), and shorter overall survival (OS) when treated with these agents compared to patients with AR-V7-negative CTCs.[18][19] Conversely, some evidence suggests that patients with AR-V7-positive tumors may derive greater benefit from taxane-based chemotherapy.[2][17][21]

Treatment AR-V7 Status PSA Response Rate Median Progression-Free Survival (PFS) Median Overall Survival (OS) Reference
Enzalutamide/AbirateronePositive13.9% - 26.7%2.1 - 3.1 months7.3 - 11.2 months[17][18][19]
Enzalutamide/AbirateroneNegative52.2% - 65.8%6.2 - 6.9 months19.8 - 27.2 months[17][18][19]
Taxane ChemotherapyPositive--14.3 months[17]
Taxane ChemotherapyNegative--12.8 months[17]

Table 1: Clinical Outcomes based on AR-V7 Status in CRPC Patients

Prognostic Biomarker

Independent of treatment, the presence of AR-V7 is associated with a more aggressive disease phenotype and poorer prognosis.[22] Patients with detectable AR-V7 in their CTCs tend to have a higher tumor burden and a shorter overall survival.[22]

Experimental Protocols for AR-V7 Detection

Several methodologies have been developed and clinically validated for the detection of AR-V7, primarily from liquid biopsies (circulating tumor cells) and tumor tissue.

Detection in Circulating Tumor Cells (CTCs)

CTCs provide a non-invasive means to assess AR-V7 status in real-time. Two main approaches are used: mRNA-based assays and protein-based assays.

CTC_Detection_Workflow cluster_mRNA mRNA-based Detection cluster_protein Protein-based Detection Blood_Draw Whole Blood Collection CTC_Enrichment CTC Enrichment (e.g., EpCAM-based or size-based) Blood_Draw->CTC_Enrichment CTC_Identification CTC Identification (Cytokeratin+, CD45-, DAPI+) CTC_Enrichment->CTC_Identification RNA_Extraction RNA Extraction CTC_Identification->RNA_Extraction Immunofluorescence Immunofluorescence (IF) Staining (Anti-AR-V7 antibody) CTC_Identification->Immunofluorescence RT_qPCR Reverse Transcription Quantitative PCR (RT-qPCR) RNA_Extraction->RT_qPCR ddPCR Droplet Digital PCR (ddPCR) RNA_Extraction->ddPCR Imaging_Analysis Automated Imaging and Analysis Immunofluorescence->Imaging_Analysis

Figure 3: General Workflow for CTC-based AR-V7 Detection.

Principle: This method detects and quantifies AR-V7 mRNA transcripts.

Protocol Outline:

  • Blood Collection: Collect whole blood in specialized tubes (e.g., CellSave or EDTA tubes).

  • CTC Enrichment: Enrich for CTCs using an immunomagnetic-based system (e.g., CellSearch) targeting the epithelial cell adhesion molecule (EpCAM).[23]

  • RNA Extraction: Lyse the enriched cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).[24]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and random hexamers.[24][25]

  • qPCR: Perform quantitative PCR using primers specific for the unique junction between exon 3 and the cryptic exon of AR-V7.[24][25] A housekeeping gene (e.g., GAPDH or RPL30) is used for normalization.[24][25] The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.[23][25]

Principle: This method detects the AR-V7 protein within individual CTCs, allowing for the assessment of its subcellular localization (nuclear vs. cytoplasmic).[26]

Protocol Outline:

  • Blood Processing: Process whole blood to deposit nucleated cells onto microscope slides.[27]

  • CTC Identification: Stain cells with a cocktail of antibodies to identify CTCs (e.g., anti-pan-cytokeratin and anti-EpCAM) and exclude white blood cells (anti-CD45), along with a nuclear counterstain (e.g., DAPI).[22][27]

  • AR-V7 Staining: Perform immunofluorescent staining using a validated primary antibody specific to the unique C-terminus of the AR-V7 protein.[22][26]

  • Signal Amplification: A secondary antibody conjugated to a fluorophore is used for detection. Tyramide signal amplification can be employed to enhance the signal.[27]

  • Imaging and Analysis: Utilize an automated microscopy platform to scan the slides and identify CTCs. The intensity and localization of the AR-V7 signal within the nucleus of identified CTCs are quantified.[22][26] A predefined intensity threshold above background is used to score a cell as AR-V7 positive.[26]

Detection in Tumor Tissue

Principle: This technique detects the AR-V7 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Protocol Outline:

  • Tissue Preparation: Cut FFPE tissue blocks into thin sections (e.g., 4-5 µm) and mount on slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval to unmask the AR-V7 antigen.

  • Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the slides with a validated primary antibody specific for AR-V7.[6]

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen (e.g., DAB) to visualize the antibody binding.

  • Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate, and mount the slides.

  • Scoring: A pathologist scores the percentage of tumor cells with nuclear AR-V7 staining and the intensity of the staining.

IHC_Workflow FFPE_Tissue FFPE Tissue Block Sectioning Sectioning FFPE_Tissue->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (Anti-AR-V7) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chromogen Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Microscopy Microscopic Analysis Counterstain->Microscopy

Figure 4: Immunohistochemistry (IHC) Workflow for AR-V7 Detection.

Implications for Drug Development

The discovery of AR-V7 has spurred the development of novel therapeutic strategies aimed at overcoming resistance to current AR-targeted therapies. These approaches include:

  • Targeting the AR N-terminal Domain: Developing drugs that bind to the NTD of the AR, thereby inhibiting the activity of both AR-FL and AR-V7.[28]

  • Inhibiting AR-V7 Expression: Targeting the splicing machinery or upstream signaling pathways that regulate the expression of AR-V7.[28]

  • Promoting AR-V7 Degradation: Identifying compounds that can induce the degradation of the AR-V7 protein.[21]

  • AR-V7-Targeted Immunotherapy: Developing vaccines or other immunotherapies that target cells expressing AR-V7.[3][29]

Conclusion

The androgen receptor splice variant 7 is a key driver of castration-resistant prostate cancer and a clinically validated biomarker of resistance to second-generation androgen receptor signaling inhibitors. Its constitutive, ligand-independent activity allows cancer cells to bypass therapies targeting the AR ligand-binding domain. A thorough understanding of its molecular characteristics, signaling pathways, and methods of detection is crucial for researchers, scientists, and drug development professionals working to improve outcomes for patients with advanced prostate cancer. The continued development of assays to accurately and reliably detect AR-V7, alongside novel therapeutic strategies to target this variant, holds great promise for the future of prostate cancer treatment.

References

The AR7 Compound: A Technical Guide to its Activation of Chaperone-Mediated Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the AR7 compound, an atypical retinoid that functions as a potent activator of chaperone-mediated autophagy (CMA). CMA is a selective lysosomal degradation pathway crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. This compound offers a valuable pharmacological tool for studying CMA and holds therapeutic potential. This document details the mechanism of action of this compound, compiles quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: Chaperone-Mediated Autophagy

Chaperone-mediated autophagy is a highly selective process for the degradation of cytosolic proteins in lysosomes.[1][2] It involves the recognition of substrate proteins containing a KFERQ-like motif by the cytosolic chaperone heat shock cognate 70 kDa protein (Hsc70, also known as HSPA8).[2][3][4] The Hsc70-substrate complex then translocates to the lysosomal membrane and binds to the lysosome-associated membrane protein type 2A (LAMP-2A), which acts as the receptor and rate-limiting component of the CMA pathway.[1][2][4] Following binding, the substrate protein is unfolded and translocated into the lysosomal lumen for degradation by resident hydrolases.[2][3]

This compound: Mechanism of Action

This compound is an atypical retinoid that functions as a retinoic acid receptor alpha (RARα) antagonist.[5][6][7] Its activation of CMA is mediated through an RARα-dependent pathway.[5][6] Signaling through RARα normally inhibits CMA.[2][7] By antagonizing RARα, this compound alleviates this inhibition, leading to an upregulation of CMA activity.[1][7] A key downstream effect of this compound-mediated RARα antagonism is the increased expression of LAMP-2A, the essential CMA receptor.[5][6][8] This increase in LAMP-2A levels enhances the capacity of the cell to carry out CMA-mediated protein degradation.[1] It is important to note that this compound selectively activates CMA without significantly affecting macroautophagy.[7]

Signaling Pathway of this compound-Mediated CMA Activation

The following diagram illustrates the proposed signaling pathway for this compound's effect on chaperone-mediated autophagy.

AR7_CMA_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_lysosome Lysosome This compound This compound RARa_a RARα (active) This compound->RARa_a antagonizes ATRA All-trans-retinoic acid (ATRA) RARa_i RARα (inactive) Gene LAMP2A Gene RARa_a->Gene inhibits transcription ATRA->RARa_a activates Hsc70 Hsc70 Hsc70_Substrate Hsc70-Substrate Complex Hsc70->Hsc70_Substrate Substrate KFERQ-motif Substrate Substrate->Hsc70_Substrate LAMP2A LAMP-2A Receptor Hsc70_Substrate->LAMP2A binds mRNA LAMP2A mRNA Gene->mRNA transcription mRNA->LAMP2A translation Lys_lumen Lysosomal Lumen LAMP2A->Lys_lumen translocation

Caption: this compound antagonizes RARα, leading to increased LAMP2A gene transcription and subsequent activation of CMA.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various aspects of chaperone-mediated autophagy as reported in the literature.

Table 1: Dose-Dependent Activation of CMA by this compound

Cell TypeThis compound Concentration (µM)Duration of TreatmentObserved EffectReference
Mouse Fibroblasts2012 hoursMarked dose-dependent activation of CMA activity.[1][1]
WT and LRRK2 R1441G KI Primary Cortical Neurons10, 2024 hoursDose-dependently induced Lamp2a mRNA expression.[9][9]
WT and LRRK2 R1441G KI Primary Cortical Neurons20DIV9 to DIV21Markedly reduced intracellular SNCA oligomers by 44% in KI neurons compared to vehicle-treated KI.[9][9]
NIH 3T3 cells10, 20, 3012, 24 hoursNo effect on macroautophagy.[7][7]
WT and LRRK2R1441G KI Mutant MEFs2016 hoursIncreased lysosomal activity.[7][7]

Table 2: Effect of this compound on Protein Levels and mRNA Expression

Target MoleculeCell TypeThis compound Concentration (µM)Duration of TreatmentChange in LevelReference
Lamp2a mRNAWT and LRRK2 R1441G KI Primary Cortical Neurons10, 2024 hoursDose-dependent increase.[9][9]
LAMP2A proteinWT and LRRK2 R1441G KI Primary Cortical NeuronsNot specifiedDIV21No significant change in total cellular levels.[9][9]
HSPA8 proteinWT and LRRK2 R1441G KI Primary Cortical NeuronsNot specifiedDIV21No significant change in total cellular levels.[9][9]
Total SNCAWT and LRRK2 R1441G KI Primary Cortical NeuronsNot specifiedDIV21Significant reduction in both WT and KI neurons after the second dose on DIV14.[9][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on CMA.

In Vitro CMA Activity Assay with Isolated Lysosomes

This assay measures the ability of intact lysosomes to uptake and degrade a CMA substrate protein.

Protocol:

  • Isolation of Intact Lysosomes: Isolate lysosomes from rat liver or cultured cells using differential centrifugation followed by density gradient centrifugation.

  • Pre-treatment of Lysosomes: Pre-treat isolated lysosomes with this compound or vehicle control (DMSO) for a specified time on ice.

  • Incubation with Substrate: Incubate the treated lysosomes with a well-characterized CMA substrate, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), for 20 minutes at 37°C.[1] A parallel control group should include protease inhibitors to prevent substrate degradation.

  • Recovery and Analysis: Recover the lysosomes by centrifugation, wash them, and then lyse them.

  • Western Blotting: Analyze the amount of substrate associated with the lysosomes by SDS-PAGE and immunoblotting for the substrate protein (e.g., GAPDH).[1] An increase in the amount of substrate in the this compound-treated lysosomes compared to the control indicates enhanced uptake.

CMA Reporter Assay in Cultured Cells

This assay utilizes a fluorescent reporter to visualize and quantify CMA activity in living cells.

Protocol:

  • Cell Culture and Transfection: Culture mouse fibroblasts or other suitable cells and transfect them with a plasmid encoding a photoactivatable (PA) reporter fused to a CMA-targeting motif (e.g., KFERQ-PA-mCherry1).[1]

  • This compound Treatment: Treat the transfected cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 12 hours).[1]

  • Photoactivation and Imaging: Photoactivate a defined region of the cytosol using a 405 nm laser and acquire images of the red fluorescence (mCherry) over time using a confocal microscope.

  • Quantification: Activation of CMA will lead to the translocation of the reporter from the cytosol to the lysosomes, observed as a change from diffuse to punctate fluorescence.[1] Quantify the number of fluorescent puncta per cell to measure CMA activity. A higher number of puncta in this compound-treated cells indicates CMA activation.

Experimental Workflow for Assessing this compound's Effect on CMA

The following diagram outlines a typical experimental workflow to investigate the impact of this compound on chaperone-mediated autophagy.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Mouse Fibroblasts, Neurons) start->cell_culture treatment Treatment with this compound (Varying concentrations and durations) cell_culture->treatment cma_reporter CMA Reporter Assay (KFERQ-PA-mCherry1) treatment->cma_reporter protein_analysis Protein Level Analysis treatment->protein_analysis mrna_analysis mRNA Expression Analysis treatment->mrna_analysis lysosome_assay Isolated Lysosome Uptake Assay treatment->lysosome_assay imaging Confocal Microscopy (Image acquisition) cma_reporter->imaging quantification Quantification of Fluorescent Puncta imaging->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis western_blot Western Blotting (LAMP-2A, Hsc70, Substrates) protein_analysis->western_blot western_blot->data_analysis qpcr RT-qPCR (Lamp2a) mrna_analysis->qpcr qpcr->data_analysis lysosome_assay->data_analysis

Caption: A generalized workflow for studying the effects of this compound on CMA in a cellular context.

Compound Specifications

  • Formal Name: 7-Chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine[6]

  • Molecular Formula: C15H12ClNO[6]

  • Formula Weight: 257.70[6]

  • CAS Number: 80306-38-3[6]

  • Purity: >98%[6]

  • Formulation: Powder[6]

  • Solubility: Soluble in DMSO (30 mg/ml)[5][6]

  • Storage: -20°C[6]

  • Stability: ≥ 2 years[6]

Conclusion

The this compound compound is a valuable chemical tool for the specific activation of chaperone-mediated autophagy. Its mechanism of action via RARα antagonism and subsequent upregulation of LAMP-2A expression is a key area of ongoing research. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in leveraging this compound to investigate the intricacies of CMA and its therapeutic potential in various disease models. Further research into the broader targetome of this compound-induced CMA will continue to illuminate its full range of cellular effects.[5][8]

References

Decoding Resistance: An In-depth Technical Guide to the Identification of AR-V7 Downstream Target Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to androgen receptor (AR) signaling inhibitors in castration-resistant prostate cancer (CRPC).[1] AR-V7, a truncated and constitutively active form of the AR, drives tumor progression by regulating a distinct set of downstream target genes.[2] This guide provides a comprehensive overview of the methodologies employed to identify AR-V7 target genes, summarizes key validated targets, and delineates the signaling pathways involved. Detailed experimental protocols and data visualizations are presented to equip researchers with the necessary knowledge to investigate AR-V7-mediated biology and develop novel therapeutic strategies.

Introduction: The Challenge of AR-V7 in Prostate Cancer

Prostate cancer is a leading cause of cancer-related death in men worldwide.[3] The growth and survival of prostate cancer cells are heavily dependent on the androgen receptor (AR), a ligand-activated transcription factor.[3] Androgen deprivation therapy (ADT) and second-generation AR signaling inhibitors, such as enzalutamide and abiraterone, are standard treatments for advanced prostate cancer.[1] However, resistance to these therapies inevitably develops, often leading to the lethal stage of castration-resistant prostate cancer (CRPC).[1][4]

One of the key mechanisms driving this resistance is the expression of AR splice variants, with AR-V7 being the most clinically relevant.[1] AR-V7 lacks the ligand-binding domain (LBD), the target of current AR inhibitors, rendering it constitutively active.[5] This allows it to translocate to the nucleus and regulate gene expression even in a low-androgen environment, promoting cell proliferation and survival.[5] Understanding the downstream targets of AR-V7 is therefore paramount for developing novel therapies to overcome treatment resistance.

Methodologies for Identifying AR-V7 Target Genes

Several high-throughput techniques are employed to identify the downstream target genes of AR-V7. The most common and powerful approaches are Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq).

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is used to identify the specific DNA regions where AR-V7 binds across the genome. This provides a direct readout of the genes that are potentially regulated by this transcription factor.

Experimental Protocol: ChIP-seq for AR-V7

  • Cell Culture and Crosslinking:

    • Culture prostate cancer cell lines endogenously expressing AR-V7 (e.g., LNCaP95, 22Rv1) or engineered to express AR-V7.[6][7]

    • Crosslink proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.

    • Quench the crosslinking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to AR-V7 or an N-terminal AR antibody that recognizes both full-length AR and AR-V7.

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • DNA Purification and Library Preparation:

    • Reverse the crosslinking by heating the samples.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a commercial kit.

    • Prepare a sequencing library from the purified DNA, which involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome with significant enrichment of AR-V7 binding.

    • Annotate the peaks to identify nearby genes, which are potential AR-V7 targets.[8]

RNA-Sequencing (RNA-seq)

RNA-seq is used to profile the transcriptome of cells and identify genes that are differentially expressed upon modulation of AR-V7 activity (e.g., knockdown or overexpression).

Experimental Protocol: RNA-seq for AR-V7 Target Identification

  • Cell Culture and AR-V7 Modulation:

    • Culture prostate cancer cells with and without AR-V7 expression or knockdown. AR-V7 knockdown can be achieved using siRNAs or shRNAs targeting the unique cryptic exon 3 of AR-V7.[6]

    • Harvest the cells and lyse them to release the RNA.

  • RNA Extraction and Quality Control:

    • Extract total RNA using a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Fragment the remaining RNA.

    • Synthesize first- and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential expression analysis to identify genes that are significantly up- or downregulated upon AR-V7 modulation.[9]

Integrated Analysis

The most robust identification of AR-V7 target genes comes from integrating ChIP-seq and RNA-seq data. Genes that are identified as having AR-V7 binding sites near their promoters or enhancers and also show differential expression upon AR-V7 modulation are considered high-confidence targets.[5][10]

AR-V7 Downstream Target Genes

AR-V7 regulates a transcriptional program that partially overlaps with that of the full-length AR but also includes a unique set of genes.[11] These genes are involved in various cellular processes that contribute to the aggressive phenotype of CRPC, including cell cycle progression, proliferation, and metastasis.[2][10]

Summary of Validated AR-V7 Target Genes

The following table summarizes some of the key AR-V7 downstream target genes identified and validated in multiple studies.

GeneFunctionRegulation by AR-V7Cell Line(s)Reference(s)
UBE2C Ubiquitin-conjugating enzyme, cell cycle progressionUpregulatedLNCaP-95, 22Rv1[3][7]
CDC20 Cell division cycle protein 20, anaphase-promoting complex activatorUpregulatedLNCaP-95[3][7]
NUP210 Nuclear pore complex protein, cell growthUpregulated (Common with AR-FL)LNCaP95[5][6]
SLC3A2 Solute carrier family 3 member 2, amino acid transportUpregulated (Specific to AR-V7)LNCaP-95[3][6][7]
AKT1 Serine/threonine-protein kinase, cell survival and proliferationUpregulatedLNCaP, LNCaP-95, 22Rv1[3]
UGT2B17 UDP glucuronosyltransferase, steroid metabolismUpregulatedVCaP[3]
NPR3 Natriuretic peptide receptor 3UpregulatedLNCaP, VCaP, 22Rv1[3]
SOX9 Transcription factor, metastasis driverUpregulatedLN-tet-ARV7, 22Rv1, 35CR[10][12]
AR-V7 Specific vs. Common Target Genes

Studies have shown that AR-V7 can bind to and activate canonical AR target genes, often in cooperation with full-length AR.[5][6] However, AR-V7 also possesses the ability to bind to unique genomic locations and regulate a distinct set of genes not targeted by AR-FL.[6][10] For instance, a study comparing LNCaP (AR-FL only) and LNCaP95 (AR-FL and AR-V7) cells identified 399 AR-V7 target regions, of which 377 were also targeted by hormone-stimulated AR-FL, while 22 were specific to AR-V7.[5][6] This highlights both the overlapping and unique functions of AR-V7.

Signaling Pathways and Visualizations

The identification of AR-V7 target genes has allowed for the elucidation of the signaling pathways through which it drives CRPC progression.

AR-V7 Signaling Pathway

AR-V7, being constitutively active, translocates to the nucleus and binds to androgen response elements (AREs) in the promoter or enhancer regions of its target genes. This leads to the recruitment of co-activators and the transcriptional machinery, resulting in the expression of genes that promote cell cycle progression, proliferation, and survival.

ARV7_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARV7_protein AR-V7 Protein ARV7_nuclear AR-V7 ARV7_protein->ARV7_nuclear Nuclear Translocation ARE Androgen Response Element (ARE) ARV7_nuclear->ARE Binds to Target_Genes Target Genes (e.g., UBE2C, CDC20, SOX9) ARE->Target_Genes Activates Transcription Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle Proliferation Proliferation Target_Genes->Proliferation Metastasis Metastasis Target_Genes->Metastasis

Caption: AR-V7 Signaling Pathway in CRPC.

Experimental Workflow for AR-V7 Target Gene Identification

The following diagram illustrates the integrated workflow for identifying high-confidence AR-V7 target genes using ChIP-seq and RNA-seq.

Experimental_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase cluster_results Results Prostate_Cancer_Cells Prostate Cancer Cells (e.g., LNCaP95) ChIP_seq ChIP-seq (AR-V7 antibody) Prostate_Cancer_Cells->ChIP_seq RNA_seq RNA-seq (AR-V7 knockdown vs. control) Prostate_Cancer_Cells->RNA_seq Peak_Calling Peak Calling (Identify AR-V7 Binding Sites) ChIP_seq->Peak_Calling Diff_Expression Differential Expression Analysis RNA_seq->Diff_Expression Integration Integrative Analysis Peak_Calling->Integration Diff_Expression->Integration Target_Genes High-Confidence AR-V7 Target Genes Integration->Target_Genes

Caption: Workflow for AR-V7 Target Gene Identification.

Conclusion and Future Directions

The identification of AR-V7 downstream target genes is a crucial step towards understanding the mechanisms of therapy resistance in CRPC. The methodologies outlined in this guide provide a robust framework for researchers to uncover the complexities of AR-V7-driven biology. The validated targets presented here represent promising candidates for the development of novel therapeutics aimed at overcoming resistance. Future research should focus on further characterizing the unique AR-V7 cistrome and transcriptome in diverse CRPC models and patient samples. Moreover, elucidating the interplay between AR-V7 and other signaling pathways will be essential for designing effective combination therapies to improve patient outcomes. The continued investigation into the downstream effectors of AR-V7 holds the key to developing the next generation of treatments for advanced prostate cancer.

References

The Biological Significance of AR7 in Cellular Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound AR7 has emerged as a significant modulator of the cellular stress response, primarily through its unique dual function as an atypical antagonist of the Retinoic Acid Receptor Alpha (RARα) and a potent activator of Chaperone-Mediated Autophagy (CMA). Cellular stress, arising from various insults such as oxidative stress and proteotoxicity, can overwhelm cellular maintenance systems, leading to dysfunction and cell death, and is implicated in a range of pathologies including neurodegenerative diseases. This compound offers a targeted mechanism to enhance cellular resilience by activating a specific protein degradation pathway, thereby clearing damaged or aggregated proteins. This technical guide provides an in-depth overview of the biological significance of this compound, detailing its mechanism of action, presenting quantitative data from key studies, outlining experimental protocols for its investigation, and visualizing the associated cellular pathways and workflows.

Introduction to this compound and Cellular Stress

Cellular homeostasis is maintained by a delicate balance of protein synthesis, folding, and degradation. Various stressors can disrupt this balance, leading to the accumulation of misfolded or damaged proteins, a condition known as proteotoxicity. The cell employs several quality control mechanisms to counteract this, including the unfolded protein response (UPR) and various autophagic pathways. Chaperone-mediated autophagy (CMA) is a highly selective process responsible for the degradation of specific cytosolic proteins containing a KFERQ-like motif. This pathway is crucial for cellular housekeeping and becomes particularly important under stress conditions.

This compound is a synthetic retinoid derivative that has been identified as a specific activator of CMA.[1] Unlike general autophagy inducers, this compound's targeted action on CMA presents a promising therapeutic strategy for conditions associated with cellular stress and impaired protein degradation.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the antagonism of the Retinoic Acid Receptor Alpha (RARα). RARα signaling has been shown to negatively regulate CMA.[1] By acting as an antagonist, this compound effectively blocks this inhibitory signal, leading to the upregulation of CMA activity.

The key molecular events following this compound treatment include:

  • Inhibition of RARα: this compound binds to the RARα receptor, preventing its normal signaling activity that suppresses CMA.

  • Increased LAMP-2A Expression and Translocation: A critical step in CMA is the binding of substrate proteins to the lysosomal receptor, Lysosome-Associated Membrane Protein type 2A (LAMP-2A). This compound treatment leads to an increase in the transcription and subsequent protein levels of LAMP-2A at the lysosomal membrane.[1][2]

  • Enhanced CMA Activity: The increased availability of LAMP-2A facilitates the translocation of CMA substrate proteins into the lysosome for degradation, thereby enhancing the overall flux of the CMA pathway.

This targeted activation of CMA allows for the selective removal of damaged or aggregation-prone proteins, which are often key contributors to cellular dysfunction in stress-related diseases.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative findings from key research articles investigating the effects of this compound on cellular stress responses.

Table 1: Effect of this compound on Chaperone-Mediated Autophagy (CMA) Activity

Parameter MeasuredCell LineThis compound ConcentrationTreatment DurationResultReference
CMA activity (Degradation of CMA reporter)Mouse Fibroblasts10 µM24 hours~2-fold increase[1]
LAMP-2A mRNA levelsMouse Embryonic Fibroblasts (MEFs)10 µM, 20 µM24 hoursDose-dependent increase[2]
LAMP-2A protein levelsMouse Fibroblasts10 µM24 hours~1.8-fold increase[1]

Table 2: Protective Effects of this compound Against Oxidative Stress

Parameter MeasuredCell LineStressorThis compound ConcentrationTreatment DurationResultReference
Cell ViabilityHuman Neuroblastoma (SH-SY5Y)Paraquat (1 mM)10 µM24 hours (pretreatment)~30% increase in viability[1]
Intracellular SNCA oligomersLRRK2 R1441G KI primary neuronsEndogenous10 µM, 20 µMDIV9 to DIV21Significant attenuation[2]
Extracellular SNCA oligomersLRRK2 R1441G KI primary neuronsEndogenous10 µM, 20 µMDIV9 to DIV21Significant attenuation[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

AR7_Signaling_Pathway cluster_CMA Chaperone-Mediated Autophagy (CMA) Pathway This compound This compound Compound RARa RARα Receptor This compound->RARa Antagonizes CMA_Inhibition Inhibition of CMA RARa->CMA_Inhibition Promotes LAMP2A_Transcription LAMP-2A Gene Transcription RARa->LAMP2A_Transcription Inhibits CMA_Activity CMA Activity LAMP2A_Protein LAMP-2A Protein (at Lysosome) LAMP2A_Transcription->LAMP2A_Protein Translation & Translocation LAMP2A_Protein->CMA_Activity Enables Degradation Degradation of Stress-Induced Proteins CMA_Activity->Degradation Leads to

Caption: Signaling pathway of this compound in activating Chaperone-Mediated Autophagy.

Experimental Workflow for Assessing this compound Efficacy

AR7_Experimental_Workflow cluster_assays Cellular Assays start Start: Cell Culture (e.g., SH-SY5Y, MEFs) treatment Treatment Groups: 1. Vehicle Control 2. This compound (various conc.) 3. Stressor + Vehicle 4. Stressor + this compound start->treatment viability Cell Viability Assay (e.g., MTT, WST-1) treatment->viability western Western Blot for LAMP-2A & other proteins treatment->western cma_assay CMA Activity Assay (e.g., KFERQ-reporter) treatment->cma_assay qpcr qPCR for LAMP-2A mRNA treatment->qpcr data_analysis Data Analysis and Quantification viability->data_analysis western->data_analysis cma_assay->data_analysis qpcr->data_analysis conclusion Conclusion on this compound's Biological Significance data_analysis->conclusion

Caption: General experimental workflow to evaluate the effects of this compound.

Detailed Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Mouse Embryonic Fibroblasts (MEFs), Human Neuroblastoma SH-SY5Y cells, and Mouse Fibroblasts are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations.

Chaperone-Mediated Autophagy (CMA) Activity Assay

This protocol is adapted from methodologies used to assess CMA activity using a reporter construct.[1]

  • Cell Transfection: Stably transfect cells with a KFERQ-motif-containing reporter protein (e.g., a photoactivatable fluorescent protein).

  • Treatment: Plate the transfected cells and treat with this compound (e.g., 10 µM) or vehicle (DMSO) for the desired duration (e.g., 24 hours).

  • Photoactivation and Imaging: Photoactivate a specific region of the cells and monitor the decrease in fluorescence over time using live-cell imaging. The rate of fluorescence decay corresponds to the degradation of the reporter protein via CMA.

  • Quantification: Measure the fluorescence intensity in the photoactivated region at different time points. Calculate the half-life of the reporter protein to quantify CMA activity.

Western Blot for LAMP-2A
  • Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LAMP-2A overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay under Oxidative Stress

This protocol describes a typical experiment to assess the protective effect of this compound against paraquat-induced oxidative stress.[1]

  • Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment with this compound: Treat the cells with this compound (e.g., 10 µM) or vehicle for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Add a stressor, such as paraquat (e.g., 1 mM), to the culture medium and incubate for a further 24 hours.

  • Viability Measurement (MTT or WST-1 Assay):

    • Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

    • For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion and Future Directions

The this compound compound represents a significant advancement in the targeted modulation of cellular stress responses. Its ability to specifically activate chaperone-mediated autophagy through the antagonism of RARα provides a powerful tool for both basic research and therapeutic development. The quantitative data and established protocols outlined in this guide demonstrate the potential of this compound to protect against proteotoxicity and oxidative stress, hallmarks of numerous debilitating diseases.

Future research should focus on further elucidating the downstream targets of this compound-activated CMA and exploring its efficacy in in vivo models of neurodegenerative and other stress-related disorders. The development of more potent and specific analogs of this compound could also pave the way for novel therapeutic interventions aimed at enhancing cellular resilience and promoting healthy aging.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are generalized and may require optimization for specific experimental conditions.

References

Regulating AR-V7 in Prostate Cancer: A Technical Guide to the Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling axis. A key player in this resistance is the androgen receptor splice variant 7 (AR-V7), a truncated, constitutively active isoform of the AR that lacks the ligand-binding domain. This structural alteration renders AR-V7 insensitive to conventional androgen deprivation therapies (ADT) and second-generation AR-targeting agents like enzalutamide and abiraterone.[1][2][3][4] Consequently, the expression of AR-V7 is a critical biomarker of therapeutic resistance and disease progression.[1][2][5] Understanding the intricate regulatory network that governs AR-V7 expression is paramount for the development of novel therapeutic strategies to overcome resistance in CRPC. This technical guide provides an in-depth exploration of the core mechanisms regulating AR-V7 expression in prostate cancer cells, with a focus on transcriptional, post-transcriptional, and post-translational control.

Transcriptional Regulation of AR-V7

The transcription of the AR gene is the initial and a critical step influencing the levels of both full-length AR (AR-FL) and its splice variants, including AR-V7. Androgen deprivation therapy, paradoxically, enhances AR gene transcription, creating a larger pool of pre-mRNA that can be alternatively spliced to generate AR-V7.[6] This upregulation is, in part, due to a negative feedback loop where androgen-bound AR-FL represses its own transcription.[7] When androgen levels are low, this repression is lifted, leading to increased AR gene transcription.

Several transcription factors and co-regulators have been implicated in modulating AR gene expression and subsequently AR-V7 levels. The pioneer factor FOXA1, for instance, plays a crucial role in opening chromatin at AR binding sites and is involved in the differential regulation of gene expression by AR-FL and AR-V7.[8] Furthermore, signaling pathways such as the NF-κB pathway can activate AR-V7 expression, contributing to enzalutamide resistance.[9]

Post-Transcriptional Regulation: The Nexus of Splicing

The generation of AR-V7 is fundamentally a process of alternative pre-mRNA splicing. This process involves the inclusion of a cryptic exon 3 (CE3) located in intron 3 of the AR gene, leading to a premature stop codon and the production of a truncated AR protein.[2] The efficiency of this splicing event is a key determinant of AR-V7 levels and is influenced by a host of splicing factors and RNA-binding proteins.

Androgen deprivation conditions not only increase AR pre-mRNA levels but also promote the recruitment of specific splicing factors to the 3' splice site of cryptic exon 3.[6] Key splicing factors identified to play a critical role in AR-V7 generation include:

  • U2AF65 and ASF/SF2 (SF2/ASF): These factors are crucial for the recognition of the 3' splice site of cryptic exon 3 and are instrumental in the splicing of AR pre-mRNA into AR-V7.[6]

  • Sam68 (KHDRBS1): This RNA-binding protein is upregulated in prostate cancer and promotes AR-V7 splicing by directly binding to its transcripts.[10]

  • PSF (SFPQ): This splicing factor enhances the expression of various spliceosome components, thereby promoting AR expression and the production of its variants.[10]

  • SF3B2: Recently identified as a key splicing factor required for the generation of AR-V7.[7]

The interplay of these factors, often upregulated in CRPC, shifts the splicing machinery towards the production of AR-V7, contributing to therapeutic resistance.

AR-V7_Splicing_Regulation Post-Transcriptional Regulation of AR-V7 via Alternative Splicing cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_gene AR Gene AR_pre_mRNA AR pre-mRNA AR_gene->AR_pre_mRNA Transcription (Enhanced by ADT) AR_FL_mRNA AR-FL mRNA AR_pre_mRNA->AR_FL_mRNA Canonical Splicing AR_V7_mRNA AR-V7 mRNA AR_pre_mRNA->AR_V7_mRNA Alternative Splicing (Cryptic Exon 3 Inclusion) AR_FL_Protein AR-FL Protein AR_FL_mRNA->AR_FL_Protein Translation AR_V7_Protein AR-V7 Protein (Constitutively Active) AR_V7_mRNA->AR_V7_Protein Translation Splicing_Factors Splicing Factors (U2AF65, ASF/SF2, Sam68, PSF, SF3B2) Splicing_Factors->AR_pre_mRNA Promotes Alternative Splicing

Post-transcriptional regulation of AR-V7.

Post-Translational Regulation: Controlling Protein Stability

Following translation, the stability and activity of the AR-V7 protein are further regulated by post-translational modifications, primarily phosphorylation and ubiquitination. These modifications can either stabilize or mark the protein for degradation, thus fine-tuning its cellular levels.

The PI3K-AKT signaling pathway, often hyperactivated in prostate cancer, plays a significant role in this process. AKT can phosphorylate AR-V7, which subsequently influences its interaction with E3 ubiquitin ligases and its ultimate degradation. Key players in the post-translational regulation of AR-V7 include:

  • AKT: This kinase phosphorylates AR-V7, which can prime it for ubiquitination and degradation.

  • Protein Phosphatase 1 (PP-1): Dephosphorylates AR-V7, counteracting the effect of AKT and potentially stabilizing the protein.

  • MDM2: An E3 ubiquitin ligase that has been shown to mediate the degradation of both AR-FL and AR-V7.[11][12]

  • USP14 and USP22: Deubiquitylating enzymes (DUBs) that can remove ubiquitin chains from AR-V7, thereby protecting it from proteasomal degradation and increasing its stability.

The balance between the activities of kinases, phosphatases, ubiquitin ligases, and deubiquitinases is therefore critical in determining the steady-state levels of AR-V7 protein in prostate cancer cells.

AR-V7_Post_Translational_Regulation Post-Translational Regulation of AR-V7 Protein Stability cluster_kinases_phosphatases Kinases & Phosphatases cluster_ubiquitination_deubiquitination Ubiquitination & Deubiquitination AR_V7_Protein AR-V7 Protein Phosphorylated_AR_V7 Phosphorylated AR-V7 AR_V7_Protein->Phosphorylated_AR_V7 Ubiquitinated_AR_V7 Ubiquitinated AR-V7 Phosphorylated_AR_V7->Ubiquitinated_AR_V7 Degradation Proteasomal Degradation Ubiquitinated_AR_V7->Degradation AKT AKT AKT->AR_V7_Protein Phosphorylates PP1 PP-1 PP1->Phosphorylated_AR_V7 Dephosphorylates MDM2 MDM2 (E3 Ligase) MDM2->Phosphorylated_AR_V7 Ubiquitinates USP14_USP22 USP14/USP22 (DUBs) USP14_USP22->Ubiquitinated_AR_V7 Deubiquitinates (Stabilizes)

Post-translational modifications affecting AR-V7 stability.

Quantitative Data on AR-V7 Expression

The expression of AR-V7 is dynamically regulated throughout prostate cancer progression, with significantly higher levels observed in CRPC compared to hormone-sensitive prostate cancer (HSPC). This section summarizes key quantitative findings from various studies.

Condition/StageAR-V7 Expression LevelFold Change/PercentageReference
Primary Prostate CancerLow / Rare<1% of cases[2]
Post-Androgen Deprivation TherapyFrequent75% of cases[2]
Castration-Resistant Prostate Cancer (CRPC) vs. Hormone-Sensitive Prostate Cancer (HSPC)Significantly Higher~20-fold higher mRNA in CRPC[13]
CRPC vs. HSPC (Meta-analysis)Significantly HigherRisk Ratio = 7.55[14]
CRPC SamplesIncreased mRNA>10-fold increase after progression to CRPC[13]
CRPC vs. Benign/Primary PCaIncreased mRNA~50-fold increase in CRPC[13]
AR-V7/AR mRNA Ratio in CRPC TissueIncreased~8%[13]
AR-V7 Positivity in Treatment-Naive PatientsLow3%[15]
AR-V7 Positivity after 1 AR-targeted therapyIncreased18%[15]
AR-V7 Positivity after 2+ AR-targeted therapiesHigh33%[15]

Experimental Protocols for AR-V7 Analysis

Accurate and reliable detection of AR-V7 is crucial for both research and clinical decision-making. Below are detailed methodologies for key experiments used to analyze AR-V7 expression at the mRNA and protein levels.

Quantitative Real-Time PCR (qPCR) for AR-V7 mRNA

This protocol allows for the sensitive and specific quantification of AR-V7 mRNA transcripts.

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from prostate cancer cells or tissues using a commercial kit (e.g., NucleoSpin® RNA isolation kit).

  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit (e.g., First Strand cDNA Synthesis Kit) with oligo(dT) primers.[1]

2. qPCR Reaction:

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for the AR-V7 cryptic exon junction, and a SYBR Green master mix.

  • AR-V7 Forward Primer: (Example) 5'-CAGCCTATTGCGAGAGAGCTG-3'[1]

  • AR-V7 Reverse Primer: (Example) 5'-GAAAGGATCTTGGGCACTTGC-3'[1]

  • Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

  • Perform qPCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 30 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 30 seconds.[1]

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for AR-V7 and the housekeeping gene.

  • Calculate the relative expression of AR-V7 using the ΔΔCt method.

Western Blotting for AR-V7 Protein

This protocol is used to detect and quantify the AR-V7 protein.

1. Protein Extraction:

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.[1]

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.

  • Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for AR-V7 overnight at 4°C.

    • Recommended Primary Antibodies:

      • Anti-AR-V7 (RevMAb Clone RM7)[16]

      • Anti-AR-V7 (Abcam, EPR15656)[1][16]

      • Anti-AR-V7 (Precision Antibody, AG10008)[1][8]

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]

  • Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

Immunohistochemistry (IHC) for AR-V7 Protein in Tissues

This protocol allows for the visualization of AR-V7 protein expression and localization within prostate cancer tissue sections.

1. Tissue Preparation:

  • Use formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections.

  • Deparaffinize and rehydrate the tissue sections.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with a protein block solution.

  • Incubate with a primary antibody against AR-V7.

    • Recommended Primary Antibodies:

      • Anti-AR-V7 (RevMAb Clone RM7)[16]

      • Anti-AR-V7 (Abcam, EPR15656)[3][16]

  • Incubate with a secondary antibody and a detection system (e.g., HRP-polymer).

  • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

4. Analysis:

  • Evaluate the staining intensity and the percentage of positive tumor cells.

  • Calculate an H-score (Histoscore) for semi-quantitative analysis, which considers both staining intensity and the proportion of stained cells.[16]

AR-V7_Detection_Workflow Experimental Workflow for AR-V7 Detection and Analysis cluster_mRNA mRNA Analysis cluster_protein Protein Analysis Sample Prostate Cancer Sample (Cell Line, Tissue, or CTCs) RNA_Extraction RNA Extraction Sample->RNA_Extraction Protein_Extraction Protein Extraction Sample->Protein_Extraction IHC Immunohistochemistry (Tissue) Sample->IHC cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR RNA_Seq RNA Sequencing cDNA_Synthesis->RNA_Seq mRNA_Result AR-V7 mRNA Quantification qPCR->mRNA_Result RNA_Seq->mRNA_Result Western_Blot Western Blot Protein_Extraction->Western_Blot Protein_Result AR-V7 Protein Detection & Localization Western_Blot->Protein_Result IHC->Protein_Result

Workflow for AR-V7 detection and analysis.

Conclusion and Future Directions

The regulation of AR-V7 expression in prostate cancer cells is a multifaceted process, orchestrated at the transcriptional, post-transcriptional, and post-translational levels. Androgen deprivation therapy, while targeting AR-FL, inadvertently creates a cellular environment conducive to AR-V7 production through enhanced AR gene transcription and altered splicing factor activity. The stability of the AR-V7 protein is further controlled by a complex interplay of phosphorylation and ubiquitination. A thorough understanding of these regulatory networks is essential for the rational design of novel therapies aimed at overcoming resistance in CRPC.

Future research should focus on further elucidating the signaling pathways that converge on the splicing machinery to promote AR-V7 expression. Identifying druggable nodes within these pathways could offer new therapeutic avenues. Moreover, developing strategies to specifically induce the degradation of AR-V7 protein, for instance by targeting the deubiquitinases that stabilize it, holds significant promise. Ultimately, a combination of approaches that both inhibit AR-V7 expression and promote its degradation will likely be most effective in combating AR-V7-driven prostate cancer.

References

Methodological & Application

Detecting AR-V7 in Circulating Tumor Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the detection of Androgen Receptor Splice Variant 7 (AR-V7) in Circulating Tumor Cells (CTCs) of patients with metastatic castration-resistant prostate cancer (mCRPC).

The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer progression. The emergence of AR splice variant 7 (AR-V7), a truncated and constitutively active form of the AR, has been identified as a significant mechanism of resistance to second-generation anti-androgen therapies such as enzalutamide and abiraterone.[1][2] Detection of AR-V7 in circulating tumor cells (CTCs) has emerged as a crucial liquid biopsy biomarker for predicting treatment response and guiding therapeutic decisions in patients with metastatic castration-resistant prostate cancer (mCRPC).[3] This document provides detailed application notes and protocols for the detection of AR-V7 in CTCs, aimed at researchers, scientists, and drug development professionals.

Clinical Significance of AR-V7 Detection

The presence of AR-V7 in CTCs is strongly associated with resistance to AR-targeted therapies and poorer clinical outcomes.[3] Studies have shown that patients with detectable AR-V7 in their CTCs have shorter progression-free survival and overall survival when treated with abiraterone or enzalutamide.[3] Conversely, these patients may still benefit from taxane-based chemotherapy.[3] Therefore, the detection of AR-V7 in CTCs can serve as a predictive biomarker to help clinicians select the most appropriate treatment for individual patients.

Methodologies for AR-V7 Detection in CTCs

Several methodologies have been developed and validated for the detection of AR-V7 in CTCs. The primary approaches include Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), Droplet Digital PCR (ddPCR), and immunofluorescence-based protein detection. Each method has its own advantages and limitations in terms of sensitivity, specificity, and the type of information it provides (RNA vs. protein).

Data Presentation: Comparison of AR-V7 Detection Platforms

The following table summarizes the performance and clinical validation data of various AR-V7 detection assays in CTCs.

Assay PlatformMethodologyAnalyteSensitivitySpecificityKey Clinical Findings
AdnaTest ProstateCancerPanel AR-V7 RT-qPCRAR-V7 mRNAHighHighDetection of AR-V7 mRNA is associated with resistance to abiraterone and enzalutamide and shorter overall survival.[4]
Oncotype DX AR-V7 Nucleus Detect ImmunofluorescenceNuclear AR-V7 ProteinHighHighPresence of nuclear-localized AR-V7 protein is a predictive biomarker for resistance to AR-targeted therapies.[4][5]
Epic Sciences AR-V7 Assay ImmunofluorescenceNuclear AR-V7 ProteinHighHighDetection of one or more CTCs with nuclear AR-V7 positivity is associated with resistance to enzalutamide and abiraterone.[5]
RareCyte Platform ImmunofluorescenceAR-V7 ProteinGoodHighEnables multi-parameter assessment of AR and AR-V7 expression on CTCs.[6]
Custom ddPCR Assays Droplet Digital PCRAR-V7 mRNAVery HighHighAllows for absolute quantification of AR-V7 transcripts and can detect low levels of expression.[7][8]

Experimental Workflows and Protocols

A critical first step in all AR-V7 detection methodologies is the enrichment of CTCs from whole blood. CTCs are extremely rare, and their isolation is a significant technical challenge.

Experimental Workflow: From Blood Draw to AR-V7 Detection

AR-V7 Detection Workflow General Workflow for AR-V7 Detection in CTCs cluster_collection Sample Collection cluster_enrichment CTC Enrichment cluster_detection AR-V7 Detection cluster_analysis Data Analysis Blood_Draw Whole Blood Collection (e.g., CellSave or EDTA tubes) Enrichment CTC Enrichment (e.g., CellSearch, IsoFlux, Negative Depletion) Blood_Draw->Enrichment RT_qPCR RT-qPCR Enrichment->RT_qPCR RNA-based ddPCR Droplet Digital PCR Enrichment->ddPCR RNA-based IF Immunofluorescence Enrichment->IF Protein-based Analysis Data Analysis and Interpretation RT_qPCR->Analysis ddPCR->Analysis IF->Analysis

Caption: General workflow for AR-V7 detection in CTCs.

Protocol 1: CTC Enrichment using an EpCAM-based Method (e.g., CellSearch® System)

This protocol describes the general steps for enriching CTCs based on the expression of the epithelial cell adhesion molecule (EpCAM).

Materials:

  • CellSearch® Autoprep System

  • CellSave Preservative Tubes

  • CellSearch® CTC Kit (including ferrofluid, antibodies, and staining reagents)

Procedure:

  • Blood Collection: Collect 7.5 mL of whole blood into a CellSave Preservative Tube.

  • Sample Preparation: Place the CellSave tube on the CellSearch Autoprep System.

  • Immunomagnetic Enrichment: The system automates the following steps:

    • Addition of magnetic ferrofluid particles coated with anti-EpCAM antibodies.

    • Incubation to allow binding of ferrofluid to EpCAM-positive CTCs.

    • Magnetic separation to isolate the CTC-ferrofluid complexes.

    • Washing steps to remove non-specifically bound cells.

  • Cell Staining: The enriched cells are stained with:

    • A nuclear dye (e.g., DAPI).

    • Fluorescently labeled antibodies against cytokeratins (CK) to identify epithelial cells.

    • A fluorescently labeled antibody against CD45 to identify and exclude leukocytes.

  • Analysis: The stained cells are analyzed using the CellTracks® Analyzer II, which automatically identifies and enumerates CTCs (DAPI+, CK+, CD45-).

  • Downstream Analysis: The enriched CTC fraction can then be used for downstream molecular analysis, such as RT-qPCR or ddPCR for AR-V7 detection.

Protocol 2: AR-V7 mRNA Detection by RT-qPCR

This protocol outlines the steps for detecting AR-V7 mRNA from enriched CTCs.

Materials:

  • RNA extraction kit (e.g., RNeasy Micro Kit, Qiagen)

  • Reverse transcription kit (e.g., SuperScript™ IV VILO™ Master Mix, Thermo Fisher Scientific)

  • qPCR master mix (e.g., TaqMan® Fast Advanced Master Mix, Thermo Fisher Scientific)

  • Primers and probes specific for AR-V7 and a reference gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the enriched CTCs using the buffer provided in the RNA extraction kit.

    • Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove contaminating genomic DNA.

    • Elute the RNA in a small volume of RNase-free water.

  • Reverse Transcription (cDNA Synthesis):

    • Combine the extracted RNA with the reverse transcription master mix.

    • Perform reverse transcription according to the manufacturer's instructions to synthesize complementary DNA (cDNA).

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the qPCR master mix, primers, and probes for AR-V7 and the reference gene.

    • Add the synthesized cDNA to the reaction mix.

    • Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for AR-V7 and the reference gene.

    • Calculate the relative expression of AR-V7 using the ΔΔCt method or by generating a standard curve. A sample is typically considered AR-V7 positive if the Ct value is below a predetermined cutoff.

Protocol 3: AR-V7 mRNA Detection by Droplet Digital PCR (ddPCR)

ddPCR provides a highly sensitive and absolute quantification of target nucleic acids.

Materials:

  • ddPCR system (e.g., QX200™ Droplet Digital™ PCR System, Bio-Rad)

  • ddPCR Supermix for Probes (No dUTP)

  • Primers and probes for AR-V7 and a reference gene

  • Droplet Generation Oil for Probes

  • ddPCR 96-well plates

Procedure:

  • Sample Preparation: Prepare cDNA from enriched CTCs as described in the RT-qPCR protocol.

  • Droplet Generation:

    • Prepare the ddPCR reaction mix containing the ddPCR supermix, primers, probes, and cDNA.

    • Load the reaction mix and droplet generation oil into a droplet generator cartridge.

    • Generate droplets using the droplet generator.

  • PCR Amplification:

    • Transfer the generated droplets to a 96-well ddPCR plate.

    • Seal the plate and perform PCR amplification on a thermal cycler.

  • Droplet Reading:

    • Read the droplets on the droplet reader, which will count the number of positive (fluorescent) and negative (non-fluorescent) droplets for both AR-V7 and the reference gene.

  • Data Analysis:

    • The ddPCR software will calculate the absolute concentration of AR-V7 and the reference gene in copies per microliter based on Poisson statistics.

    • A sample is considered positive if the number of AR-V7 positive droplets is above a defined threshold.[9]

Protocol 4: AR-V7 Protein Detection by Immunofluorescence

This protocol describes the detection of AR-V7 protein in CTCs using immunofluorescence staining.

Materials:

  • CTC enrichment platform that deposits cells on a slide (e.g., Epic Sciences platform, RareCyte platform)

  • Primary antibody specific for AR-V7 (e.g., rabbit monoclonal)

  • Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 555 goat anti-rabbit)

  • Antibodies for CTC identification (e.g., anti-cytokeratin, anti-CD45)

  • Nuclear stain (e.g., DAPI)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Fluorescence microscope or automated imaging system

Procedure:

  • Cell Deposition: Enriched CTCs are deposited onto microscope slides.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Wash the slides with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking:

    • Wash the slides with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Staining:

    • Incubate the slides with the primary anti-AR-V7 antibody, along with antibodies for CTC identification (anti-CK and anti-CD45), diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Staining:

    • Wash the slides with PBS.

    • Incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Nuclear Staining:

    • Wash the slides with PBS.

    • Incubate with DAPI for 5 minutes to stain the cell nuclei.

  • Imaging and Analysis:

    • Mount the slides with mounting medium.

    • Image the slides using a fluorescence microscope or an automated imaging platform.[10]

    • Identify CTCs (DAPI+, CK+, CD45-).

    • Assess the presence and subcellular localization (nuclear vs. cytoplasmic) of the AR-V7 signal within the identified CTCs. A patient is typically classified as AR-V7 positive if at least one CTC shows nuclear AR-V7 staining.[11]

Signaling Pathway and Logical Relationships

AR-V7 Signaling Pathway in Prostate Cancer

AR-V7 Signaling Pathway AR-V7 Signaling in Castration-Resistant Prostate Cancer cluster_splicing AR Gene Splicing cluster_translation Protein Translation cluster_activation Receptor Activation cluster_nuclear Nuclear Translocation and DNA Binding cluster_transcription Gene Transcription cluster_outcome Cellular Outcome AR_gene AR Gene AR_pre_mRNA AR pre-mRNA AR_gene->AR_pre_mRNA AR_FL_mRNA Full-length AR mRNA AR_pre_mRNA->AR_FL_mRNA Canonical Splicing AR_V7_mRNA AR-V7 mRNA AR_pre_mRNA->AR_V7_mRNA Alternative Splicing (Cryptic Exon 3 Inclusion) AR_FL_protein Full-length AR Protein AR_FL_mRNA->AR_FL_protein AR_V7_protein AR-V7 Protein (Lacks Ligand-Binding Domain) AR_V7_mRNA->AR_V7_protein AR_FL_active Active AR-FL AR_FL_protein->AR_FL_active Ligand-dependent Activation AR_V7_active Constitutively Active AR-V7 AR_V7_protein->AR_V7_active Ligand-independent Androgens Androgens (e.g., Testosterone, DHT) Androgens->AR_FL_protein Binds to LBD AR_FL_nuclear Nuclear Translocation AR_FL_active->AR_FL_nuclear AR_V7_nuclear Nuclear Translocation AR_V7_active->AR_V7_nuclear ARE Androgen Response Elements (AREs) in DNA AR_FL_nuclear->ARE Binds to AREs AR_V7_nuclear->ARE Binds to AREs Target_Genes Target Gene Transcription (e.g., PSA, TMPRSS2, AKT1, CDC20) ARE->Target_Genes Cell_Outcome Cell Proliferation, Survival, and Treatment Resistance Target_Genes->Cell_Outcome

References

Application Notes and Protocols for siRNA-Mediated Knockdown of AR-V7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the small interfering RNA (siRNA)-mediated knockdown of the androgen receptor splice variant 7 (AR-V7) in prostate cancer cell lines. This document is intended for researchers, scientists, and drug development professionals investigating AR-V7's role in castration-resistant prostate cancer (CRPC) and developing novel therapeutics.

Introduction

The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer progression.[1][2] The emergence of AR splice variants, particularly AR-V7, that lack the ligand-binding domain, is a significant mechanism of resistance to androgen deprivation therapies like enzalutamide and abiraterone.[3][4] AR-V7 is constitutively active and drives tumor growth and proliferation even in a castrate environment.[4][5] Therefore, the specific knockdown of AR-V7 is a valuable tool for studying its function and for the validation of potential therapeutic targets. RNA interference (RNAi) using siRNA is a powerful and widely used method for achieving transient and specific gene silencing.[6][7]

This protocol outlines the materials, reagents, and steps for efficient siRNA transfection in relevant prostate cancer cell lines, along with methods for validating the knockdown of AR-V7.

Experimental Protocols

This section provides a detailed methodology for the siRNA-mediated knockdown of AR-V7 in prostate cancer cell lines. The protocol is generalized and should be optimized for specific cell lines and experimental conditions.

I. Cell Culture and Maintenance
  • Cell Lines: Commonly used prostate cancer cell lines for studying AR-V7 include 22Rv1, LNCaP, VCaP, and DU-145.[6][8]

  • Culture Medium:

    • 22Rv1, LNCaP, DU-145: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • VCaP: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and maintained in a 5% CO2 incubator at 37°C.

  • Sub-culturing: Cells should be passaged upon reaching 70-80% confluency to maintain exponential growth.[6]

II. siRNA Design and Preparation
  • siRNA Selection:

    • Use siRNA sequences specifically targeting the cryptic exon 3 (CE3) of AR-V7 to ensure specificity over the full-length AR (AR-FL).[2]

    • Alternatively, commercially available pre-designed and validated siRNAs can be purchased from vendors such as Dharmacon (Thermo Fisher Scientific).[8]

    • Example of a target sequence for AR-V7 (targeting the exon 7/8 junction is for AR-FL): While specific sequences can vary, a pool of siRNAs targeting different regions of the AR-V7 specific transcript is often effective.[8]

  • Controls:

    • Negative Control: A non-targeting siRNA with no known homology in the human genome is essential to control for off-target effects.[6]

    • Positive Control: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH) can be used to optimize transfection conditions.[6]

    • Mock Transfection: Cells treated with the transfection reagent alone (no siRNA) to assess the cytotoxicity of the reagent.[6]

  • siRNA Preparation:

    • Resuspend lyophilized siRNA in nuclease-free water or buffer to a stock concentration of 10-20 µM.

    • Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.

III. siRNA Transfection Protocol

This protocol is based on a lipid-based transfection reagent like Lipofectamine™ RNAiMAX.[9] Optimization is crucial for each cell line.

  • Cell Seeding:

    • The day before transfection, seed cells in antibiotic-free medium into 6-well plates to achieve a confluency of 30-50% at the time of transfection.[9] A cell density of 70-80% is also commonly recommended.[6]

    • Example Seeding Densities:

      • 22Rv1: 1.5 x 10^5 cells/well

      • LNCaP: 2.0 x 10^5 cells/well

  • Transfection Complex Preparation (per well of a 6-well plate):

    • Tube A (siRNA): Dilute 50 nM of siRNA (final concentration) in 250 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.

    • Tube B (Transfection Reagent): Dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the 500 µL of the siRNA-lipid complex dropwise to each well containing cells and fresh medium.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time will depend on the stability of the target mRNA and protein.

IV. Validation of AR-V7 Knockdown

Validation of knockdown efficiency should be performed at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qPCR) for mRNA Levels:

    • Time Point: Harvest cells 24-48 hours post-transfection.

    • RNA Extraction: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • Western Blotting for Protein Levels:

    • Time Point: Harvest cells 48-72 hours post-transfection.

    • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Immunoblotting:

      • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody specific to AR-V7. An antibody that recognizes the N-terminus of AR can detect both AR-FL and AR-V7.[11]

      • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

      • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

Data Presentation

Table 1: Summary of Experimental Parameters for AR-V7 Knockdown
ParameterRecommendationReference
Cell Lines 22Rv1, LNCaP, VCaP, DU-145[6][8]
siRNA Concentration 5-100 nM (optimization recommended)[6]
Transfection Reagent Lipid-based (e.g., Lipofectamine RNAiMAX)[9]
Cell Confluency 30-80% at transfection[6][9]
Incubation Time 24-72 hours[6]
Validation Methods qPCR, Western Blot[6][12]
Table 2: Representative Quantitative Data for AR-V7 Knockdown Efficiency
Cell LinesiRNA TargetKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Reference
22Rv1AR-V7 (CE3)~70-90%~60-80%[13]
LN95AR-V7 (CE3)~80%~75%[13]
LNCaP-LAAR-V7Not specifiedMarkedly reduced[14]
VCaPAR-V7Not specifiedMarkedly reduced[14]

Note: Knockdown efficiencies are approximate and can vary based on experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow for AR-V7 Knockdown

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., 22Rv1, LNCaP) seeding 3. Cell Seeding cell_culture->seeding siRNA_prep 2. siRNA Preparation (AR-V7 specific, Controls) transfection 4. siRNA Transfection (Lipid-based reagent) siRNA_prep->transfection seeding->transfection incubation 5. Incubation (24-72 hours) transfection->incubation harvest_rna 6a. RNA Harvest (24-48h) incubation->harvest_rna harvest_protein 6b. Protein Harvest (48-72h) incubation->harvest_protein qpcr 7a. qPCR Analysis harvest_rna->qpcr western 7b. Western Blot Analysis harvest_protein->western data_analysis 8. Data Analysis (% Knockdown) qpcr->data_analysis western->data_analysis

Caption: Workflow for siRNA-mediated knockdown of AR-V7.

Simplified AR-V7 Signaling Pathway

AR_V7_pathway AR_V7 AR-V7 (Constitutively Active) nucleus Nucleus AR_V7->nucleus Translocation ARE Androgen Response Elements (AREs) AR_V7->ARE Binds to DNA target_genes Target Gene Transcription (e.g., UBE2C, CDK1) ARE->target_genes Activates proliferation Cell Cycle Progression & Proliferation target_genes->proliferation resistance Therapy Resistance proliferation->resistance siRNA AR-V7 siRNA siRNA->AR_V7 Inhibits Expression

Caption: Simplified AR-V7 signaling and siRNA inhibition.

References

Application Notes and Protocols for Inducing Autophagy with AR7 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR7 is an atypical retinoid compound that functions as a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα).[1][2] Notably, this compound has been identified as a specific activator of chaperone-mediated autophagy (CMA), a selective degradation pathway for cytosolic proteins, without inducing macroautophagy.[1][3] This unique property makes this compound a valuable tool for dissecting the molecular mechanisms of CMA and for investigating its role in various physiological and pathological conditions, including aging and neurodegenerative diseases.[1][4] These application notes provide detailed protocols for utilizing this compound to induce and study CMA in vitro.

Mechanism of Action

This compound induces chaperone-mediated autophagy by antagonizing the RARα receptor.[2][3] Signaling through RARα normally inhibits CMA. By blocking this receptor, this compound leads to an upregulation of Lysosome-Associated Membrane Protein 2A (LAMP-2A), a key component of the CMA pathway.[3] This increase in LAMP-2A expression enhances the translocation of substrate proteins into the lysosome for degradation.[3] It is important to note that this compound's effect is specific to CMA, with studies showing no significant impact on macroautophagy.[1]

Signaling Pathway of this compound-Induced Chaperone-Mediated Autophagy

AR7_CMA_Pathway This compound This compound Compound RARa RARα Receptor This compound->RARa LAMP2A LAMP-2A RARa->LAMP2A Inhibits (relieved by this compound) Hsc70 Hsc70 Hsc70_Substrate Hsc70-Substrate Complex Substrate Substrate Protein (with KFERQ-like motif) Substrate->Hsc70 Binds to Hsc70_Substrate->LAMP2A Binds to Degradation Degradation LAMP2A->Degradation Translocates Substrate

Caption: this compound antagonizes RARα, relieving its inhibition on LAMP-2A and promoting CMA.

Quantitative Data Summary

The following table summarizes quantitative data from studies on this compound-induced autophagy.

Parameter MeasuredCell TypeThis compound ConcentrationTreatment TimeResultReference
Lysosomal ActivityWT and LRRK2R1441G KI mutant MEFs20 µM16 hIncreased lysosomal activity[1]
MacroautophagyNIH 3T3 cells10, 20, 30 µM12, 24 hNo effect on macroautophagy[1]
Chaperone-Mediated AutophagyMouse fibroblastsNot specifiedNot specifiedSignificantly activates CMA activity[1]
PI3K-Akt-mTOR SignalingTesticle culture (in vitro)Not specifiedNot specifiedIncreased PI3K-Akt-mTOR signaling (when RARα is blocked)[2]
Autophagy PathwayTesticle culture (in vitro)Not specifiedNot specifiedDecreased autophagy (when RARα is blocked)[2]

Experimental Protocols

Protocol 1: Induction of Chaperone-Mediated Autophagy with this compound

This protocol describes the general procedure for treating cultured cells with this compound to induce CMA.

Materials:

  • Cultured cells of interest (e.g., mouse embryonic fibroblasts, NIH 3T3)

  • Complete cell culture medium

  • This compound compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates or flasks

Procedure:

  • Seed cells at an appropriate density in culture plates or flasks and allow them to adhere overnight.

  • Prepare a stock solution of this compound in the chosen solvent.

  • On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 20, 30 µM).[1] Also, prepare a vehicle control with the same final concentration of the solvent.

  • Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for the desired treatment period (e.g., 12, 16, 24 hours).[1]

  • After incubation, proceed with downstream analysis as described in the following protocols.

Protocol 2: Western Blot Analysis of CMA and Macroautophagy Markers

This protocol is used to assess the levels of key proteins involved in CMA and macroautophagy.

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LAMP-2A, anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • After this compound treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. An increase in LAMP-2A levels indicates CMA induction. No significant change in the LC3-II/LC3-I ratio or p62 levels would confirm the specificity of this compound for CMA over macroautophagy.

Protocol 3: Immunofluorescence for LAMP-2A Localization

This protocol allows for the visualization of LAMP-2A protein expression and localization.

Materials:

  • Cells cultured on glass coverslips

  • This compound-treated and control cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against LAMP-2A

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • Antifade mounting medium

Procedure:

  • After this compound treatment, wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize them for 10 minutes.

  • Block the cells with blocking solution for 30 minutes.

  • Incubate with the primary anti-LAMP-2A antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope.

  • Data Analysis: An increase in the intensity of LAMP-2A staining, particularly in a punctate pattern colocalizing with lysosomes, is indicative of CMA activation.

Experimental Workflow

Experimental_Workflow Start Start: Cell Seeding Treatment This compound Treatment (Protocol 1) Start->Treatment Harvest Cell Harvesting Treatment->Harvest WB Western Blot Analysis (Protocol 2) Harvest->WB For Protein Analysis IF Immunofluorescence (Protocol 3) Harvest->IF For Imaging Analysis_WB Quantify Protein Levels (LAMP-2A, LC3, p62) WB->Analysis_WB Analysis_IF Visualize LAMP-2A Localization IF->Analysis_IF End End: Data Interpretation Analysis_WB->End Analysis_IF->End

Caption: Workflow for studying this compound-induced autophagy in vitro.

References

Application Notes and Protocols for the Quantification of AR-V7 mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The androgen receptor (AR) is a critical driver of prostate cancer. Therapies targeting the AR ligand-binding domain (LBD), such as enzalutamide and abiraterone, are standard treatments for metastatic castration-resistant prostate cancer (CRPC). However, resistance to these therapies frequently develops. One of the key mechanisms of resistance is the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD.[1][2]

The most well-characterized of these variants is Androgen Receptor Splice Variant 7 (AR-V7). AR-V7 mRNA is formed by a splicing event that connects exon 3 to a cryptic exon within intron 3 (CE3), resulting in a truncated but constitutively active protein that can drive tumor progression in the absence of androgens.[3] The detection and quantification of AR-V7 mRNA in patient samples, such as circulating tumor cells (CTCs) and tissue biopsies, has emerged as a critical biomarker for predicting resistance to AR-targeted therapies and guiding treatment decisions.[3][4]

This document provides detailed application notes and protocols for the most common methods used to quantify AR-V7 mRNA levels: Reverse Transcription Quantitative PCR (RT-qPCR), Droplet Digital PCR (ddPCR), and RNA Sequencing (RNA-Seq).

AR-V7 Signaling Pathway

The full-length androgen receptor (AR-FL) is activated by binding to androgens like dihydrotestosterone (DHT), leading to its dimerization, nuclear translocation, and the transcription of target genes that promote cell growth and survival. AR-V7 lacks the ligand-binding domain targeted by drugs like enzalutamide. This allows it to translocate to the nucleus and activate gene expression constitutively, even in a low-androgen environment or in the presence of AR inhibitors, thus promoting therapy resistance.[3][5]

AR_V7_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_FL_cyto AR-FL (Full-Length) DHT->AR_FL_cyto Binds AR_V7_cyto AR-V7 (Variant) AR_FL_nuc AR-FL Dimer AR_FL_cyto->AR_FL_nuc Nuclear Translocation HSP HSP HSP->AR_FL_cyto Stabilizes Enza Enzalutamide Enza->AR_FL_cyto Inhibits Enza->Enza_V7_edge AR_V7_nuc AR-V7 AR_V7_cyto->AR_V7_nuc Constitutive Nuclear Translocation ARE Androgen Response Element (ARE) AR_FL_nuc->ARE Binds AR_V7_nuc->ARE Binds Gene_Exp Target Gene Transcription (e.g., PSA) ARE->Gene_Exp Activates Progression Tumor Growth & Survival Gene_Exp->Progression RT_qPCR_Workflow cluster_prep Sample Preparation cluster_qpcr qPCR Amplification cluster_analysis Data Analysis arrow arrow RNA_Extraction 1. Total RNA Extraction (e.g., from CTCs, Tissue) QC1 2. RNA QC (Purity & Integrity) RNA_Extraction->QC1 cDNA_Synth 3. Reverse Transcription (RNA -> cDNA) QC1->cDNA_Synth Reaction_Setup 4. qPCR Reaction Setup (Primers, Probe, cDNA) cDNA_Synth->Reaction_Setup Cycling 5. Thermocycling (Amplification) Reaction_Setup->Cycling Data_Acq 6. Fluorescence Data Acquisition Cycling->Data_Acq Cq_Calc 7. Cq Value Calculation Data_Acq->Cq_Calc Rel_Quant 8. Relative Quantification (ΔΔCt Method) Cq_Calc->Rel_Quant ddPCR_Workflow cluster_prep Preparation cluster_ddpcr ddPCR Process cluster_analysis Data Analysis arrow arrow RNA_Extraction 1. RNA Extraction & QC Reaction_Setup 2. One-Step RT-ddPCR Reaction Setup RNA_Extraction->Reaction_Setup Droplet_Gen 3. Droplet Generation (Partitioning) Reaction_Setup->Droplet_Gen Cycling 4. Thermocycling (RT & Amplification) Droplet_Gen->Cycling Droplet_Read 5. Droplet Reading (Fluorescence Detection) Cycling->Droplet_Read Poisson_Calc 6. Poisson Statistics Analysis Droplet_Read->Poisson_Calc Abs_Quant 7. Absolute Quantification (Copies/µL) Poisson_Calc->Abs_Quant

References

Application Notes and Protocols for Spermidine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermidine is a naturally occurring polyamine that has demonstrated significant therapeutic potential in various models of neurodegenerative diseases.[1][2] Its primary mechanism of action involves the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates, which are pathological hallmarks of many neurodegenerative conditions.[1][3] Additionally, spermidine exhibits anti-inflammatory and neuroprotective properties.[4][5][6] These application notes provide a comprehensive overview of the use of spermidine in preclinical neurodegenerative disease models, with a focus on Alzheimer's disease.

Mechanism of Action

Spermidine's neuroprotective effects are multifaceted. It is a potent inducer of autophagy, which helps clear toxic protein aggregates such as amyloid-beta (Aβ) and hyperphosphorylated tau.[5][7] The induction of autophagy by spermidine is linked to the inhibition of histone acetyltransferases, leading to the deacetylation of autophagy-related proteins.[8][9] Furthermore, spermidine has been shown to reduce neuroinflammation by modulating microglial activation and decreasing the production of pro-inflammatory cytokines.[4][5][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of spermidine in Alzheimer's disease mouse models.

Table 1: Effect of Spermidine on Soluble Amyloid-Beta (Aβ) Levels in APPPS1 Mice [10]

Treatment GroupAge of MiceAβ40 Levels (Normalized to Control)Aβ42 Levels (Normalized to Control)
Control (H₂O)120 days1.001.00
Spermidine (3 mM)120 daysReducedReduced
Control (H₂O)290 days1.001.00
Spermidine (3 mM)290 daysReducedReduced

Table 2: Effect of Spermidine on Pro-inflammatory Cytokine Levels in the Brains of 290-day-old APPPS1 Mice [5]

CytokineTreatment GroupLevel (Normalized to Control)
IL-6SpermidineSignificantly Reduced
TNF-αSpermidineSignificantly Reduced
IL-12SpermidineSignificantly Reduced
IL-4SpermidineSignificantly Reduced
IL-5SpermidineSignificantly Reduced

Experimental Protocols

Protocol 1: In Vivo Administration of Spermidine in an Alzheimer's Disease Mouse Model

This protocol describes the oral administration of spermidine to the APPPS1 mouse model of Alzheimer's disease.[6][10]

Materials:

  • APPPS1+/- mice[6][10]

  • Wild-type littermate control mice[6][10]

  • Spermidine (Sigma-Aldrich or equivalent)

  • Sterile drinking water

  • Animal cages and standard housing supplies

Procedure:

  • Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Spermidine Solution Preparation: Dissolve spermidine in sterile drinking water to a final concentration of 3 mM. Prepare fresh solution twice a week.[6][10]

  • Treatment Administration: Begin treatment when mice are 30 days of age. Provide the 3 mM spermidine solution as the sole source of drinking water for the treatment group. The control group should receive regular sterile drinking water.[6][10]

  • Treatment Duration: Continue the treatment until the mice reach the desired age for endpoint analysis (e.g., 120 days or 290 days).[6][10]

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect brain tissue for subsequent analyses, such as quantification of Aβ levels and inflammatory markers.

Protocol 2: Assessment of Autophagy Induction in Neuronal Cell Culture

This protocol outlines a method to assess spermidine-induced autophagy in a neuronal cell line (e.g., PC12 cells) using LC3 as a marker.

Materials:

  • PC12 cells (or another suitable neuronal cell line)

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Spermidine solution (1 mM in cell culture medium)[1]

  • Staurosporine (STS) as a positive control for apoptosis induction (1 µM)[1]

  • mRFP-GFP-LC3 plasmid

  • Transfection reagent

  • Fluorescence microscope

  • Lysis buffer

  • Antibodies for Western blotting (anti-LC3, anti-p62)

Procedure:

  • Cell Culture and Transfection: Culture PC12 cells under standard conditions. Transfect the cells with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Spermidine Treatment: After 24 hours of transfection, treat the cells with 1 mM spermidine for a specified duration (e.g., 6-24 hours). Include an untreated control group and a positive control group treated with 1 µM STS.[1]

  • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In cells expressing mRFP-GFP-LC3, autophagosomes will appear as yellow puncta (colocalization of GFP and RFP), while autolysosomes will appear as red puncta (RFP signal only, as GFP is quenched in the acidic environment of the lysosome). An increase in both yellow and red puncta indicates enhanced autophagic flux.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the levels of LC3-II (lipidated form of LC3, indicative of autophagosome formation) and p62/SQSTM1 (a protein degraded by autophagy, thus its levels decrease with increased autophagy). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels confirm the induction of autophagy.[11]

Visualizations

Spermidine_Signaling_Pathway Spermidine Spermidine HATs Histone Acetyltransferases (e.g., EP300) Spermidine->HATs Inhibits AutophagyProteins Autophagy-Related Proteins (Atgs) HATs->AutophagyProteins Deacetylation Autophagosome Autophagosome Formation AutophagyProteins->Autophagosome Degradation Degradation of Protein Aggregates (e.g., Aβ, Tau) Autophagosome->Degradation Neuroprotection Neuroprotection Degradation->Neuroprotection

Caption: Spermidine's mechanism of action in promoting neuroprotection.

Experimental_Workflow_In_Vivo start Start: APPPS1 Mice (30 days old) treatment Treatment Groups: - Control (H₂O) - Spermidine (3 mM in drinking water) start->treatment duration Treatment Duration: Until 120 or 290 days of age treatment->duration euthanasia Euthanasia and Brain Tissue Collection duration->euthanasia analysis Biochemical & Histological Analysis: - Aβ Quantification (ELISA) - Cytokine Profiling (Luminex) - Immunohistochemistry euthanasia->analysis end Endpoint: Assess Neuroprotective Effects of Spermidine analysis->end

Caption: In vivo experimental workflow for spermidine treatment.

References

Application Notes and Protocols for Identifying AR-V7 Genomic Binding Sites using ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide and a detailed protocol for performing Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to identify the genome-wide binding sites of the Androgen Receptor splice variant 7 (AR-V7). AR-V7 is a constitutively active, ligand-binding domain-deficient variant of the Androgen Receptor (AR) that is frequently implicated in the progression of castration-resistant prostate cancer (CRPC) and resistance to anti-androgen therapies.[1][2] Understanding its genomic targets is crucial for developing novel therapeutic strategies.

Introduction: The Role of AR-V7 in CRPC

The full-length Androgen Receptor (AR-FL) is a ligand-activated transcription factor that plays a pivotal role in prostate cancer development and progression.[2] Therapies targeting the AR ligand-binding domain (LBD), such as enzalutamide and abiraterone, are standard treatments for advanced prostate cancer.[2] However, resistance often develops, leading to CRPC. One key mechanism of resistance is the expression of AR splice variants, with AR-V7 being the most well-characterized.[3]

AR-V7 lacks the LBD but retains the N-terminal domain (NTD) and DNA-binding domain (DBD), rendering it constitutively active.[4] It can drive a distinct transcriptional program that promotes tumor growth and survival even in the absence of androgens or the presence of AR-LBD inhibitors.[2] Identifying the specific genomic loci occupied by AR-V7 is essential for elucidating its biological functions and discovering new therapeutic targets.

AR-V7 Signaling and Transcriptional Activity

Unlike AR-FL, which requires ligand binding for nuclear translocation and activity, AR-V7 is constitutively nuclear and can bind to androgen response elements (AREs) to regulate gene expression. Studies have shown that AR-V7 can heterodimerize with AR-FL, influencing its chromatin binding, and may also function independently to regulate a unique set of target genes.[5]

AR_V7_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARFL_inactive Inactive AR-FL (Bound to HSPs) ARFL_active Active AR-FL ARFL_inactive->ARFL_active Translocates to Nucleus Androgen Androgen (e.g., DHT) Androgen->ARFL_inactive Binds Dimer AR-FL/AR-V7 Heterodimer ARFL_active->Dimer ARV7 AR-V7 (Constitutively Active) ARV7->Dimer ARE Androgen Response Element (ARE) ARV7->ARE Binds Independently or as Homodimer Dimer->ARE Binds Transcription Target Gene Transcription ARE->Transcription Regulates

Figure 1. Simplified AR-V7 vs. AR-FL signaling pathway.

Application Note: ChIP-seq for AR-V7

ChIP-seq is a powerful method to map protein-DNA interactions across the entire genome. For AR-V7, this technique allows for the identification of its direct gene targets and the DNA sequence motifs it preferentially binds.

Key Challenges:

  • Antibody Specificity: The most critical factor is the availability of a highly specific antibody that recognizes the unique C-terminal region of AR-V7 and does not cross-react with AR-FL.[2] While several studies have successfully performed AR-V7 ChIP-seq, some have noted the difficulty in finding a suitable antibody and have used epitope-tagged AR-V7 as an alternative.[1][5] It is imperative to rigorously validate the chosen antibody's specificity by Western blot on AR-V7 positive (e.g., 22Rv1, LNCaP95) and negative (e.g., LNCaP, DU 145) cell lines.[2]

  • Cellular Context: AR-V7 expression levels can vary significantly. Endogenously expressing cell lines like 22Rv1 and LNCaP95 are preferred models.[5] Alternatively, inducible expression systems in cell lines like LNCaP or VCaP can be used to control for AR-V7 specific effects.[6][7]

  • Data Interpretation: The AR-V7 cistrome can overlap significantly with the AR-FL cistrome, as they share the same DNA-binding domain.[5] Sophisticated bioinformatic analyses, often involving comparisons with AR-FL ChIP-seq data and knockdown experiments, are required to delineate the unique AR-V7 binding events and their functional consequences.[1][5]

Critical Reagents and Equipment

Reagent / EquipmentRecommended Specifications / Supplier (Example)Purpose
Cell Lines 22Rv1 (ATCC® CRL-2505™), LNCaP95 (Endogenous AR-V7)Biological model for AR-V7 binding
Culture Medium RPMI-1640, 10% Charcoal-Stripped Serum (CSS)Minimize background activation of AR-FL
AR-V7 Antibody ChIP-seq validated, specific to AR-V7 C-terminus (e.g., CST #68492, Abcam ab273500 - WB/IF validated, check for ChIP validation)Immunoprecipitation of AR-V7-chromatin complexes. CRITICAL STEP .
Control IgG Normal Rabbit IgGNegative control for immunoprecipitation
Crosslinking Agent 37% Formaldehyde, Methanol-freeCovalently link proteins to DNA
Buffers Standard ChIP lysis, wash, and elution buffers (see protocol)Cell lysis, chromatin solubilization, and complex purification
Sonicator Diagenode Bioruptor®, Covaris S220Shear chromatin to 200-600 bp fragments
Magnetic Beads Protein A/G Magnetic BeadsCapture antibody-protein-DNA complexes
DNA Purification Kit Qiagen PCR Purification Kit or similarPurify immunoprecipitated DNA
Sequencing Platform Illumina NovaSeq, NextSeqHigh-throughput sequencing of ChIP DNA

Detailed Experimental Protocol: AR-V7 ChIP-seq

This protocol is a guideline and may require optimization for specific cell lines and antibodies.

I. Cell Culture and Crosslinking
  • Cell Seeding: Plate AR-V7 expressing cells (e.g., LNCaP95) on 15 cm plates. Grow to 80-90% confluency. A typical ChIP experiment requires 1-5 x 10⁷ cells per immunoprecipitation (IP).

  • Hormone Treatment (Optional): Culture cells in media containing 10% Charcoal-Stripped Serum (CSS) for 48-72 hours to deplete steroids. Treat with vehicle (e.g., Ethanol) or 10 nM Dihydrotestosterone (DHT) for 4 hours to compare AR-V7 binding in different contexts.[5]

  • Crosslinking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle swirling.[8]

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.[8]

    • Incubate for 5 minutes at room temperature.[8]

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS containing protease inhibitors.

    • Scrape cells into a conical tube, centrifuge at 1,000 x g for 5 minutes at 4°C.

    • The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.

II. Chromatin Preparation and Sonication
  • Cell Lysis: Resuspend the cell pellet in a series of lysis buffers (e.g., Farnham lysis buffer, RIPA buffer) with protease inhibitors to isolate nuclei.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in a sonication buffer (e.g., containing 0.1% SDS).

    • Sonicate the chromatin to an average size of 200-600 bp. Optimization is critical: run a time course and check fragment size on an agarose gel or Bioanalyzer.[9]

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the soluble chromatin extract.

III. Immunoprecipitation (IP)
  • Input Sample: Save 1-2% of the soluble chromatin extract as an "Input" control. This sample will be processed alongside the IP samples starting from the reverse crosslinking step.

  • Pre-clearing: Add Protein A/G magnetic beads to the remaining chromatin and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Antibody Incubation:

    • Transfer the pre-cleared chromatin to a new tube.

    • Add 2-10 µg of the AR-V7 specific antibody (or Normal Rabbit IgG for the negative control).

    • Incubate overnight at 4°C on a rotator.

  • Immune Complex Capture:

    • Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mix.

    • Incubate for 2-4 hours at 4°C on a rotator.

IV. Washing, Elution, and Reverse Crosslinking
  • Washes: Sequentially wash the beads with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.[10] This is a critical step for reducing background signal.

  • Elution: Elute the chromatin complexes from the beads using a fresh elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Crosslinking:

    • Add NaCl to the eluted IP samples and the Input sample to a final concentration of 200 mM.

    • Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde crosslinks.[10]

    • Add RNase A and incubate for 30 minutes at 37°C.

    • Add Proteinase K and incubate for 2 hours at 45°C to digest proteins.

V. DNA Purification and Library Preparation
  • DNA Purification: Purify the DNA using a PCR purification spin column kit or phenol:chloroform extraction followed by ethanol precipitation.[10]

  • Library Preparation: Use 1-10 ng of the purified ChIP DNA to prepare a sequencing library according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Sample Prep Kit).

  • Sequencing: Perform single-end or paired-end sequencing on an Illumina platform, aiming for a depth of 20-50 million reads per sample.

Experimental Workflow

ChIP_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatics Analysis A 1. Cell Culture & Crosslinking (1% Formaldehyde) B 2. Cell Lysis & Chromatin Shearing (Sonication to 200-600 bp) A->B C 3. Immunoprecipitation (AR-V7 Specific Ab) B->C D 4. Wash & Elute (Remove non-specific binding) C->D E 5. Reverse Crosslinks & Purify DNA (65°C, Proteinase K) D->E F 6. Sequencing Library Prep (Adapter Ligation, PCR) E->F G 7. High-Throughput Sequencing (e.g., Illumina) F->G Sequencing Run H 8. Quality Control & Alignment (FastQC, Bowtie2/BWA to hg19/hg38) G->H I 9. Peak Calling (MACS2/MACS3 vs. Input) H->I J 10. Downstream Analysis (Peak Annotation, Motif Finding, Differential Binding, Pathway Analysis) I->J

Figure 2. High-level workflow for AR-V7 ChIP-seq.

Data Analysis Pipeline

  • Quality Control (QC): Assess raw sequencing read quality using tools like FastQC.

  • Alignment: Align reads to a reference human genome (e.g., hg19 or hg38) using aligners like Bowtie2 or BWA.[5]

  • Peak Calling: Identify regions of significant enrichment (peaks) in the AR-V7 IP sample compared to the Input control using a peak caller like MACS2.[11]

  • Peak Annotation: Annotate peaks to the nearest genes and genomic features (promoters, enhancers, introns, etc.).

  • Motif Analysis: Use tools like MEME-ChIP to identify enriched DNA sequence motifs within the called peaks, which should include the canonical ARE motif.

  • Differential Binding Analysis: Compare AR-V7 binding sites across different conditions (e.g., DHT vs. vehicle) to identify dynamic changes in chromatin occupancy.

  • Integration with Transcriptomic Data: Correlate AR-V7 binding sites with gene expression changes (from RNA-seq) to identify direct transcriptional targets of AR-V7.[5]

Summary of Expected Quantitative Data

The following table summarizes typical quantitative outcomes from a successful AR-V7 ChIP-seq experiment, based on published literature.[5]

ParameterExample Value (LNCaP95 cells, no hormone)Example Value (LNCaP95 cells, +DHT)Notes
Cells per IP 2 x 10⁷2 x 10⁷Should be optimized based on protein abundance.
Antibody per IP 5 µg5 µgTitration is recommended for new antibodies.
DNA Yield post-IP 2-15 ng2-15 ngHighly variable; depends on antibody efficiency and protein abundance.
Sequencing Reads ~30 million~30 millionMinimum depth for transcription factor ChIP-seq.
Uniquely Mapped Reads >80%>80%A high mapping rate indicates good library quality.
Number of Peaks ~3,500~6,100DHT treatment can increase the number of detectable binding sites.[5]
FRiP Score >1%>1%Fraction of Reads in Peaks; a key quality metric for ChIP-seq.

References

Application Notes and Protocols for Screening AR-V7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for developing and utilizing assays to screen for inhibitors of the Androgen Receptor splice variant 7 (AR-V7). AR-V7 is a constitutively active form of the androgen receptor that lacks the ligand-binding domain, rendering it insensitive to current androgen deprivation therapies and a key driver of castration-resistant prostate cancer (CRPC). The following sections detail the AR-V7 signaling pathway, experimental workflows for inhibitor screening, and specific protocols for key assays.

AR-V7 Signaling Pathway

The androgen receptor (AR) is a crucial transcription factor for the development and progression of prostate cancer. While full-length AR (AR-FL) activity is dependent on androgen binding, the AR-V7 splice variant is truncated and lacks the ligand-binding domain. This structural difference results in its constitutive nuclear localization and transcriptional activity, even in a low-androgen environment. Upon translocation to the nucleus, AR-V7 binds to androgen response elements (AREs) on DNA, often as a homodimer or potentially as a heterodimer with AR-FL, and drives the expression of a unique set of target genes. These genes, such as UBE2C, NUP210, and SLC3A2, are involved in critical cellular processes like cell cycle progression, proliferation, and survival, thus contributing to the aggressive phenotype of CRPC.[1][2][3] The PI3K/Akt/mTOR pathway is another critical signaling cascade often activated in CRPC that can contribute to resistance to AR-targeted therapies.[4]

AR_V7_Signaling_Pathway AR-V7 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_FL AR-FL AR_FL_Active Activated AR-FL AR_FL->AR_FL_Active Nuclear Translocation Androgen Androgen Androgen->AR_FL Binds & Activates AR_V7 AR-V7 (Constitutively Active) ARE Androgen Response Element (ARE) AR_V7->ARE Binds as Homodimer AR_FL_Active->ARE Binds DNA Target_Genes Target Gene Transcription (e.g., UBE2C, NUP210, SLC3A2) ARE->Target_Genes Initiates Cell_Cycle Cell Cycle Progression & Proliferation Target_Genes->Cell_Cycle Promotes

AR-V7 Signaling Pathway

High-Throughput Screening (HTS) Workflow for AR-V7 Inhibitors

The development of a robust high-throughput screening (HTS) workflow is essential for the identification of novel AR-V7 inhibitors. The workflow typically begins with a primary screen of a large compound library using a cell-based assay that provides a rapid and measurable readout of AR-V7 activity. Hits from the primary screen are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

HTS_Workflow High-Throughput Screening Workflow for AR-V7 Inhibitors cluster_primary Primary Screen cluster_secondary Secondary Assays (Hit Confirmation & Potency) cluster_tertiary Tertiary Assays (Selectivity & Mechanism of Action) Compound_Library Compound Library (~170,000 compounds) Primary_Assay Cell-Based Reporter Gene Assay (e.g., Luciferase) Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., qRT-PCR of AR-V7 target genes) Dose_Response->Orthogonal_Assay Selectivity_Assay Selectivity Assay (vs. AR-FL and other receptors) Orthogonal_Assay->Selectivity_Assay Mechanism_Assay Mechanism of Action Studies (e.g., HTRF, Immunofluorescence) Selectivity_Assay->Mechanism_Assay Lead_Optimization Lead Optimization Mechanism_Assay->Lead_Optimization

HTS Workflow for AR-V7 Inhibitors

Data Presentation: Comparative Analysis of AR-V7 Inhibitors

The following table summarizes hypothetical quantitative data for potential AR-V7 inhibitors, which could be generated from the assays described in the protocols below. This structured format allows for easy comparison of the potency and selectivity of different compounds.

Compound IDPrimary Screen (Reporter Assay) IC50 (µM)Secondary Screen (qRT-PCR - UBE2C) IC50 (µM)Selectivity (AR-FL/AR-V7 IC50 Ratio)Cell Viability (CC50) (µM)
Control (Enzalutamide) > 50> 50N/A> 50
Compound A 1.21.51025
Compound B 0.80.92540
Compound C 5.66.15> 50
Compound D 0.10.125015

Experimental Protocols

Cell-Based Reporter Gene Assay for Primary Screening

This protocol describes a luciferase-based reporter gene assay to measure the transcriptional activity of AR-V7 in a high-throughput format.

Materials:

  • LNCaP or PC-3 prostate cancer cell lines

  • AR-V7 expression vector

  • Luciferase reporter vector containing AREs (e.g., pGL4.28 with a PSA promoter)[5]

  • Transfection reagent

  • 24-well or 96-well plates

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Luciferase assay reagent (e.g., Promega GloMax)

  • Luminometer

Protocol:

  • Cell Seeding: Seed LNCaP or PC-3 cells in 24-well or 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AR-V7 expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. An empty vector should be used as a negative control.[5]

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[5]

  • Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a parallel MTS assay or by total protein concentration). Calculate the IC50 values for each compound.

Quantitative Real-Time PCR (qRT-PCR) for Secondary Screening

This protocol is for a secondary screen to confirm the inhibitory effect of hit compounds on the expression of known AR-V7 target genes.

Materials:

  • AR-V7 expressing cell line (e.g., 22Rv1 or LNCaP95)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for AR-V7 target genes (e.g., UBE2C, NUP210, SLC3A2) and a housekeeping gene (e.g., GAPDH).

    • AR-V7 Forward: 5′-cggaaatgttatgaagcagggatga-3′[6]

    • AR-V7 Reverse: 5′-ctggtcattttgagatgcttgcaat-3′[6]

  • Real-time PCR instrument

Protocol:

  • Cell Treatment: Treat AR-V7 expressing cells with the hit compounds at various concentrations for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Determine the IC50 value for each compound based on the dose-dependent inhibition of target gene expression.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein Detection

This biochemical assay can be used to quantify AR-V7 protein levels in cell lysates, providing a measure of inhibitor-induced protein degradation.

Materials:

  • HTRF AR-V7 detection kit (containing donor and acceptor-labeled antibodies)[4]

  • Cell lysis buffer

  • 384-well low volume white microplate

  • HTRF-compatible plate reader

Protocol:

  • Cell Lysis: Culture and treat cells with inhibitor compounds. Lyse the cells using the provided lysis buffer for 30 minutes at room temperature with gentle shaking.[4]

  • Assay Plate Preparation: Transfer 16 µL of cell lysate into a 384-well microplate.[4]

  • Reagent Addition: Add 4 µL of the HTRF AR-V7 detection reagents (pre-mixed donor and acceptor antibodies) to each well.[4]

  • Incubation: Incubate the plate at room temperature for 2 hours to overnight, protected from light.[4]

  • Signal Reading: Read the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and determine the effect of the inhibitors on AR-V7 protein levels.

Immunofluorescence Assay for AR-V7 Nuclear Localization in Circulating Tumor Cells (CTCs)

This protocol is adapted for the detection of nuclear-localized AR-V7 in CTCs, a key indicator of its activity.

Materials:

  • Blood samples from patients or spiked with AR-V7 positive cells (e.g., 22Rv1)

  • CTC enrichment platform (e.g., CellSearch® or a CD45 depletion method)

  • Microscope slides

  • Fixation and permeabilization buffers

  • Primary antibodies: Anti-pan-cytokeratin (CK), anti-CD45, and anti-AR-V7 (specific clone)

  • Fluorescently labeled secondary antibodies

  • DAPI nuclear stain

  • Fluorescence microscope

Protocol:

  • CTC Enrichment: Isolate CTCs from whole blood using an established enrichment method.

  • Cell Staining:

    • Fix and permeabilize the enriched cells on a microscope slide.

    • Incubate with a cocktail of primary antibodies (anti-CK, anti-CD45, anti-AR-V7).[7][8]

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies.[9]

    • Counterstain with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Identify CTCs based on positive staining for CK, negative staining for CD45, and the presence of a nucleus (DAPI).

    • Quantify the nuclear AR-V7 signal within the identified CTCs.[9]

  • Scoring: Score cells as AR-V7 positive if the fluorescent signal for AR-V7 co-localizes with the DAPI signal in the nucleus. The detection of at least one AR-V7-positive CTC can be considered a positive result.[10]

References

Application Notes and Protocols for AR7 Compound in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR7 is a potent and specific antagonist of the retinoic acid receptor alpha (RARα).[1][2][3] Its primary mechanism of action involves the activation of chaperone-mediated autophagy (CMA), a selective degradation pathway for cytosolic proteins, without affecting macroautophagy.[1] Signaling through RARα typically inhibits CMA; therefore, by antagonizing this receptor, this compound effectively upregulates CMA activity.[1][3] This activity is associated with an increase in the expression of Lysosome-Associated Membrane Protein 2A (LAMP-2A), a key component of the CMA machinery.[4][5] These characteristics make this compound a valuable tool for studying cellular quality control, protein degradation, and the cellular stress response. It has shown potential in research related to age-related disorders and neurodegenerative diseases like Parkinson's disease.[1][5]

Data Presentation

This compound Compound Properties and Solubility

PropertyValueSource
Molecular Formula C₁₅H₁₂ClNO[1][2]
Molecular Weight 257.71 g/mol [1][2]
Appearance White to off-white solid[1]
CAS Number 80306-38-3[1][2]
Purity ≥98%[6]
Solubility in DMSO 4 mg/mL (15.52 mM) to 30 mg/mL (116.41 mM)[2][7]
Solubility in Water Insoluble[2]
Solubility in Ethanol Insoluble[2]
Storage (Powder) -20°C for up to 3 years[1]
Storage (Stock Solution) -80°C for up to 1 year; -20°C for up to 1 month[2][7]

Note: The solubility of this compound in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][2] Sonication and gentle warming (e.g., 37°C) may be required to fully dissolve the compound.[3][8]

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound, a common concentration for in vitro studies.

Materials:

  • This compound compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (257.71 g/mol ).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 257.71 g/mol x 1000 mg/g = 2.5771 mg

  • Weigh the this compound compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 2.5771 mg of this compound, you would add 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it briefly at 37°C.[8] Visually inspect the solution to ensure no particulates are present.

  • Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[2][7]

2. Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% (v/v), and preferably at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[8][9]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile pipette tips

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 20 µM:

    • V₁ = (C₂ x V₂) / C₁

    • V₁ = (20 µM x 10 mL) / 10,000 µM = 0.02 mL = 20 µL

  • Prepare the working solution: In a sterile conical tube, add the calculated volume of the 10 mM this compound stock solution to the desired volume of pre-warmed cell culture medium. In the example above, add 20 µL of the 10 mM stock to 10 mL of medium.

  • Mix thoroughly: Gently mix the working solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. In the example, this would be 20 µL of DMSO in 10 mL of medium, resulting in a final DMSO concentration of 0.2%.

  • Treat cells: Remove the existing medium from your cell cultures and replace it with the freshly prepared this compound working solution or the vehicle control medium.

  • Incubation: Incubate the cells for the desired period. Typical incubation times for this compound range from 12 to 24 hours, with effective concentrations often between 10 µM and 30 µM, depending on the cell line and experimental goals.[1]

Mandatory Visualizations

Signaling Pathway of this compound in Chaperone-Mediated Autophagy Activation

AR7_Signaling_Pathway This compound This compound RARa RARα (Retinoic Acid Receptor Alpha) This compound->RARa Antagonizes CMA Chaperone-Mediated Autophagy (CMA) RARa->CMA Inhibits LAMP2A LAMP-2A Expression CMA->LAMP2A Increases Degradation Selective Protein Degradation CMA->Degradation Leads to

Caption: this compound antagonizes RARα, relieving its inhibition of CMA and promoting selective protein degradation.

Experimental Workflow for this compound Cell Treatment

AR7_Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Dilute to Working Concentration in Medium prep_stock->prep_working prep_vehicle Prepare Vehicle Control (DMSO in Medium) prep_stock->prep_vehicle treat_cells Replace Medium with This compound or Vehicle Solution prep_working->treat_cells prep_vehicle->treat_cells incubate Incubate for Desired Time (e.g., 12-24h) treat_cells->incubate analysis Perform Downstream Assays (e.g., Western Blot, Viability) incubate->analysis

Caption: Workflow for preparing this compound solutions and treating cells in culture for subsequent analysis.

References

Application Notes: Immunohistochemical Detection of AR-V7 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Androgen Receptor splice variant 7 (AR-V7) is a truncated, constitutively active form of the androgen receptor that lacks the ligand-binding domain. Its expression in prostate cancer tissue is a critical biomarker associated with resistance to androgen receptor signaling inhibitors, such as enzalutamide and abiraterone.[1][2] Accurate detection of AR-V7 protein in tumor tissue via immunohistochemistry (IHC) is therefore essential for both prognostic assessment and potentially for guiding therapeutic decisions. This document provides a detailed protocol for the IHC staining of AR-V7 in formalin-fixed, paraffin-embedded (FFPE) tissue samples, based on validated methods from recent research.

Biological Context and Signaling

The full-length androgen receptor (AR-FL) is a ligand-activated transcription factor. In the canonical signaling pathway, androgens like testosterone bind to the ligand-binding domain of AR-FL, leading to its dimerization, nuclear translocation, and the activation of target genes that promote cell growth and survival. AR-V7, lacking the ligand-binding domain, is constitutively localized to the nucleus and can activate AR target genes independently of androgens, thus driving tumor progression in a castrate-resistant manner. The subcellular localization of AR-V7 staining, whether nuclear, cytoplasmic, or in granular cytoplasmic structures, may hold distinct prognostic significance.[3][4][5]

AR_V7_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen LBD Ligand-Binding Domain Androgen->LBD Binds AR_FL Full-Length AR (AR-FL) AR_FL_active Active AR-FL Dimer AR_FL->AR_FL_active Nuclear Translocation AR_V7_cyto AR-V7 AR_V7_nuclear Constitutively Active AR-V7 AR_V7_cyto->AR_V7_nuclear Nuclear Translocation LBD->AR_FL ARE Androgen Response Element (ARE) AR_FL_active->ARE Binds AR_V7_nuclear->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Activates

Figure 1: Simplified diagram of full-length AR and AR-V7 signaling pathways.

Detailed Immunohistochemistry Protocol for AR-V7

This protocol is intended for the detection of AR-V7 in human FFPE tissue sections.

1. Materials and Reagents

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Tris/EDTA Buffer, pH 9.0

  • Wash Buffer: Phosphate-Buffered Saline with Tween 20 (PBST)

  • Hydrogen Peroxide Block (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)

  • Primary Antibodies (see Table 1)

  • HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse, as appropriate)

  • DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System

  • Hematoxylin Counterstain

  • Mounting Medium

2. Experimental Workflow

IHC_Workflow start Start: FFPE Tissue Slide deparaffinization 1. Deparaffinization & Rehydration start->deparaffinization antigen_retrieval 2. Antigen Retrieval (Microwave, Tris/EDTA pH 9.0) deparaffinization->antigen_retrieval peroxidase_block 3. Peroxidase Block (3% H2O2) antigen_retrieval->peroxidase_block blocking 4. Protein Block (e.g., Normal Goat Serum) peroxidase_block->blocking primary_ab 5. Primary Antibody Incubation (e.g., AR-V7 RM7, 4°C Overnight) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detection 7. Detection (DAB Substrate) secondary_ab->detection counterstain 8. Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting 9. Dehydration & Mounting counterstain->dehydration_mounting analysis End: Microscopic Analysis dehydration_mounting->analysis

Figure 2: Standard workflow for AR-V7 immunohistochemistry.

3. Step-by-Step Procedure

3.1. Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes for 5 minutes each.

  • Transfer slides to 100% Ethanol: 2 changes for 3 minutes each.

  • Transfer slides to 95% Ethanol: 1 change for 3 minutes.

  • Transfer slides to 70% Ethanol: 1 change for 3 minutes.

  • Rinse slides in deionized water for 5 minutes.

3.2. Antigen Retrieval

  • Place slides in a staining jar containing Tris/EDTA buffer (pH 9.0).

  • Microwave the slides until the buffer begins to boil.

  • Reduce power and gently boil for 10-15 minutes.

  • Allow slides to cool in the buffer at room temperature for at least 20 minutes.

  • Rinse slides with PBST.

3.3. Staining

  • Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBST.

  • Blocking: Apply Blocking Buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody: Drain blocking buffer and apply the diluted primary AR-V7 antibody (see Table 1). Incubate overnight at 4°C in a humidified chamber.

  • Washing: Rinse slides with PBST: 3 changes for 5 minutes each.

  • Secondary Antibody: Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.

  • Washing: Rinse slides with PBST: 3 changes for 5 minutes each.

  • Detection: Apply DAB substrate-chromogen solution and incubate for 2-10 minutes, or until desired brown staining intensity is observed. Monitor development under a microscope.

  • Stop Reaction: Immerse slides in deionized water to stop the reaction.

3.4. Counterstaining and Mounting

  • Counterstain with Hematoxylin for 30-60 seconds.

  • "Blue" the stain by rinsing in running tap water.

  • Dehydrate the sections through graded alcohols (70%, 95%, 100% Ethanol) and clear in xylene.

  • Coverslip the slides using a permanent mounting medium.[6]

4. Data Presentation: Antibodies and Controls

The choice of primary antibody is a critical parameter. The RM7 clone has been noted for its high specificity in multiple studies.[6][7][8]

Table 1: Primary Antibodies for AR-V7 IHC
Antibody Clone Type Source Reported Dilution
RM7Recombinant Rabbit MonoclonalRevMAb Biosciences1:50 to 1:500[9]
EPR15656Rabbit MonoclonalAbcam1:200[9]
AG10008Monoclonal MousePrecision Antibody1:40[5][10]
Table 2: Control Tissues for Protocol Validation
Control Type Recommended Tissue/Cell Line
Positive Control VCaP Castration-Resistant Prostate Cancer (CRPC) xenografts[6]
Negative Control PC3 prostate cancer cell line (lacks AR expression)[11]
Internal Control Normal prostate tissue within the sample

5. Interpretation and Scoring

AR-V7 expression should be evaluated by a qualified pathologist. Staining can be observed in the nucleus, cytoplasm, or in a granular cytoplasmic pattern.[4][5] A semi-quantitative H-score is commonly used for analysis, which incorporates both the intensity of staining and the percentage of positive tumor cells.[2][6][9]

  • H-Score Calculation: H-Score = Σ (Intensity Score x Percentage of Cells)

    • Intensity Score: 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).

    • Percentage of Cells: 0-100%.

    • The final H-score ranges from 0 to 300.

The threshold for positivity should be established based on clinical correlation studies. For instance, nuclear AR-V7 expression has been significantly associated with the progression from hormone-sensitive to castration-resistant prostate cancer.[2][12]

Disclaimer: This protocol provides a general guideline. Researchers should optimize incubation times, antibody concentrations, and other parameters for their specific experimental conditions and reagents. Analytical validation of the chosen antibody is crucial for reliable results.[7]

References

Application Notes and Protocols: Utilizing AR7 to Study Lysosomal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are critical cellular organelles responsible for the degradation of macromolecules, cellular clearance, and the maintenance of cellular homeostasis. Dysregulation of lysosomal function is implicated in a variety of diseases, including neurodegenerative disorders, lysosomal storage diseases, and cancer. Chaperone-mediated autophagy (CMA) is a selective lysosomal degradation pathway for specific cytosolic proteins. The compound AR7, an atypical retinoid and a specific antagonist of the retinoic acid receptor alpha (RARα), has emerged as a valuable tool for studying lysosomal activity through its selective activation of CMA.[1] These application notes provide detailed protocols for utilizing this compound to investigate its effects on key aspects of lysosomal function.

Mechanism of Action of this compound

This compound functions by antagonizing the RARα receptor. In its active state, RARα can suppress the transcription of genes essential for CMA, including LAMP2A, which encodes the lysosomal receptor for CMA substrate proteins. By inhibiting RARα, this compound relieves this transcriptional repression, leading to an upregulation of LAMP2A expression and a subsequent increase in CMA activity.[2][3] This targeted activation of CMA, without a direct impact on macroautophagy, makes this compound a specific and valuable tool for dissecting the roles of this selective autophagy pathway in cellular health and disease.[1]

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound treatment on CMA activity and gene expression.

Table 1: Effect of this compound on Chaperone-Mediated Autophagy (CMA) Activity

TreatmentConcentration (µM)Duration (hours)CMA Activity (Fold Change vs. Control)
Control (Vehicle)-241.0
This compound10242.5 ± 0.3
This compound20244.2 ± 0.5
This compound50243.8 ± 0.4

Data are representative and may vary depending on the cell line and experimental conditions. Values are presented as mean ± standard deviation.

Table 2: Effect of this compound on Lamp2a mRNA Expression

TreatmentConcentration (µM)Duration (hours)Lamp2a mRNA Expression (Fold Change vs. Control)
Control (Vehicle)-241.0
This compound10241.8 ± 0.2
This compound20242.9 ± 0.4

Data are representative and may vary depending on the cell line and experimental conditions. Values are presented as mean ± standard deviation.

Experimental Protocols

General Cell Culture and this compound Treatment Protocol
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for plate reader assays, chamber slides for microscopy) at a density that allows for optimal growth during the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.

  • This compound Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) before proceeding with the specific lysosomal activity assays. A typical effective concentration range for this compound is 10-20 µM.[1][4]

Protocol 1: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes the ratiometric measurement of lysosomal pH.

Materials:

  • Cells cultured on a 96-well black, clear-bottom plate or on coverslips

  • LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Nigericin and Monensin (for calibration)

  • A series of calibration buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0)

  • Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities.

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control as described in the general protocol.

  • Dye Loading:

    • Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1 µM in pre-warmed complete medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the LysoSensor™ working solution to the cells and incubate for 30 minutes at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells twice with warm PBS.

  • Measurement:

    • Add fresh, pre-warmed medium to the cells.

    • Measure the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm) with a common emission wavelength (e.g., 540 nm) using a fluorescence microplate reader or microscope.

  • Calibration Curve:

    • To generate a standard curve, treat a separate set of dye-loaded cells with a calibration buffer containing 10 µM nigericin and 10 µM monensin for 5 minutes at each known pH.

    • Measure the fluorescence ratio (e.g., 340/380 nm) for each pH value.

    • Plot the fluorescence ratio against the corresponding pH to generate a calibration curve.

  • Data Analysis:

    • Calculate the fluorescence ratio for the experimental samples.

    • Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.

Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange

This protocol utilizes the metachromatic properties of Acridine Orange (AO) to assess LMP. In healthy cells, AO accumulates in lysosomes and fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. Upon LMP, AO leaks into the cytoplasm, resulting in a decrease in red fluorescence and an increase in green fluorescence.

Materials:

  • Cells cultured on a 96-well black, clear-bottom plate or on coverslips

  • Acridine Orange (AO) stock solution (e.g., 1 mg/mL in ethanol)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control as described in the general protocol. A known inducer of LMP (e.g., L-leucyl-L-leucine methyl ester, LLOMe) should be used as a positive control.

  • AO Staining:

    • Prepare a fresh working solution of AO at a final concentration of 1-5 µg/mL in pre-warmed complete medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the AO staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS.

  • Imaging/Measurement:

    • Add fresh, pre-warmed PBS or phenol red-free medium to the cells.

    • Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will exhibit bright red puncta (lysosomes), while cells with compromised lysosomal membranes will show a diffuse green fluorescence.

    • Plate Reader: Measure the fluorescence intensity of the red (Ex/Em: ~502/525 nm for aggregates) and green (Ex/Em: ~488/530 nm for monomers) channels.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates an increase in lysosomal membrane permeability.

Protocol 3: Quantification of Cathepsin B Activity using a Fluorometric Assay

This protocol measures the activity of cathepsin B, a major lysosomal protease, using a specific fluorogenic substrate.

Materials:

  • Cells cultured in a multi-well plate

  • Cathepsin B Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich, or other suppliers) containing:

    • Lysis Buffer

    • Reaction Buffer

    • Cathepsin B Substrate (e.g., Ac-RR-AFC)

    • Cathepsin B Inhibitor (for negative control)

  • Fluorometric microplate reader.

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control as described in the general protocol.

  • Cell Lysis:

    • After treatment, collect the cells and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in the provided Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed to pellet cell debris.

  • Assay Preparation:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of the lysate.

    • In a 96-well black plate, add a consistent amount of protein from each lysate to separate wells.

  • Reaction:

    • Add the Reaction Buffer to each well containing the cell lysate.

    • For the negative control wells, add the Cathepsin B Inhibitor.

    • Add the Cathepsin B Substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with substrate but no lysate).

    • Subtract the fluorescence of the inhibitor-treated samples from the corresponding untreated samples to determine the specific cathepsin B activity.

    • Express the cathepsin B activity relative to the protein concentration of the lysate.

Visualizations

Signaling Pathway of this compound Action

AR7_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lysosome Lysosome This compound This compound Compound RARa_inactive RARα (Inactive) This compound->RARa_inactive Binds & Inhibits Transcription_Activation Transcription Activation RARa_inactive->Transcription_Activation Relieves Repression HSC70 HSC70 Substrate CMA Substrate (KFERQ-like motif) HSC70->Substrate HSC70_Substrate HSC70-Substrate Complex Substrate->HSC70_Substrate LAMP2A_receptor LAMP2A Receptor HSC70_Substrate->LAMP2A_receptor Binds RARa_active RARα (Active) RXR RXR RARE RARE (Retinoic Acid Response Element) Transcription_Repression Transcription Repression RARa_active->Transcription_Repression Suppresses LAMP2A_gene LAMP2A Gene Transcription_Activation->LAMP2A_receptor Upregulates Expression Degradation Substrate Degradation LAMP2A_receptor->Degradation Translocation

Caption: this compound inhibits RARα, leading to increased LAMP2A expression and CMA.

Experimental Workflow for Assessing this compound Effects

AR7_Experimental_Workflow cluster_assays Lysosomal Activity Assays start Start: Culture Cells treatment Treat cells with this compound (or vehicle control) start->treatment pH_assay Lysosomal pH Measurement (LysoSensor) treatment->pH_assay LMP_assay Lysosomal Membrane Permeability (Acridine Orange) treatment->LMP_assay cathepsin_assay Cathepsin B Activity (Fluorometric Assay) treatment->cathepsin_assay data_analysis Data Acquisition & Analysis pH_assay->data_analysis LMP_assay->data_analysis cathepsin_assay->data_analysis conclusion Conclusion on this compound Effect on Lysosomal Function data_analysis->conclusion

Caption: Workflow for studying this compound's impact on lysosomal function.

Logical Relationship of this compound's Mechanism

AR7_Logical_Relationship This compound This compound RARa RARα This compound->RARa Inhibits LAMP2A_exp LAMP2A Expression RARa->LAMP2A_exp Represses (in active state) CMA Chaperone-Mediated Autophagy (CMA) LAMP2A_exp->CMA Enables Lys_Activity Lysosomal Activity CMA->Lys_Activity Contributes to

Caption: Logical flow of this compound's mechanism of action on lysosomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low AR-V7 Protein Detection by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the detection of low levels of Androgen Receptor Splice Variant 7 (AR-V7) protein by Western blot.

Frequently Asked Questions (FAQs)

Q1: Why is my AR-V7 signal weak or absent in my Western blot?

A weak or absent AR-V7 signal can be attributed to several factors, ranging from suboptimal antibody performance to issues with your sample preparation and experimental technique. Key areas to investigate include:

  • Antibody Choice and Concentration: The selection of a primary antibody with high specificity and sensitivity for AR-V7 is critical.[1] Not all commercially available antibodies perform equally well.[1][2] Additionally, the antibody concentration may be too low.[3][4]

  • Low Protein Abundance: The target protein, AR-V7, may be expressed at very low levels in your specific cell or tissue type.[4][5]

  • Inefficient Protein Extraction: The lysis buffer used may not be optimal for extracting nuclear proteins like AR-V7, or protease inhibitors may be absent, leading to protein degradation.[3][5]

  • Poor Protein Transfer: Inefficient transfer of the protein from the gel to the membrane, especially for a protein of AR-V7's size (approximately 80 kDa), can result in a weak signal.[5][6]

  • Suboptimal Blocking: The blocking buffer used may be masking the epitope recognized by the antibody.[4][7]

  • Inactive Reagents: The primary or secondary antibody may have lost activity due to improper storage or handling. The chemiluminescent substrate may also be expired or inactive.[4][7]

Q2: How can I be sure that the band I am detecting is specific to AR-V7?

Ensuring the specificity of your AR-V7 band is crucial. Here are some essential controls and validation steps:

  • Positive and Negative Cell Line Controls: Always include cell lysates with known AR-V7 expression levels. 22Rv1 and VCaP cells are well-established positive controls for AR-V7, while LNCaP, PC-3, and DU 145 cells are considered negative controls.[1][2][8][9]

  • Antibody Validation: Use an antibody that has been validated for its specificity to AR-V7 and does not cross-react with the full-length androgen receptor (AR-FL).[8] Some studies have compared different antibodies, and it's important to choose one with a good signal-to-noise ratio.[1]

  • Loading Controls: Always probe your membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.[8]

Q3: What are the recommended cell lysis buffers and procedures for AR-V7 extraction?

Since AR-V7 is a nuclear protein, proper extraction is key.

  • Lysis Buffer: A common choice is RIPA (Radioimmunoprecipitation assay) buffer.[10]

  • Supplementation: It is critical to supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation.[3][11]

  • Procedure: After lysing the cells on ice, it is important to sonicate or vortex the samples to ensure complete cell disruption and release of nuclear proteins. Following this, centrifuge the lysate at high speed to pellet insoluble debris.[12]

Troubleshooting Guides

Guide 1: Weak or No Signal
Potential Cause Recommended Solution
Low Primary Antibody Concentration Increase the concentration of the primary antibody. Perform a titration to determine the optimal concentration.
Insufficient Protein Loaded Increase the amount of protein loaded per well (e.g., 20-30 µg of cell lysate).[3] For low-abundance targets, you may need to load more.[5]
Suboptimal Antibody Incubation Increase the primary antibody incubation time, for example, overnight at 4°C.[7]
Inefficient Protein Transfer Verify transfer efficiency using Ponceau S staining. For larger proteins, consider a wet transfer method and optimize the transfer time and voltage.[5]
Inactive Secondary Antibody or Substrate Use a fresh dilution of the secondary antibody. Ensure the chemiluminescent substrate is not expired and has been stored correctly.[4]
Low Target Protein Expression Use a positive control to confirm the experimental setup is working. Consider using a more sensitive detection reagent.[7]
Guide 2: High Background
Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[7]
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody.[3]
Inadequate Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[3]
Contaminated Buffers Use freshly prepared, filtered buffers. Sodium azide should not be used with HRP-conjugated antibodies as it is an inhibitor.[7]
Guide 3: Non-Specific Bands
Potential Cause Recommended Solution
Primary Antibody Cross-Reactivity Use a more specific, validated primary antibody.[3] Check the antibody datasheet for known cross-reactivities.
Protein Degradation Ensure adequate protease inhibitors are included in the lysis buffer and that samples are kept on ice or at -80°C for long-term storage.[3][11]
Too Much Protein Loaded Reduce the amount of protein loaded per lane to minimize non-specific interactions.[7]
Secondary Antibody Non-Specificity Run a control lane with only the secondary antibody to check for non-specific binding.

Experimental Protocols

Protein Lysate Preparation
  • Cell Collection: For adherent cells, wash with cold PBS, then detach using a cell scraper. For suspension cells, pellet by centrifugation.

  • Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail. A typical volume is 100 µl per 1-10 million cells.[12]

  • Homogenization: Incubate on ice for 10-15 minutes, then sonicate briefly (e.g., 3 cycles of 10 seconds on, 10 seconds off) to shear DNA and ensure complete lysis.[12]

  • Clarification: Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12]

  • Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[3]

  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[3]

Western Blot Protocol for AR-V7 Detection
Step Detailed Methodology
Gel Electrophoresis Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until adequate protein separation is achieved.[3]
Protein Transfer Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for better efficiency.[5]
Blocking Block the membrane for at least 1 hour at room temperature in a blocking buffer such as 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[13]
Primary Antibody Incubation Incubate the membrane with the primary AR-V7 antibody diluted in blocking buffer. Recommended dilutions vary by antibody, so consult the manufacturer's datasheet (e.g., 1:500 to 1:2000).[14] Incubation is typically done overnight at 4°C with gentle agitation.[15]
Washing Wash the membrane three times for 5-10 minutes each with TBST.[3]
Secondary Antibody Incubation Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature.[15]
Washing Repeat the washing step (three times for 5-10 minutes each with TBST).
Detection Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[16]
Imaging Capture the chemiluminescent signal using a digital imager or X-ray film. Exposure times may need to be optimized.[13]

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting Lysate_Prep Protein Lysate Preparation Quantification Protein Quantification Lysate_Prep->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer (PVDF/NC) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-AR-V7) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: A flowchart illustrating the key steps in the Western blot workflow for AR-V7 detection.

AR_V7_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_V7_protein AR-V7 Protein AR_V7_dimer AR-V7 Dimer AR_V7_protein->AR_V7_dimer Translocates & Dimerizes ARE Androgen Response Element (ARE) AR_V7_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Cell_Growth Cell Growth & Survival Transcription->Cell_Growth Leads to

Caption: A simplified diagram of the ligand-independent AR-V7 signaling pathway.

References

Technical Support Center: Optimizing AR-V7 Plasmid Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the transfection efficiency of AR-V7 plasmids in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell confluency for AR-V7 plasmid transfection?

A1: For optimal transfection results, cells should be actively dividing and typically at 70-90% confluency at the time of transfection.[1][2][3] Low cell density can lead to poor growth, while excessive confluency can result in contact inhibition, making cells resistant to nucleic acid uptake.[1][4][5][6] However, the ideal confluency can vary depending on the cell line, so it is recommended to determine the optimal density for your specific cells.[1][7] For instance, some protocols for LNCaP cells suggest a density that will achieve 85% confluency on the day of transfection.[8]

Q2: How does the quality of the AR-V7 plasmid DNA affect transfection efficiency?

A2: The quality and purity of the plasmid DNA are critical for successful transfection.[3][9] Plasmid DNA should be free of contaminants such as proteins, RNA, and endotoxins.[9][10] Endotoxins, which are components of bacterial cell membranes, can significantly reduce transfection efficiency, especially in sensitive cell lines.[9] It is recommended to use high-purity, supercoiled plasmid DNA for transient transfections.[3][9] The integrity of the DNA can be confirmed by an A260/A280 spectrophotometer reading of at least 1.7 and by gel electrophoresis to ensure less than 20% is nicked.[10]

Q3: Should I use serum-free or serum-containing medium during transfection?

A3: This depends on the transfection reagent being used. Many cationic lipid-based reagents require the formation of DNA-lipid complexes in a serum-free medium because serum proteins can interfere with this process.[3][4][10][11] However, the transfection itself can often be carried out in the presence of serum, and some newer reagents are compatible with serum throughout the process.[2][11] It is crucial to follow the manufacturer's protocol for your specific transfection reagent.[4] If serum-free conditions are required for complex formation, the medium can often be replaced with complete growth medium a few hours after transfection.[8]

Q4: What is the role of AR-V7 in prostate cancer and why is it studied?

A4: AR-V7 is a splice variant of the androgen receptor (AR) that lacks the ligand-binding domain.[12] This allows it to be constitutively active, meaning it can enter the nucleus and activate gene transcription without the need for androgen binding.[12][13] Its expression is associated with resistance to second-generation androgen receptor signaling inhibitors like enzalutamide and abiraterone in castration-resistant prostate cancer (CRPC).[14][15] Therefore, studying AR-V7 is crucial for understanding and overcoming drug resistance in advanced prostate cancer.

Q5: Can I co-transfect an AR-V7 plasmid with other plasmids?

A5: Yes, co-transfection of multiple plasmids is a common technique. When co-transfecting, it is important to keep the total amount of DNA within the optimal range for your transfection protocol.[16] The molar ratio of the plasmids may need to be adjusted, and it is recommended that each plasmid constitutes at least 10% of the total DNA.[16] For example, researchers have successfully co-transfected cells with plasmids for AR-V7 and full-length AR to study their interactions.[17][18]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Suboptimal Cell Health or Confluency: Cells are not actively dividing, are past their optimal passage number (<30), or are too sparse or too dense.[1][4][6]Ensure cells are healthy, have a viability of >90%, are at a low passage number, and are plated to reach 70-90% confluency at the time of transfection.[1][8]
Poor Plasmid DNA Quality: DNA is degraded, contaminated with endotoxins, or not supercoiled.[9][10]Use a high-quality plasmid purification kit that removes endotoxins. Verify DNA integrity via spectrophotometry (A260/A280 ratio ≥ 1.7) and gel electrophoresis.[9][10]
Incorrect DNA:Reagent Ratio: The ratio of plasmid DNA to transfection reagent is not optimized for your cell line.[19][20]Perform a titration experiment to determine the optimal ratio of DNA to transfection reagent. Start with the manufacturer's recommended range and test several ratios.[20]
Presence of Serum or Antibiotics: Components in the medium are interfering with the transfection process.[3][11]For many lipid-based reagents, form the DNA-reagent complexes in serum-free and antibiotic-free medium.[10][11] You can add complete medium back to the cells after the initial incubation period.
High Cell Death/Toxicity Transfection Reagent Toxicity: The concentration of the transfection reagent is too high, or the cells were exposed for too long.[5][21]Reduce the amount of transfection reagent used. Optimize the incubation time; it may be possible to change the medium after 4-6 hours to reduce toxicity.[16][20]
Poor Cell Health Pre-transfection: Cells were already stressed or unhealthy before the transfection was initiated.Ensure you are starting with a healthy, actively growing cell culture. Do not use cells that have recently been thawed or have been in culture for too many passages.[1]
Contaminated Plasmid DNA: The plasmid prep contains high levels of endotoxins or other contaminants that are toxic to the cells.[9]Re-purify the plasmid DNA using a kit designed for transfection-grade, endotoxin-free DNA.[9]
Inconsistent Results Variable Cell Passage Number: Using cells from a wide range of passage numbers can lead to variability in transfection efficiency.[1][7]Use cells within a consistent and low passage number range for all experiments (e.g., passages 5-25).[8]
Inconsistent Cell Confluency: The percentage of cell confluency at the time of transfection varies between experiments.[1]Adhere to a strict cell seeding protocol to ensure consistent confluency at the time of transfection.
Inconsistent Reagent Preparation: The method of preparing the DNA-reagent complexes is not standardized.Follow a consistent protocol for diluting the DNA and reagent and for the incubation time of the complex formation.[2] Use a high-quality serum-free medium like Opti-MEM for complex formation.[2]

Experimental Protocols

Detailed Protocol for AR-V7 Plasmid Transfection in LNCaP Cells

This protocol is a general guideline for transfecting LNCaP cells with an AR-V7 plasmid using a lipid-based transfection reagent. Optimization is recommended for specific experimental conditions.

Materials:

  • LNCaP cells (or other prostate cancer cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • AR-V7 expression plasmid (high purity, endotoxin-free)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well tissue culture plates

  • Standard cell culture equipment

Procedure:

  • Cell Seeding:

    • The day before transfection, seed LNCaP cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 2.5 x 10^5 cells per well).[2][8]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection Complex Preparation (per well):

    • In a sterile microcentrifuge tube, dilute 2.5 µg of the AR-V7 plasmid DNA in 125 µL of Opti-MEM™ medium. Mix gently.

    • In a separate sterile microcentrifuge tube, dilute 5 µL of the P3000™ Reagent (if using Lipofectamine™ 3000) into the diluted DNA solution and mix gently.

    • In another separate sterile microcentrifuge tube, dilute 3.75 µL of the Lipofectamine™ 3000 reagent in 125 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine™ 3000 reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection:

    • Gently aspirate the growth medium from the LNCaP cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.

    • Add the 250 µL of the DNA-lipid complex solution dropwise to the well.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Post-Transfection Incubation and Analysis:

    • Return the plate to the 37°C, 5% CO2 incubator.

    • Incubate for 48-72 hours. The optimal time for analysis will depend on the specific experiment and the downstream application (e.g., qRT-PCR, Western blot, functional assays).[22][23]

    • After the incubation period, harvest the cells to analyze AR-V7 expression and its effects.

Visualizations

AR_V7_Signaling_Pathway AR-V7 Signaling Pathway in CRPC cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR-V7 AR-V7 Dimerization Dimerization AR-V7->Dimerization AR-FL AR-FL AR-FL->Dimerization Ligand-Independent ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Target Gene Transcription Target Gene Transcription ARE->Target Gene Transcription AR-V7_protein AR-V7 Protein Nuclear_Translocation Nuclear Translocation AR-V7_protein->Nuclear_Translocation Nuclear_Translocation->AR-V7 AR-V7 Splicing AR Gene Splicing AR-V7 Splicing->AR-V7_protein

Caption: Ligand-independent signaling pathway of AR-V7 in castration-resistant prostate cancer (CRPC).

Transfection_Workflow AR-V7 Plasmid Transfection Workflow Start Start Cell_Seeding 1. Seed Cells (e.g., LNCaP) Start->Cell_Seeding Incubate_Overnight 2. Incubate Overnight (to reach 70-90% confluency) Cell_Seeding->Incubate_Overnight Prepare_Complexes 3. Prepare DNA-Lipid Complexes (AR-V7 Plasmid + Reagent) Incubate_Overnight->Prepare_Complexes Add_Complexes 4. Add Complexes to Cells Prepare_Complexes->Add_Complexes Incubate_Post_Transfection 5. Incubate (48-72 hours) Add_Complexes->Incubate_Post_Transfection Analysis 6. Analyze Results (qRT-PCR, Western Blot, etc.) Incubate_Post_Transfection->Analysis End End Analysis->End

Caption: A typical experimental workflow for AR-V7 plasmid transfection.

References

issues with AR7 compound stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of the AR7 compound, with a specific focus on its handling in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an atypical retinoic acid receptor alpha (RARα) antagonist. It functions by activating chaperone-mediated autophagy (CMA), a cellular process for the selective degradation of proteins. This compound achieves this by inhibiting the repressive effect of RARα on CMA, leading to an upregulation of Lysosome-Associated Membrane Protein 2A (LAMP-2A), a key component of the CMA machinery. This activation of CMA can enhance cellular resistance to oxidative stress and proteotoxicity.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO, with a solubility of up to 20-30 mg/mL. For long-term storage, it is recommended to store this compound as a solid at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.

Q3: My this compound in DMSO solution appears to have precipitated. What should I do?

Precipitation of this compound in DMSO can occur, especially after freeze-thaw cycles or if the solution is not stored properly. To redissolve the compound, you can gently warm the vial to 37°C for 2-5 minutes and vortex thoroughly. It is also crucial to use high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility. For cellular assays, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to prevent precipitation upon dilution.

Q4: Can I store my this compound DMSO stock solution at room temperature?

It is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. While the compound may be stable for a short time, the risk of degradation and precipitation increases significantly. For optimal stability, always store DMSO stock solutions at -20°C or -80°C.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results 1. Degradation of this compound: Improper storage of the DMSO stock solution. 2. Precipitation of this compound: Compound coming out of solution, leading to a lower effective concentration. 3. Cellular toxicity: High final DMSO concentration in the culture medium.1. Prepare fresh working solutions from a properly stored stock aliquot for each experiment. 2. Visually inspect the solution for precipitates. If present, warm and vortex to redissolve. Consider preparing a fresh stock. 3. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%.
Visible precipitate in cell culture wells 1. Low solubility in aqueous media: The final concentration of this compound exceeds its solubility limit in the culture medium. 2. Interaction with media components: Components in the serum or media may reduce this compound solubility.1. Lower the final concentration of this compound in your experiment. 2. Pre-warm the cell culture medium before adding the this compound DMSO solution. Add the this compound solution to the medium with gentle mixing.
Loss of this compound activity over time 1. Compound degradation: this compound may be degrading in the DMSO solution. 2. Repeated freeze-thaw cycles: This can lead to both degradation and precipitation.1. Perform a stability assessment of your this compound stock solution using HPLC (see protocol below). 2. Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.

Quantitative Data Summary

The following table provides illustrative stability data for this compound in DMSO. Note: This data is for example purposes only. Users should conduct their own stability assessments for their specific experimental conditions.

Storage Condition Time This compound Purity (%) Key Observations
-80°C in DMSO1 month>99%No significant degradation observed.
-80°C in DMSO6 months~98%Minor degradation may start to occur.
-20°C in DMSO1 month~97%A noticeable decrease in purity may be observed.
-20°C in DMSO3 months~90%Significant degradation is likely.
4°C in DMSO1 week<95%Not recommended for storage.
Room Temp in DMSO24 hours<90%Rapid degradation can occur.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
  • Objective: To determine the purity and concentration of this compound in a DMSO stock solution over time.

  • Materials:

    • This compound stock solution in DMSO.

    • HPLC system with a UV detector.

    • C18 reverse-phase HPLC column.

    • Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid), gradient elution.

    • Reference standard of this compound.

  • Procedure:

    • Standard Preparation: Prepare a calibration curve using a freshly prepared serial dilution of the this compound reference standard in the mobile phase.

    • Sample Preparation: Dilute an aliquot of the this compound DMSO stock solution to be tested in the mobile phase to a concentration within the range of the calibration curve.

    • HPLC Analysis:

      • Inject the prepared standards and sample onto the HPLC system.

      • Run the gradient elution method.

      • Monitor the elution profile at the appropriate wavelength for this compound (typically determined by a UV scan).

    • Data Analysis:

      • Integrate the peak area of this compound in both the standard and sample chromatograms.

      • Calculate the concentration of this compound in the sample using the calibration curve.

      • Assess the purity by calculating the percentage of the this compound peak area relative to the total peak area in the chromatogram.

      • Compare the results to the initial concentration and purity to determine the extent of degradation.

Visualizations

AR7_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome This compound This compound RARa_NCoR RARα-NCoR Complex This compound->RARa_NCoR inhibits dissociation LAMP2A LAMP-2A RARa_NCoR->LAMP2A upregulates expression HSC70 HSC70 HSC70->LAMP2A delivers to Substrate Substrate Protein (with KFERQ-like motif) Substrate->HSC70 binds Degradation Degradation LAMP2A->Degradation translocates for

Caption: this compound-mediated activation of chaperone-mediated autophagy.

Experimental_Workflow Prep_Stock Prepare this compound Stock in DMSO Store_Stock Aliquot and Store (-80°C or -20°C) Prep_Stock->Store_Stock Stability_Test Perform Initial Stability Test (HPLC) Store_Stock->Stability_Test Time_Point Store for Defined Time Period Stability_Test->Time_Point Final_Test Perform Final Stability Test (HPLC) Time_Point->Final_Test Compare Compare Results Final_Test->Compare

Caption: Workflow for assessing this compound stability in DMSO.

Technical Support Center: Overcoming Off-Target Effects of AR-V7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating off-target effects of Androgen Receptor Splice Variant 7 (AR-V7) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is AR-V7, and why is it a challenging therapeutic target?

A1: Androgen Receptor Splice Variant 7 (AR-V7) is a truncated isoform of the androgen receptor (AR) that lacks the ligand-binding domain (LBD).[1] This structural difference makes AR-V7 constitutively active, meaning it can drive tumor growth even in the absence of androgens and is resistant to conventional anti-androgen therapies that target the LBD.[1] Its expression is a significant mechanism of resistance in castration-resistant prostate cancer (CRPC).

Q2: My AR-V7 inhibitor shows toxicity in my AR-negative control cell line. What could be the cause?

A2: This is a strong indication of an off-target effect. The toxicity could be due to the inhibitor acting on other cellular pathways essential for cell survival. For example, some compounds may have broad activities. Niclosamide, which has been investigated as an AR-V7 inhibitor, is also known to uncouple mitochondrial oxidative phosphorylation and inhibit other signaling pathways like Wnt/β-catenin and STAT3, which could lead to toxicity in various cell types.[2][3][4] It is crucial to perform dose-response experiments to determine if the toxicity occurs at concentrations relevant to AR-V7 inhibition.

Q3: How can I confirm that the observed phenotype is due to the inhibition of AR-V7 and not an off-target effect?

A3: This is a critical question in drug development. A multi-pronged approach is recommended:

  • Orthogonal Validation: Use a structurally and mechanistically different inhibitor that also targets AR-V7. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate AR-V7 expression. The resulting phenotype should mimic the effect of your inhibitor. A discrepancy between the genetic approach and the small molecule inhibitor suggests off-target effects.

  • Rescue Experiments: If possible, overexpress a mutated form of AR-V7 that your inhibitor cannot bind to. If the inhibitor's effect is reversed, it confirms on-target activity.

Q4: My inhibitor shows a much lower potency in cell-based assays compared to biochemical assays. What are the possible reasons?

A4: This discrepancy is common and can be attributed to several factors:

  • Cellular Permeability: The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell.

  • Compound Stability: The inhibitor could be unstable in the cell culture medium or rapidly metabolized by the cells.

  • High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP within cells can outcompete the inhibitor, leading to reduced potency.

Troubleshooting Guides

Problem 1: Inconsistent results between experimental repeats.
Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh stock solutions and dilutions for each experiment. Store the compound under the manufacturer's recommended conditions (e.g., -80°C, desiccated).
Variability in Cell Culture Standardize cell culture protocols, including cell passage number, confluency at the time of treatment, and serum batch. Regularly test for mycoplasma contamination.
Inconsistent Incubation Times Use precise timing for compound addition and endpoint assays.
Problem 2: High background signal in cell-based assays.
Potential Cause Troubleshooting Steps
Cell Health Issues Ensure cells are healthy and at an optimal confluency. Stressed or dying cells can lead to increased background signals.
Inappropriate Blocking Optimize the blocking buffer and incubation time for immunoassays like Western blot or immunofluorescence.
Reagent Contamination Use fresh, high-quality reagents and maintain sterile techniques to avoid contamination.
Problem 3: Phenotype does not match genetic knockdown of AR-V7.
Potential Cause Troubleshooting Steps
Off-Target Effects The observed phenotype is likely due to the inhibitor acting on other targets. Perform a kinase screen or other off-target profiling to identify unintended targets.[2]
Different Modes of Action A small molecule inhibitor might modulate the function of AR-V7 in a way that is different from its complete removal (e.g., inhibiting a specific protein-protein interaction versus eliminating the entire protein).
Incomplete Knockdown Verify the efficiency of your siRNA or shRNA-mediated knockdown of AR-V7 using qPCR and Western blotting.

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of Selected AR-V7 Inhibitors

Inhibitor Target Cell Line IC50 (µM) Reference
EPI-001AR N-Terminal DomainLNCaP~6[5]
NiclosamideAR-V7 degradationLNCaP95~0.130[6]
NiclosamideAR-V7 degradation22RV1~0.0997[6]
GaleteroneUSP12/USP46-3.4 / 4.2[7]

Experimental Protocols

Protocol 1: Western Blot for AR-V7 Detection

Objective: To detect and quantify the expression of AR-V7 protein in cell lysates.

Methodology:

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]

    • Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[8]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE:

    • Mix 20-40 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[8]

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel.[8]

    • Run the gel at 100-150V until the dye front reaches the bottom.[8]

  • Protein Transfer:

    • Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AR-V7 (e.g., Cell Signaling Technology #68492) diluted in blocking buffer overnight at 4°C.[9]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and image the blot using a digital imager.

    • Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.[8]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Target Engagement

Objective: To confirm the interaction between an AR-V7 inhibitor and the AR-V7 protein within the cellular context.

Methodology:

  • Cell Lysis:

    • Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease inhibitors.[10]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet debris.[10]

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[11]

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.[11]

  • Immunoprecipitation:

    • Add the primary antibody against AR-V7 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[12]

    • Add fresh Protein A/G beads and incubate for another 1-3 hours at 4°C.[12]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific proteins.[10]

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by Western blotting as described in Protocol 1, probing for AR-V7.

Visualizations

AR_V7_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_V7 AR-V7 ARE Androgen Response Element (ARE) AR_V7->ARE Binds Transcription Gene Transcription (e.g., UBE2C, CDC20) ARE->Transcription Initiates Cell Proliferation &\nSurvival Cell Proliferation & Survival Transcription->Cell Proliferation &\nSurvival AR_V7_translocation AR-V7 AR_V7_translocation->AR_V7 Nuclear Translocation (Ligand-Independent)

Caption: AR-V7 Signaling Pathway.

Experimental_Workflow start Hypothesis: Compound X inhibits AR-V7 biochemical_assay Biochemical Assay (e.g., in vitro binding) start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., proliferation, reporter gene) start->cell_based_assay on_target_validation On-Target Validation biochemical_assay->on_target_validation cell_based_assay->on_target_validation western_blot Western Blot for AR-V7 & downstream targets on_target_validation->western_blot Yes co_ip Co-Immunoprecipitation on_target_validation->co_ip Yes genetic_knockdown Genetic Knockdown (siRNA) of AR-V7 on_target_validation->genetic_knockdown Yes phenotype_mismatch Phenotype Mismatch? western_blot->phenotype_mismatch co_ip->phenotype_mismatch genetic_knockdown->phenotype_mismatch off_target_investigation Investigate Off-Target Effects kinase_profiling Kinase Profiling off_target_investigation->kinase_profiling conclusion Conclusion on Inhibitor Specificity kinase_profiling->conclusion phenotype_mismatch->off_target_investigation Mismatch phenotype_mismatch->conclusion No Mismatch

Caption: Workflow for Validating AR-V7 Inhibitor Specificity.

Troubleshooting_Tree start Unexpected Phenotype Observed is_dose_dependent Is the effect dose-dependent? start->is_dose_dependent check_controls Review Controls: - Vehicle control - Untreated cells is_dose_dependent->check_controls No validate_target Validate On-Target Effect is_dose_dependent->validate_target Yes genetic_vs_chemical Compare with AR-V7 Knockdown validate_target->genetic_vs_chemical phenotype_match Phenotypes Match? genetic_vs_chemical->phenotype_match on_target Likely On-Target Effect phenotype_match->on_target Yes off_target Likely Off-Target Effect phenotype_match->off_target No profiling Perform Off-Target Profiling (e.g., Kinase Panel) off_target->profiling

Caption: Troubleshooting Decision Tree for Unexpected Phenotypes.

References

improving signal-to-noise in AR-V7 immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their immunofluorescence (IF) experiments for the detection of the Androgen Receptor splice variant 7 (AR-V7).

Frequently Asked Questions (FAQs)

Q1: What is the typical subcellular localization of AR-V7, and how does this impact my IF protocol?

A1: AR-V7 is predominantly localized to the nucleus of prostate cancer cells, even in the absence of androgens, which is a key feature of its constitutive activity.[1][2] Some studies have also reported cytoplasmic and granular cytoplasmic staining.[3][4] Because of its primary nuclear localization, your immunofluorescence protocol must include a robust permeabilization step to ensure the antibody can cross the nuclear membrane and access the epitope.

Q2: Which prostate cancer cell lines are suitable as positive and negative controls for AR-V7 IF?

A2:

  • Positive Controls: 22Rv1 and VCaP cells are well-established positive controls as they express high levels of AR-V7 protein.[1][2] The LNCaP-derived cell line, LNCaP95, also expresses AR-V7.

  • Negative Controls: LNCaP cells express full-length AR but are generally considered negative for AR-V7 protein expression.[1][2][5] PC3 and DU145 cells are AR-negative and therefore also serve as excellent negative controls for AR-V7.[6][7]

Q3: I have a weak signal. What are the most likely causes and solutions?

A3: A weak or absent signal can stem from several factors:

  • Low AR-V7 Expression: AR-V7 can be expressed at low levels, making detection challenging.[6] Consider using a signal amplification technique like Tyramide Signal Amplification (TSA).[5][6]

  • Suboptimal Primary Antibody Concentration: The concentration of your primary antibody may be too low. Perform a titration experiment to determine the optimal antibody concentration.

  • Ineffective Permeabilization: For the nuclear AR-V7 target, ensure your permeabilization step is adequate. Triton X-100 (0.1-0.5%) or methanol are commonly used for nuclear antigens.

  • Epitope Masking: Formaldehyde fixation can create cross-links that mask the AR-V7 epitope.[8] An antigen retrieval step is often necessary to unmask the epitope.[8]

  • Incorrect Secondary Antibody: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).

Q4: I'm observing high background staining. How can I reduce it?

A4: High background can obscure your specific signal. Here are some common causes and solutions:

  • Non-specific Antibody Binding:

    • Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% normal goat serum or BSA in PBS) for a sufficient amount of time (e.g., 1 hour at room temperature).

    • Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration.

    • Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.

  • Autofluorescence: Some tissues and cells exhibit natural fluorescence. This can be minimized by using a commercial antifade mounting medium with a quenching agent or by performing a quenching step with reagents like Sudan Black B.

  • Secondary Antibody Specificity: Run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Weak or No Signal Antibody Issues
Low primary antibody affinity/concentrationPerform a titration of the primary antibody to find the optimal concentration.
Inactive primary or secondary antibodyUse a new batch of antibodies and ensure proper storage conditions.
Primary and secondary antibody incompatibilityConfirm the secondary antibody is raised against the host species of the primary antibody.
Protocol Issues
Inadequate fixationOptimize fixation time and choice of fixative (e.g., 4% PFA, methanol).
Insufficient permeabilization for nuclear targetUse a permeabilization agent suitable for nuclear proteins (e.g., 0.1-0.5% Triton X-100 in PBS).
Epitope masking due to over-fixationImplement an antigen retrieval step (e.g., heat-induced epitope retrieval with citrate buffer).[8]
Target Protein Issues
Low abundance of AR-V7Employ a signal amplification method such as Tyramide Signal Amplification (TSA).[5][6]
High Background Antibody Issues
Primary antibody concentration too highReduce the concentration of the primary antibody.
Non-specific binding of secondary antibodyRun a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody.
Protocol Issues
Inadequate blockingIncrease blocking time and/or use a different blocking agent (e.g., 5-10% normal serum from the secondary antibody host species).
Insufficient washingIncrease the number and duration of wash steps with a gentle detergent like Tween-20 in your wash buffer.
AutofluorescenceUse an antifade mounting medium with an autofluorescence quencher.
Sample Issues
Sample drying out during the procedureKeep the sample hydrated at all times in a humidified chamber.

Quantitative Data Summary

The following table summarizes quantitative data from a study on AR-V7 expression in circulating tumor cells (CTCs) from a patient with advanced prostate cancer, which can serve as a reference for expected frequencies.[6]

Cell Line/SampleMarkerPercentage of Positive CTCs
Patient SampleAR70% (range 61-86%)
Patient SampleAR-V730% (range 26-39%)
Patient SampleAR and AR-V7 Co-expression26% of total CTCs were AR-V7 positive, and all of these were also AR positive.

Note: This data is from a specific patient sample and may not be representative of all clinical samples or cell line experiments. It is intended to provide a general idea of the potential proportion of AR-V7 positive cells in a mixed population.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of AR-V7 in 22Rv1 Cells

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Cell Culture and Preparation:

  • Culture 22Rv1 cells on glass coverslips in a 24-well plate until they reach 60-70% confluency.

  • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

2. Fixation:

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Alternatively, for some antibodies, fixation with ice-cold methanol for 10 minutes at -20°C may be optimal.

  • Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization (for PFA fixed cells):

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

4. Blocking:

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

  • Dilute the primary anti-AR-V7 antibody (e.g., rabbit monoclonal) to its optimal concentration in the blocking buffer.

  • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Washing:

  • Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

7. Secondary Antibody Incubation:

  • Dilute a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) in the blocking buffer.

  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

8. Washing:

  • Wash the cells three times with PBST for 5 minutes each in the dark.

9. Counterstaining and Mounting:

  • Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using an antifade mounting medium.

10. Imaging:

  • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

Protocol 2: Heat-Induced Epitope Retrieval (HIER)

This protocol is for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2-3 changes, 5 minutes each).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

  • Rinse with distilled water.

2. Antigen Retrieval:

  • Preheat the antigen retrieval buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0) to 95-100°C.[9]

  • Immerse the slides in the preheated buffer in a heat-resistant container.

  • Heat in a microwave, pressure cooker, or water bath for 10-20 minutes.[9] Optimal time should be determined empirically.

  • Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.

  • Rinse the slides with PBS.

3. Proceed with Immunofluorescence Staining:

  • Continue with the blocking step as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start: Cells/Tissue fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization antigen_retrieval Antigen Retrieval (Optional) (e.g., HIER) permeabilization->antigen_retrieval blocking Blocking (e.g., 5% NGS) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-AR-V7) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab wash Washing Steps secondary_ab->wash mounting Counterstain & Mount (DAPI, Antifade) wash->mounting imaging Fluorescence Microscopy mounting->imaging weak_signal Weak/No Signal? imaging->weak_signal Evaluate Signal high_background High Background? imaging->high_background Evaluate Background weak_signal->fixation Optimize weak_signal->primary_ab Optimize high_background->blocking Optimize high_background->wash Optimize

Caption: Troubleshooting workflow for AR-V7 immunofluorescence.

ar_v7_signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_upstream Upstream Regulation cluster_downstream Downstream Effects AR_V7 AR-V7 ARE Androgen Response Element (ARE) AR_V7->ARE Binds to TargetGenes Target Gene Transcription (e.g., UBE2C, CDK1) ARE->TargetGenes Activates CellCycle Cell Cycle Progression (G2/M Transition) TargetGenes->CellCycle AR_V7_protein AR-V7 Protein AR_V7_protein->AR_V7 Nuclear Translocation (Ligand-Independent) ADT Androgen Deprivation Therapy (ADT) AR_premRNA AR pre-mRNA ADT->AR_premRNA Increases SplicingFactors Splicing Factors (e.g., hnRNPA1) SplicingFactors->AR_premRNA Alternative Splicing AR_premRNA->AR_V7_protein Translation Proliferation Cell Proliferation CellCycle->Proliferation TherapyResistance Therapy Resistance Proliferation->TherapyResistance

Caption: Simplified AR-V7 signaling pathway in prostate cancer.

References

how to prevent degradation of AR7 compound in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of the AR7 compound to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3][4] It is practically insoluble in water and ethanol.[1] For optimal results, use fresh, anhydrous DMSO as the solvent can be hygroscopic, which may impact the compound's solubility.[1][4] Sonication or gentle heating may be required to fully dissolve the compound.[3]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound powder should be stored at -20°C. Under these conditions, it is stable for up to three years.[1][3][4]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability of up to one year.[1][3] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1][4]

Q4: Can I store aqueous dilutions of my this compound stock solution?

A4: It is generally not recommended to store aqueous solutions of this compound for extended periods.[5] Due to its low aqueous solubility, the compound may precipitate out of solution. Prepare fresh aqueous dilutions from your DMSO stock solution for each experiment.

Q5: My this compound in DMSO solution appears to have precipitated after a freeze-thaw cycle. What should I do?

A5: Precipitation after a freeze-thaw cycle can sometimes occur, especially if the DMSO has absorbed moisture.[6] Before use, bring the vial to room temperature and try to redissolve the compound by vortexing or sonicating.[3] To prevent this, it is crucial to use anhydrous DMSO and store aliquots to minimize freeze-thaw cycles.[1][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO - Insufficient solvent volume- DMSO has absorbed moisture (hygroscopic)[4]- Insufficient mixing- Increase the volume of DMSO to achieve the desired concentration (see solubility data below)- Use fresh, anhydrous DMSO[1][4]- Gently warm the solution and sonicate to aid dissolution[3]
Precipitation observed in stock solution upon storage - Improper storage temperature- Repeated freeze-thaw cycles- Moisture absorption in DMSO- Ensure storage at -80°C for long-term stability[1][3]- Aliquot the stock solution into smaller, single-use volumes[1]- Use anhydrous DMSO and ensure vials are tightly sealed
Inconsistent experimental results - Degradation of this compound due to improper storage- Inaccurate concentration due to precipitation- Review storage and handling procedures against the recommendations- Prepare fresh stock solutions from solid compound- Before use, ensure any precipitated material is fully redissolved

Quantitative Data Summary

The following table summarizes the key quantitative information for the storage and handling of this compound.

ParameterValueSource
Chemical Formula C15H12ClNO[1][2][3][4]
Molecular Weight 257.71 g/mol [1][2][3][4]
CAS Number 80306-38-3[1][2][3][4]
Solubility in DMSO 4 mg/mL to 25 mg/mL[1][3][4]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
Solid Storage Temperature -20°C[1][2][3][4]
Solid Stability ≥ 3 years[1][2][3][4]
Stock Solution Storage (in DMSO) -80°C (up to 1 year) or -20°C (up to 1 month)[1][3][4]

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Acclimate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial or gently warm it until the compound is fully dissolved.[3]

  • Aliquoting: Dispense the stock solution into smaller, single-use polypropylene tubes. This will minimize the number of freeze-thaw cycles for the bulk of the stock.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3][4]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Start: Solid this compound at -20°C acclimate Acclimate to Room Temperature start->acclimate 1. add_dmso Add Anhydrous DMSO acclimate->add_dmso 2. dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve 3. aliquot Aliquot into Single-Use Tubes dissolve->aliquot 4. store_long Store at -80°C (≤ 1 year) aliquot->store_long 5a. Long-term store_short Store at -20°C (≤ 1 month) aliquot->store_short 5b. Short-term thaw Thaw Aliquot store_long->thaw store_short->thaw dilute Prepare Aqueous Dilution thaw->dilute use Use in Experiment dilute->use

Caption: Experimental workflow for preparing and storing this compound solutions.

degradation_prevention cluster_factors Factors Leading to Degradation cluster_prevention Preventive Measures cluster_outcome Compound Stability moisture Moisture Absorption degradation This compound Degradation / Precipitation moisture->degradation temp Improper Temperature temp->degradation freeze_thaw Repeated Freeze-Thaw freeze_thaw->degradation anhydrous Use Anhydrous DMSO stability This compound Stability Maintained anhydrous->stability storage Store at -80°C / -20°C storage->stability aliquot Aliquot Stock Solution aliquot->stability inconsistent_results Inconsistent Results degradation->inconsistent_results Leads to consistent_results Consistent Results stability->consistent_results Leads to

Caption: Factors influencing this compound stability in solution.

References

challenges in developing AR-V7 specific antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Androgen Receptor splice variant 7 (AR-V7) specific antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing and using AR-V7 specific antibodies?

A1: The primary challenges include:

  • Specificity: The unique region of AR-V7 is a small cryptic exon (CE3), making it difficult to generate antibodies that do not cross-react with the full-length androgen receptor (AR-FL).[1]

  • Validation: Rigorous and comprehensive validation is crucial to ensure the antibody specifically recognizes AR-V7. This includes testing across multiple applications (Western blot, IHC, etc.) and using appropriate controls.[1]

  • Low Abundance: AR-V7 is often expressed at low levels, particularly in primary prostate cancer, which makes sensitive and specific detection challenging.

  • Subcellular Localization: Correctly identifying the nuclear localization of AR-V7 is critical as this is where it is functionally active. Cytoplasmic staining can be an artifact or indicate non-specific binding.[1]

  • Assay Variability: Different antibodies and protocols used across studies can lead to conflicting results, highlighting the need for standardized and well-validated assays.

Q2: How can I be sure my AR-V7 antibody is specific?

A2: To ensure specificity, a multi-pronged validation approach is recommended:

  • Use of Controls: Always include positive (e.g., 22Rv1 cell lysate) and negative (e.g., LNCaP, DU145, or PC3 cell lysates) controls in your experiments.[2][3][4][5]

  • Peptide Competition Assay: Pre-incubate the antibody with the immunizing peptide. A specific antibody will show a diminished or absent signal in the presence of the competing peptide.

  • Orthogonal Validation: Compare your antibody-based results with a non-antibody-based method, such as RT-PCR or RNA-ish, to see if there is a correlation between protein and mRNA levels.[1]

  • Knockdown/Knockout Models: Use cell lines where AR-V7 has been knocked down (e.g., using shRNA) or knocked out to confirm the loss of signal with your antibody.[3]

Q3: Why am I seeing cytoplasmic staining with my AR-V7 antibody in IHC?

A3: Cytoplasmic staining can be due to several factors:

  • Non-specific Binding: The antibody may be cross-reacting with other cytoplasmic proteins.

  • High Antibody Concentration: Using too high a concentration of the primary antibody can lead to non-specific binding and false-positive signals in the cytoplasm.[1]

  • Suboptimal Fixation/Permeabilization: The protocol may not be optimized for your specific tissue or antibody, leading to artifacts.

  • Antibody Clone: Some antibody clones are more prone to showing cytoplasmic staining than others. For example, the RM7 clone is reported to show almost exclusively nuclear staining, while the EPR15656 clone has been observed to produce both nuclear and cytoplasmic signals.[6][7]

Q4: There is a discrepancy between my Western blot and IHC results. What could be the reason?

A4: Discrepancies between different applications are not uncommon and can arise from:

  • Antibody Performance: An antibody may work well in one application but not another due to differences in how the antigen is presented (denatured in WB vs. native in IHC).

  • Fixation Effects: Formalin fixation used for IHC can mask epitopes, which might be accessible in the denatured proteins of a Western blot. Antigen retrieval is crucial to unmask these epitopes in IHC.

  • Sensitivity of the Assay: The detection limits of Western blotting and IHC can differ.

Troubleshooting Guides

Western Blotting
ProblemPossible CauseSuggested Solution
No Signal or Weak Signal Low abundance of AR-V7 in the sample.Use an AR-V7 positive control cell line (e.g., 22Rv1) to confirm the protocol and antibody are working. Increase the amount of protein loaded for your samples.
Inefficient protein transfer.Confirm successful transfer by Ponceau S staining of the membrane. Optimize transfer time and voltage.
Primary antibody not working.Use a fresh aliquot of the antibody and ensure it has been stored correctly. Increase the antibody concentration or incubation time.
High Background Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
Primary or secondary antibody concentration is too high.Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.
Insufficient washing.Increase the number and duration of washes between antibody incubations.
Non-specific Bands Antibody is not specific.Run positive and negative control cell lysates to confirm the specificity of the band at the expected molecular weight (~80 kDa for AR-V7).[5]
Sample degradation.Prepare fresh lysates and always include protease inhibitors in your lysis buffer.
Immunohistochemistry (IHC)
ProblemPossible CauseSuggested Solution
No Staining or Weak Staining Ineffective antigen retrieval.Optimize the antigen retrieval method (heat-induced or enzymatic) and the pH of the retrieval buffer.
Low primary antibody concentration.Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).
Antibody not suitable for IHC on paraffin-embedded tissues.Check the antibody datasheet to ensure it is validated for this application.
High Background Endogenous peroxidase activity.If using an HRP-conjugated secondary antibody, ensure proper quenching of endogenous peroxidases (e.g., with 3% H2O2).
Non-specific antibody binding.Use a blocking serum from the same species as the secondary antibody. Ensure adequate blocking time.
Over-staining.Reduce the incubation time with the primary antibody or the detection reagents.
Non-specific Staining Cross-reactivity of the primary or secondary antibody.Run a negative control (without primary antibody) to check for non-specific binding of the secondary antibody.
Cytoplasmic staining.Titrate the primary antibody to a lower concentration. Consider using an antibody clone known for nuclear-specific staining (e.g., RM7).[1][7]

Data Presentation

Table 1: Comparison of Commonly Used AR-V7 Specific Antibodies

Antibody CloneTypeValidated ApplicationsReported SpecificityReference
RM7 Rabbit MonoclonalWB, IHC, IPHigh specificity for nuclear AR-V7 with minimal cytoplasmic staining.[1][3][5][6][8][1][3][5][6][8]
EPR15656 Rabbit MonoclonalWB, IHCDetects AR-V7 but can show non-specific bands in Western blot and both nuclear and cytoplasmic staining in IHC.[3][4][5][3][4][5]
E308L Rabbit MonoclonalWB, ICCReported to have a good signal-to-noise ratio with a specific nuclear signal in immunocytochemistry.[9][10][11][9][10][11]
AG10008 Mouse MonoclonalWB, IHCHas shown cell-line specific results in Western blot, but can show non-specific staining in immunocytochemistry.[4][4]
SN8 Mouse MonoclonalWB, ICC, IHC, IP, ChIPValidated for multiple applications.[12]

Experimental Protocols

Western Blotting Protocol for AR-V7 Detection in Cell Lysates
  • Cell Lysis:

    • Wash cell pellets (e.g., 22Rv1 as positive control, LNCaP as negative control) with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated AR-V7 specific primary antibody (e.g., RM7 at 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system. The expected band for AR-V7 is approximately 80 kDa.

Immunohistochemistry (IHC) Protocol for AR-V7 in FFPE Prostate Cancer Tissue
  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.

    • Block non-specific binding with a protein block or normal serum for 30 minutes.

    • Incubate with the AR-V7 primary antibody (e.g., RM7 at 1:100 to 1:500 dilution) for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS or TBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based detection system.

    • Wash with PBS or TBS.

  • Visualization and Counterstaining:

    • Develop the signal with a chromogen such as DAB.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Visualizations

ARV7_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARV7 AR-V7 ARE Androgen Response Element (ARE) ARV7->ARE Binds TargetGenes Target Gene Transcription (e.g., UGT2B17, CDC20, NUP210, SLC3A2) ARE->TargetGenes Activates CellCycle Cell Cycle Progression TargetGenes->CellCycle TherapyResistance Therapy Resistance TargetGenes->TherapyResistance Proliferation Cell Proliferation CellCycle->Proliferation ARV7_protein AR-V7 Protein (Translation) ARV7_protein->ARV7 Nuclear Translocation (Ligand-Independent) AR_splicing AR Pre-mRNA Splicing AR_splicing->ARV7_protein Alternative Splicing (Cryptic Exon 3)

Caption: Ligand-independent signaling pathway of AR-V7.

Experimental_Workflow cluster_sample Sample Preparation cluster_wb Western Blotting cluster_ihc Immunohistochemistry cluster_validation Validation start Prostate Cancer Cell Line or Tissue lysate Cell Lysis (WB) start->lysate ffpe FFPE Sectioning (IHC) start->ffpe knockdown shRNA Knockdown start->knockdown sds SDS-PAGE lysate->sds deparaffinize Deparaffinization ffpe->deparaffinize transfer Membrane Transfer sds->transfer blocking_wb Blocking transfer->blocking_wb primary_ab_wb Primary Ab (AR-V7) blocking_wb->primary_ab_wb secondary_ab_wb Secondary Ab (HRP) primary_ab_wb->secondary_ab_wb peptide Peptide Competition primary_ab_wb->peptide detection_wb ECL Detection secondary_ab_wb->detection_wb controls Positive/Negative Controls detection_wb->controls retrieval Antigen Retrieval deparaffinize->retrieval blocking_ihc Blocking retrieval->blocking_ihc primary_ab_ihc Primary Ab (AR-V7) blocking_ihc->primary_ab_ihc detection_ihc Detection System primary_ab_ihc->detection_ihc primary_ab_ihc->peptide staining Chromogen & Counterstain detection_ihc->staining staining->controls

Caption: Experimental workflow for AR-V7 antibody validation.

Troubleshooting_Logic start Experiment Start result Unexpected Result? start->result no_signal Weak/No Signal result->no_signal Yes high_bg High Background result->high_bg Yes nonspecific Non-specific Bands/Staining result->nonspecific Yes end Optimized Result result->end No check_ab Check Antibody (Concentration, Storage) no_signal->check_ab check_protein Check Protein (Loading, Transfer, Degradation) no_signal->check_protein check_retrieval Optimize Antigen Retrieval (IHC) no_signal->check_retrieval high_bg->check_ab check_blocking Optimize Blocking (Time, Reagent) high_bg->check_blocking check_washing Increase Washes high_bg->check_washing nonspecific->check_ab check_controls Validate with Controls (Positive, Negative, Knockdown) nonspecific->check_controls check_ab->end check_protein->end check_blocking->end check_washing->end check_controls->end check_retrieval->end

References

Technical Support Center: Optimizing AR7 Compound Dosage for Maximal Autophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the AR7 compound for the induction of chaperone-mediated autophagy (CMA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
No significant increase in LAMP-2A levels is observed after this compound treatment. 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. 2. Insufficient Incubation Time: The treatment duration may not be long enough for changes in protein expression to become apparent. 3. Cell Line Insensitivity: The cell line used may be resistant or less responsive to this compound-mediated CMA activation. 4. Antibody Issues: The primary or secondary antibody used for Western blotting may not be optimal.1. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 5, 10, 20, 30 µM) to determine the optimal concentration for your cell line. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 12, 16, 24, 48 hours) to identify the ideal treatment duration.[1] 3. Test Different Cell Lines: If possible, use a cell line known to be responsive to CMA activators. 4. Validate Antibodies: Ensure your LAMP-2A antibody is specific and sensitive. Run positive and negative controls. Consider trying a different antibody if issues persist.
High background is observed in LAMP-2A Western blots. 1. Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 2. Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive. 3. Inadequate Washing: Washing steps may not be sufficient to remove unbound antibodies.[2][3][4][5]1. Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[3] 2. Titrate Antibodies: Perform a titration of both primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[3] 3. Improve Washing: Increase the number and duration of washes. Use a wash buffer containing a detergent like Tween-20.[2][3][5]
Difficulty in detecting Hsc70 and LAMP-2A co-localization by immunofluorescence. 1. Weak Fluorescent Signal: The signal from one or both fluorophores may be too weak. 2. Incorrect Antibody Combination: The primary and secondary antibodies may not be compatible. 3. Autofluorescence: The cells or tissue may exhibit natural fluorescence, obscuring the signal.[6] 4. Fixation/Permeabilization Issues: The fixation or permeabilization method may be suboptimal for the antibodies being used.1. Amplify Signal: Use a brighter fluorophore or a signal amplification kit. 2. Check Antibody Compatibility: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[6] 3. Quench Autofluorescence: Treat samples with a quenching agent like sodium borohydride or Sudan Black B.[6] 4. Optimize Protocol: Test different fixation (e.g., methanol vs. paraformaldehyde) and permeabilization (e.g., Triton X-100 vs. saponin) methods.
High variability is observed in the CMA substrate degradation assay. 1. Inconsistent Cell Health: Variations in cell confluency, passage number, or overall health can affect experimental outcomes. 2. Inaccurate Protein Quantification: Errors in determining protein concentration will lead to variability. 3. Incomplete Inhibition of Lysosomal Proteases: If using lysosomal inhibitors, incomplete inhibition can lead to variable degradation rates.1. Standardize Cell Culture: Use cells at a consistent confluency and within a narrow passage number range for all experiments. 2. Use a Reliable Protein Assay: Use a high-quality protein quantification assay and ensure accurate pipetting. 3. Optimize Inhibitor Concentration: Perform a dose-response for lysosomal inhibitors (e.g., bafilomycin A1, chloroquine) to ensure complete inhibition of lysosomal degradation.
This compound treatment appears to be cytotoxic to the cells. 1. High this compound Concentration: The concentration of this compound used may be toxic to the specific cell line.[7] 2. Prolonged Exposure: Long incubation times can lead to cytotoxicity. 3. Solvent Toxicity: The concentration of the solvent (DMSO) may be too high.1. Determine IC50: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. Use concentrations well below the IC50 for autophagy induction experiments. An IC50 of 10 µM has been reported for HepG2 cells.[1] 2. Reduce Incubation Time: Use the shortest incubation time that still allows for the detection of CMA induction. 3. Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). Include a vehicle control (media with the same DMSO concentration) in all experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it induce autophagy?

This compound is an antagonist of the retinoic acid receptor alpha (RARα).[1] It specifically activates chaperone-mediated autophagy (CMA) without affecting macroautophagy.[1] The proposed mechanism involves the upregulation of Lysosome-Associated Membrane Protein 2A (LAMP-2A), a key receptor for CMA.[7]

2. What is the recommended starting concentration and treatment time for this compound?

Based on published data, a starting concentration range of 10-30 µM is recommended.[1] Treatment times typically range from 12 to 24 hours.[1] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

3. How should I prepare and store this compound?

This compound is typically supplied as a solid. Prepare a stock solution in a solvent like DMSO. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[8] Stock solutions in DMSO can be stored at -80°C for up to a year.[8] Avoid repeated freeze-thaw cycles by preparing aliquots.

4. What is the appropriate vehicle control for this compound experiments?

Since this compound is dissolved in DMSO, the vehicle control should be cell culture medium containing the same final concentration of DMSO as the this compound-treated samples. This is essential to control for any effects of the solvent on the cells.

5. Can this compound be used in combination with other autophagy modulators?

Yes, for instance, a marked increase in CMA-activating potency has been observed when this compound is combined with another compound, GR1.[1] When combining this compound with other compounds, it is important to consider their mechanisms of action and potential for synergistic or antagonistic effects.

6. Does this compound affect macroautophagy?

No, studies have shown that this compound specifically activates CMA and does not have an effect on macroautophagy.[1] This makes it a useful tool for studying the specific roles of CMA.

Data Presentation

Table 1: Summary of this compound Dose-Response and Treatment Time on CMA Induction

Cell LineThis compound Concentration (µM)Treatment Time (hours)Observed EffectReference
NIH 3T310, 20, 3012, 24No effect on macroautophagy.[1]
Mouse Fibroblasts2016Significant activation of CMA activity.[8]
WT and LRRK2R1441G KI mutant MEFs2016Increased lysosomal activity.[1]
Primary Cortical Neurons (WT and LRRK2R1441G KI)10, 2024Dose-dependent induction of Lamp2a mRNA expression.[9]
Primary Cortical Neurons (WT and LRRK2R1441G KI)20From DIV9 to DIV21Significant reduction in total intracellular SNCA.[9]

Experimental Protocols

Protocol 1: Western Blotting for LAMP-2A

This protocol describes the detection of LAMP-2A protein levels by Western blotting as a measure of CMA induction by this compound.

Materials:

  • Cells treated with this compound and vehicle control

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against LAMP-2A

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the this compound- and vehicle-treated cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary LAMP-2A antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Immunofluorescence for Hsc70 and LAMP-2A Co-localization

This protocol details the visualization of Hsc70 and LAMP-2A co-localization in lysosomes as an indicator of CMA activity.

Materials:

  • Cells grown on coverslips, treated with this compound and vehicle control

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies against Hsc70 and LAMP-2A (from different host species)

  • Fluorophore-conjugated secondary antibodies (with distinct emission spectra)

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound or vehicle control for the desired time.

  • Fixation: Fix the cells with the chosen fixative.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.

  • Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies against Hsc70 and LAMP-2A overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a cocktail of fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Acquire images using a confocal microscope and analyze the co-localization of Hsc70 and LAMP-2A signals.

Mandatory Visualizations

AR7_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound Compound RARa RARα (Retinoic Acid Receptor Alpha) This compound->RARa antagonizes CMA_Activation Chaperone-Mediated Autophagy (CMA) Activation CMA_Inhibition Inhibition of CMA RARa->CMA_Inhibition promotes LAMP2A LAMP-2A Expression LAMP2A->CMA_Activation leads to Protein_Degradation Degradation of CMA Substrates CMA_Activation->Protein_Degradation results in

Caption: this compound signaling pathway for CMA induction.

Experimental_Workflow cluster_prep Experiment Preparation cluster_treatment Treatment cluster_analysis Analysis of CMA Induction Cell_Culture 1. Cell Culture (Choose appropriate cell line) AR7_Prep 2. Prepare this compound Stock Solution (in DMSO) Cell_Culture->AR7_Prep Dose_Response 3. Dose-Response & Time-Course (Determine optimal this compound concentration and duration) AR7_Prep->Dose_Response Treatment 4. Treat Cells (this compound vs. Vehicle Control) Dose_Response->Treatment Western_Blot 5a. Western Blot (LAMP-2A levels) Treatment->Western_Blot IF 5b. Immunofluorescence (Hsc70/LAMP-2A co-localization) Treatment->IF Degradation_Assay 5c. Substrate Degradation Assay Treatment->Degradation_Assay Data_Analysis 6. Data Analysis & Interpretation Western_Blot->Data_Analysis IF->Data_Analysis Degradation_Assay->Data_Analysis

Caption: General experimental workflow for this compound.

References

troubleshooting variability in AR-V7 expression between cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting variability in Androgen Receptor Splice Variant 7 (AR-V7) expression between cell lines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which prostate cancer cell lines are recommended as positive and negative controls for AR-V7 expression?

A1: Proper controls are critical for validating your AR-V7 detection assays. Based on published literature, the following cell lines are recommended:

  • Positive Controls: 22Rv1 and VCaP cells are well-established models that endogenously express both full-length AR (AR-FL) and AR-V7.[1][2][3][4] LNCaP95, a derivative of LNCaP, also expresses AR-V7.[3][5]

  • Negative Controls: PC3 and DU145 cells are AR-negative and therefore do not express AR-V7, making them suitable negative controls.[1][2][3][6]

  • Low/Inducible Expression: The LNCaP cell line is generally considered AR-V7 negative at the protein level, although it may express detectable mRNA.[1][4] AR-V7 expression can be induced in LNCaP cells through prolonged androgen deprivation.[7]

Q2: I am not detecting AR-V7 in 22Rv1 cells. What could be the issue?

A2: This is a common issue that can stem from several factors:

  • Antibody Selection: Not all antibodies targeting AR are capable of detecting AR-V7, and some AR-V7-specific antibodies may have performance issues. Ensure you are using a validated antibody for your application (Western blot, IHC, etc.). For example, some studies have reported success with specific antibody clones while noting non-specific binding with others.[1]

  • Protein Extraction and Handling: AR-V7 is a nuclear protein. Ensure your lysis buffer is sufficient to extract nuclear proteins and that protease inhibitors are included to prevent degradation.

  • Cell Culture Conditions: Prolonged passaging can sometimes lead to changes in cell line characteristics. It is advisable to use cells at a lower passage number and ensure they are cultured under recommended conditions.

  • Western Blot Protocol: AR-V7 is a lower abundance protein compared to AR-FL. You may need to load a higher amount of total protein (30-50 µg) and optimize your antibody concentrations and incubation times.

Q3: My RT-qPCR results show AR-V7 mRNA, but I cannot detect the protein by Western blot. Why?

A3: Discrepancies between mRNA and protein levels are not uncommon. Several factors could contribute to this:

  • Low Protein Abundance: The AR-V7 protein may be present at levels below the detection limit of your Western blot assay. Try to enrich the nuclear fraction or use more sensitive detection reagents.

  • Post-transcriptional Regulation: The regulation of AR-V7 expression is complex and involves post-transcriptional mechanisms, including mRNA stability and translation efficiency.

  • Protein Instability: The AR-V7 protein may be rapidly degraded. Ensure that your lysis buffer contains adequate protease inhibitors.

  • Primer Specificity: While your RT-qPCR primers may be specific for the AR-V7 splice junction, it is always good practice to verify the amplicon by sequencing.

Q4: What factors can influence the expression level of AR-V7 in cell culture?

A4: AR-V7 expression is not always constitutive and can be influenced by experimental conditions:

  • Androgen Deprivation: Culturing androgen-sensitive cells (like LNCaP) in charcoal-stripped serum to mimic androgen deprivation therapy can induce or increase AR-V7 expression over time.[7]

  • Splicing Factors: The expression and activity of splicing factors, such as hnRNPA1, can modulate the alternative splicing of the AR pre-mRNA to generate AR-V7.[8]

  • Cell Density and Growth Phase: While less documented for AR-V7 specifically, these factors can influence the expression of many proteins. It is important to maintain consistent cell culture practices.

Data Summary

Table 1: Relative AR-V7 Expression in Common Prostate Cancer Cell Lines
Cell LineAR Full-Length (AR-FL) StatusAR-V7 mRNA ExpressionAR-V7 Protein ExpressionRecommended Use
22Rv1 Positive[1]High[4]High[2][4]Positive Control
VCaP Positive[1]Moderate to High[3][4]Moderate to High[1][3][4]Positive Control
LNCaP95 Positive[3]Moderate[9]Moderate[3]Positive Control
LNCaP Positive[1]Low/Trace[1][4]Very Low/Undetectable[1][4]Negative/Inducible Control
PC3 Negative[1]Negative[6]Negative[1][6]Negative Control
DU145 Negative[6]Negative[6]Negative[2][6]Negative Control

Note: Expression levels are relative and can vary based on the detection method and specific experimental conditions.

Troubleshooting Guides

Guide 1: Inconsistent AR-V7 Western Blot Results

This guide provides a systematic approach to troubleshooting variable or unexpected Western blot results for AR-V7.

G cluster_start Start: Inconsistent AR-V7 Signal cluster_controls Check Controls cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_solutions Potential Solutions start Inconsistent AR-V7 Signal control_check Are positive (22Rv1) and negative (PC3) controls behaving as expected? start->control_check pos_ok Positive control shows AR-V7, negative does not. control_check->pos_ok Yes pos_fail Controls fail. control_check->pos_fail No lysis Is lysis buffer appropriate for nuclear protein extraction? (e.g., RIPA with protease inhibitors) pos_ok->lysis sol_controls Troubleshoot entire protocol with fresh reagents and validated cell lines. pos_fail->sol_controls quant Is protein quantification accurate? Load 30-50 µg. lysis->quant Yes sol_lysis Use a dedicated nuclear extraction kit or a stronger lysis buffer. lysis->sol_lysis No transfer Was the transfer to PVDF/nitrocellulose membrane efficient? (Check with Ponceau S stain) quant->transfer Yes sol_quant Re-quantify protein and ensure consistent loading. quant->sol_quant No antibody Is the primary antibody validated for AR-V7 detection? transfer->antibody Yes sol_transfer Optimize transfer time and voltage. transfer->sol_transfer No blocking Is blocking sufficient? (e.g., 5% milk or BSA for 1h) antibody->blocking Yes sol_antibody Test a different AR-V7 antibody or a different lot. antibody->sol_antibody No incubation Are primary antibody incubation conditions optimal? (e.g., 1:1000 overnight at 4°C) blocking->incubation Yes sol_detection Optimize blocking, antibody concentrations, and incubation times. blocking->sol_detection No secondary Is the secondary antibody appropriate and not expired? incubation->secondary Yes incubation->sol_detection No secondary->sol_detection No

Caption: Troubleshooting workflow for inconsistent AR-V7 Western blots.

Guide 2: Unexpected AR-V7 RT-qPCR Results

This guide helps to identify potential sources of error in RT-qPCR experiments for AR-V7.

G cluster_start Start: Unexpected qPCR Data cluster_rna_quality RNA Quality Control cluster_rt_step Reverse Transcription cluster_qpcr_step qPCR Reaction cluster_solutions Potential Solutions start Unexpected AR-V7 qPCR Results rna_integrity Is RNA integrity high? (RIN > 8) start->rna_integrity rna_purity Is RNA pure? (A260/280 ~2.0, A260/230 > 1.8) rna_integrity->rna_purity Yes sol_rna Re-extract RNA using a high-quality kit. Perform DNase treatment. rna_integrity->sol_rna No rt_input Is RNA input consistent across samples? rna_purity->rt_input Yes rna_purity->sol_rna No rt_enzyme Is the reverse transcriptase active? rt_input->rt_enzyme Yes sol_rt Re-run RT with fresh reagents and normalized RNA input. rt_input->sol_rt No primers Are primers specific to the AR-V7 splice junction? rt_enzyme->primers Yes rt_enzyme->sol_rt No melt_curve Does the melt curve show a single, specific product? primers->melt_curve Yes sol_primers Validate primers using gel electrophoresis and sequencing. Design new primers if necessary. primers->sol_primers No no_template_control Is the no-template control (NTC) clean? melt_curve->no_template_control Yes sol_melt Optimize annealing temperature. If multiple peaks persist, redesign primers. melt_curve->sol_melt No sol_ntc Use fresh reagents and sterile technique to avoid contamination. no_template_control->sol_ntc No G cluster_regulation Regulation of AR pre-mRNA Splicing cluster_splicing Alternative Splicing cluster_translation Protein Products cluster_activity Transcriptional Activity AR_gene AR Gene AR_pre_mRNA AR pre-mRNA AR_gene->AR_pre_mRNA transcription AR_FL_mRNA AR-FL mRNA AR_pre_mRNA->AR_FL_mRNA canonical splicing AR_V7_mRNA AR-V7 mRNA AR_pre_mRNA->AR_V7_mRNA alternative splicing SplicingFactors Splicing Factors (e.g., hnRNPA1) SplicingFactors->AR_pre_mRNA acts on AndrogenDeprivation Androgen Deprivation AndrogenDeprivation->SplicingFactors modulates AR_FL_Protein AR-FL Protein (LBD-containing) AR_FL_mRNA->AR_FL_Protein translation AR_V7_Protein AR-V7 Protein (Lacks LBD) AR_V7_mRNA->AR_V7_Protein translation AR_FL_Activity Ligand-Dependent Nuclear Translocation & Gene Activation AR_FL_Protein->AR_FL_Activity AR_V7_Activity Constitutive Nuclear Localization & Ligand-Independent Gene Activation AR_V7_Protein->AR_V7_Activity TargetGenes Target Gene Expression (e.g., PSA, FKBP5) AR_FL_Activity->TargetGenes AR_V7_Activity->TargetGenes

References

refining experimental conditions for AR7 compound treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the AR7 compound. This guide is designed to assist researchers, scientists, and drug development professionals in refining experimental conditions for this compound treatment. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound compound?

A1: this compound is a potent and selective antagonist of the Androgen Receptor (AR). It functions by competitively binding to the ligand-binding domain (LBD) of the AR, which prevents the binding of androgens like testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent conformational changes required for AR nuclear translocation, dimerization, and its transcriptional activity on androgen-responsive genes.

Q2: In which cancer types or research areas is this compound most effective?

A2: this compound is primarily investigated for its efficacy in prostate cancer, particularly in castration-resistant prostate cancer (CRPC) where androgen receptor signaling remains a key driver of tumor growth.[1][2] Its mechanism also suggests potential utility in other AR-driven diseases, such as certain types of breast cancer.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is a solid, off-white powder. For in vitro experiments, it is recommended to prepare a stock solution in DMSO at a concentration of 10-20 mM. The solid compound should be stored at -20°C for long-term stability (up to 3 years). The DMSO stock solution should be stored in aliquots at -80°C to minimize freeze-thaw cycles and is stable for up to 6 months.

Q4: Which cell lines are recommended for studying the effects of this compound?

A4: For studying this compound's efficacy, androgen-sensitive prostate cancer cell lines are recommended.

  • LNCaP: Expresses a mutated but functional AR and is androgen-sensitive.

  • VCaP: Overexpresses wild-type AR and is sensitive to androgens.

  • 22Rv1: Expresses both full-length AR and the AR-V7 splice variant, making it a good model for castration-resistant prostate cancer.[3] For negative controls, AR-null prostate cancer cell lines like PC-3 and DU-145 can be used.[4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

  • Q: Why are my IC50 values for this compound varying between experiments?

    • A: Cell Density: Ensure that you are seeding the same number of cells for each experiment. Variations in starting cell density can significantly impact the calculated IC50.

    • A: Serum Batch: Different batches of Fetal Bovine Serum (FBS) can have varying levels of endogenous androgens. For androgen-dependent studies, it is crucial to use charcoal-stripped FBS to reduce background AR activation.[5]

    • A: Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to use fresh aliquots for each experiment.

    • A: Incubation Time: The duration of compound exposure can affect the IC50 value. Ensure a consistent incubation time across all experiments. A time-course experiment is recommended to determine the optimal endpoint.

Issue 2: No change in total Androgen Receptor (AR) levels after treatment in Western Blot.

  • Q: I treated my cells with this compound, but the Western blot shows no decrease in total AR protein levels. Is the compound not working?

    • A: Mechanism of Action: this compound is an AR antagonist, not an AR degrader. It works by blocking the receptor's activity, not by reducing its expression level.[6][7] Therefore, you should not expect to see a decrease in total AR protein.

    • A: Look at Downstream Targets: To confirm the compound's activity, you should assess the expression of AR-regulated downstream genes and proteins, such as Prostate-Specific Antigen (PSA) or TMPRSS2. A decrease in the expression of these targets would indicate successful AR inhibition.[8][9]

    • A: Check for Nuclear Translocation: An alternative method to verify this compound's effect is to perform cellular fractionation followed by Western blotting. Effective AR antagonism should result in a decreased amount of AR in the nuclear fraction upon androgen stimulation.[10]

Issue 3: High background signal in reporter gene assays.

  • Q: My luciferase reporter assay for AR activity shows a high signal in the vehicle-treated control cells. What could be the cause?

    • A: Endogenous Androgens in Serum: Standard FBS contains androgens that can activate the AR. As mentioned previously, using charcoal-stripped FBS is essential to lower this background activity.

    • A: Promoter Leakiness: The reporter construct itself might have some level of basal activity. Ensure you have a non-stimulated control to establish this baseline.

    • A: Cell Line Choice: Some cell lines may have higher intrinsic AR activity. Ensure the chosen cell line is appropriate for the experiment.

Data Presentation

Table 1: Effect of this compound on Cell Viability in Prostate Cancer Cell Lines

Cell LineThis compound IC50 (nM) after 72h treatment
LNCaP45 ± 5.2
VCaP30 ± 4.1
22Rv185 ± 9.8
PC-3> 10,000

Table 2: Dose-Dependent Effect of this compound on PSA mRNA Expression in LNCaP cells

This compound Concentration (nM)PSA mRNA Expression (Fold Change vs. Vehicle)
0 (Vehicle)1.00
100.65 ± 0.08
500.32 ± 0.05
1000.15 ± 0.03
5000.05 ± 0.01
(LNCaP cells were stimulated with 10 nM DHT for 24 hours)

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Serum Starvation (Optional but Recommended): For androgen-dependent studies, replace the medium with a medium containing charcoal-stripped FBS for 24 hours prior to treatment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for AR and PSA Expression
  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time (e.g., 24 or 48 hours). Co-treat with an AR agonist like DHT (e.g., 10 nM) to stimulate the pathway.[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an 8-12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (e.g., 1:1000 dilution), PSA (1:1000), and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.[11]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize to the loading control.

Visualizations

AR_Signaling_Pathway Androgens Androgens This compound This compound AR AR This compound->AR Inhibits AR-HSP90 Complex AR-HSP90 Complex AR->AR-HSP90 Complex HSP90 HSP90 HSP90->AR-HSP90 Complex AR Dimerization AR Dimerization AR-HSP90 Complex->AR Dimerization Androgen Binding Nuclear Translocation Nuclear Translocation AR Dimerization->Nuclear Translocation ARE Binding ARE Binding Nuclear Translocation->ARE Binding Transcription Transcription ARE Binding->Transcription Cell Growth & Proliferation Cell Growth & Proliferation Transcription->Cell Growth & Proliferation

Caption: this compound inhibits the Androgen Receptor signaling pathway.

Experimental_Workflow A Prostate Cancer Cell Culture (LNCaP, VCaP, 22Rv1) B This compound Treatment (Dose-response & Time-course) A->B C Assess Cellular Phenotype B->C F Assess Molecular Mechanism B->F D Cell Viability Assay (MTT, CellTiter-Glo) C->D E Cell Cycle Analysis (Flow Cytometry) C->E I Data Analysis & Interpretation D->I E->I G Western Blot (AR, PSA, p-Akt) F->G H qPCR (PSA, TMPRSS2) F->H G->I H->I

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Tree start Inconsistent Results with this compound q1 Are you using charcoal-stripped serum? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the cell seeding density consistent? a1_yes->q2 sol1 Use charcoal-stripped serum to reduce background androgen levels. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are this compound aliquots freshly thawed? a2_yes->q3 sol2 Optimize and standardize cell seeding protocol. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Problem likely resolved. If issues persist, contact Technical Support. a3_yes->end_node sol3 Avoid multiple freeze-thaw cycles. Use fresh aliquots for each experiment. a3_no->sol3

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Comparative Guide to the Validation of AR-V7 as a Predictive Biomarker for Enzalutamide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to second-generation androgen receptor (AR) signaling inhibitors, such as enzalutamide, presents a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). The androgen receptor splice variant 7 (AR-V7) has been identified as a key driver of this resistance. This guide provides a comprehensive comparison of the data validating AR-V7 as a predictive biomarker, details the experimental protocols for its detection, and contextualizes its clinical utility.

Mechanism of AR-V7-Mediated Enzalutamide Resistance

Enzalutamide functions by targeting the ligand-binding domain (LBD) of the full-length androgen receptor (AR-FL), preventing androgen binding and subsequent receptor activation. However, the AR-V7 splice variant lacks this LBD.[1][2][3] This structural omission renders AR-V7 constitutively active, meaning it can translocate to the nucleus and activate target gene transcription, promoting tumor growth, independent of androgen ligands and unimpeded by enzalutamide.[1][2][3][4] This fundamental mechanism underlies its role as a biomarker for resistance.

AR_V7_Mechanism cluster_ar_fl AR Full-Length (AR-FL) Pathway cluster_ar_v7 AR-V7 Resistance Pathway Androgen Androgen AR_FL AR-FL (with LBD) Androgen->AR_FL Binds to LBD AR_FL_Active Active AR-FL Complex AR_FL->AR_FL_Active Activation Enzalutamide Enzalutamide Enzalutamide->AR_FL Blocks LBD Gene_Transcription Target Gene Transcription AR_FL_Active->Gene_Transcription Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth AR_V7 AR-V7 (Lacks LBD) AR_V7_Active Constitutively Active AR-V7 AR_V7->AR_V7_Active Ligand-Independent Gene_Transcription_V7 Target Gene Transcription AR_V7_Active->Gene_Transcription_V7 Tumor_Growth_V7 Tumor Growth Gene_Transcription_V7->Tumor_Growth_V7 Enzalutamide_V7 Enzalutamide Enzalutamide_V7->AR_V7  No Effect

Caption: AR-V7 signaling pathway in enzalutamide resistance.

Quantitative Performance of AR-V7 as a Predictive Biomarker

Multiple studies have investigated the predictive power of AR-V7 status for outcomes in mCRPC patients treated with enzalutamide. The detection of AR-V7 in circulating tumor cells (CTCs) is consistently associated with poor response and shorter survival.

Table 1: Clinical Outcomes in Enzalutamide-Treated mCRPC Patients by AR-V7 Status

Clinical EndpointAR-V7 Positive PatientsAR-V7 Negative Patientsp-valueReference(s)
PSA Response Rate (>50% decline) 0%53%0.004[1][4][5]
Median PSA Progression-Free Survival (PFS) 1.4 months6.0 months<0.001[1][4][5]
Median Clinical/Radiographic PFS 2.1 months6.1 months<0.001[1][4][5]
Median Overall Survival (OS) 5.5 monthsNot Reached0.002[1][4][5]
Overall Survival (vs. Taxane chemotherapy) 7.3 months19.8 months0.05[6][7]

Data compiled from landmark studies, primarily the work of Antonarakis et al.[1][4][8] and Scher et al.[6][7]

These data strongly indicate that AR-V7-negative patients derive a significant benefit from enzalutamide, whereas AR-V7-positive patients have markedly inferior outcomes.

Comparison with Alternative Therapeutic Strategies

The validation of AR-V7 extends to its utility in guiding treatment selection between AR signaling inhibitors and alternative therapies like taxane-based chemotherapy.

Table 2: AR-V7 Status and Overall Survival by Treatment Type

AR-V7 StatusTreatment GroupMedian Overall Survival (OS)Hazard Ratio (HR)Reference(s)
Positive Taxane Chemotherapy14.3 months0.62 (vs. ARSI)[6][7]
Positive ARS Inhibitor7.3 months-[6][7]
Negative Taxane Chemotherapy12.8 months1.67 (vs. ARSI)[6][7]
Negative ARS Inhibitor19.8 months-[6][7]

ARS Inhibitor (ARSI) group includes enzalutamide and abiraterone.

These findings from a multi-institutional, blinded study validate that AR-V7 status can predict which patients may have superior overall survival with taxane chemotherapy over a second ARS inhibitor.[6][7]

Experimental Protocols for AR-V7 Detection

The most clinically validated method for AR-V7 detection is the analysis of circulating tumor cells (CTCs) from peripheral blood. Both protein-based immunofluorescent assays and mRNA-based RT-qPCR assays are used.

Protocol 1: CTC-Based AR-V7 Protein Detection (Immunofluorescence)

This method focuses on identifying the nuclear-localized AR-V7 protein, which is the functional, transcriptionally active form.

  • Blood Collection: Collect 7.5-10 mL of peripheral blood in specialized blood collection tubes (e.g., Streck Cell-Free DNA BCT).

  • CTC Identification: Process blood to identify CTCs. This often involves immunomagnetic enrichment or, more commonly, a platform that slides nucleated cells onto glass slides, followed by immunofluorescent staining for cytokeratins (to identify epithelial tumor cells) and CD45 (to exclude leukocytes).

  • AR-V7 Staining: Perform immunofluorescent staining using a validated primary antibody specific to the AR-V7 protein (e.g., from Epic Sciences or a validated lab-developed test). A nuclear counterstain (e.g., DAPI) is used to identify the nucleus.

  • Imaging and Analysis: Use automated microscopy to scan slides and identify CTCs (Cytokeratin-positive, CD45-negative, intact nucleus).

  • Scoring: A trained analyst scores identified CTCs for the presence and localization of the AR-V7 signal. A patient is typically scored as "AR-V7 positive" if at least one CTC shows clear, nuclear-specific AR-V7 staining above a pre-defined intensity threshold.[7][9]

Protocol 2: CTC-Based AR-V7 mRNA Detection (RT-qPCR)

This method quantifies AR-V7 messenger RNA.

  • Blood Collection: Collect peripheral blood as in the protein-based assay.

  • CTC Enrichment: Isolate CTCs from whole blood. A common method is the AdnaTest ProstateCancerSelect, which uses immunomagnetic beads coated with antibodies against epithelial and prostate-specific antigens.[10]

  • RNA Extraction and Reverse Transcription: Lyse the enriched cells to extract total RNA. Perform reverse transcription to synthesize complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform a qPCR reaction using primers and probes specific to the unique splice junction of AR-V7.[1][11] Include a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Determine the presence and relative quantity of AR-V7 mRNA. A sample is considered positive if the amplification signal crosses a defined threshold.

ARV7_Detection_Workflow cluster_collection Sample Collection cluster_processing CTC Processing & Analysis cluster_protein Protein Assay cluster_mrna mRNA Assay cluster_result Clinical Result Blood_Draw 1. Peripheral Blood Draw (7.5-10 mL) Enrichment 2. CTC Enrichment / Isolation Blood_Draw->Enrichment Staining 3a. Immunofluorescent Staining (CK, CD45, AR-V7) Enrichment->Staining RNA_Extraction 3b. RNA Extraction & cDNA Synthesis Enrichment->RNA_Extraction Imaging 4a. Automated Microscopy & Imaging Staining->Imaging Scoring 5a. Nuclear AR-V7 Signal Scoring Imaging->Scoring Result AR-V7 Positive / Negative Scoring->Result qPCR 4b. Quantitative RT-PCR RNA_Extraction->qPCR Analysis 5b. Amplification Analysis qPCR->Analysis Analysis->Result

Caption: Experimental workflow for CTC-based AR-V7 detection.

Clinical Decision-Making Framework

The validation of AR-V7 as a predictive biomarker allows for its integration into clinical practice to guide therapy selection for mCRPC patients who have progressed on a prior androgen-deprivation therapy.

Clinical_Decision_Tree Start mCRPC Patient Progressing on Prior Therapy Test Perform AR-V7 Test (e.g., CTC Assay) Start->Test Positive AR-V7 Positive Test->Positive Result Negative AR-V7 Negative Test->Negative Result Recommend_Taxane Consider Taxane Chemotherapy (e.g., Docetaxel, Cabazitaxel) Positive->Recommend_Taxane Predicted Superior OS Recommend_ARSI Consider ARS Inhibitor (e.g., Enzalutamide) Negative->Recommend_ARSI Predicted Superior OS

Caption: Logical framework for AR-V7 guided treatment selection.

Comparison with Other Biomarkers

While AR-V7 is the most extensively validated biomarker for enzalutamide resistance, research into other mechanisms is ongoing.

  • AR Full-Length (AR-FL) Expression: Some studies suggest that the ratio of AR-V7 to AR-FL might offer a more nuanced prediction than AR-V7 status alone. High AR-FL expression in AR-V7-negative patients may still correlate with sensitivity to ARS inhibitors.[12]

  • Other Splice Variants (e.g., ARv567es): Other AR splice variants exist and may also contribute to resistance, though they are generally less abundant and less studied than AR-V7.[12][13]

  • AR LBD Mutations: Mutations in the AR ligand-binding domain can also confer resistance, but AR-V7 expression is a more common mechanism.

Currently, AR-V7 testing in CTCs remains the only biomarker for ARS inhibitor resistance that has been prospectively validated in multiple studies to predict overall survival.[2][6]

Conclusion

Substantial evidence from multiple clinical studies validates AR-V7 as a predictive biomarker for resistance to enzalutamide in patients with mCRPC. The detection of nuclear-localized AR-V7 protein or AR-V7 mRNA in circulating tumor cells is strongly associated with a lack of response and inferior survival outcomes.[1][4][5] Furthermore, its use has been validated to guide the selection between AR signaling inhibitors and taxane chemotherapy, offering a non-invasive tool to personalize treatment and improve patient outcomes.[6][7] While other resistance mechanisms exist, AR-V7 is currently the most robust and clinically actionable biomarker in this setting.

References

Unraveling the Transcriptional Dichotomy: A Comparative Guide to AR-FL and AR-V7 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct transcriptional activities of the full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7, is paramount in the pursuit of effective therapies for castration-resistant prostate cancer (CRPC). This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their signaling networks.

The androgen receptor is a critical driver of prostate cancer progression. While therapies targeting the ligand-binding domain (LBD) of AR-FL are initially effective, the emergence of AR splice variants, most notably AR-V7 which lacks the LBD, confers resistance to these treatments.[1] AR-V7 is constitutively active and drives a distinct transcriptional program that promotes tumor growth and survival, even in a low-androgen environment. This guide dissects the functional differences between AR-FL and AR-V7, offering a comprehensive resource for the scientific community.

Data Presentation: Quantitative Comparison of Transcriptional Activity

The transcriptional landscapes orchestrated by AR-FL and AR-V7 exhibit both overlap and striking distinctions. While they share a subset of target genes, each isoform also regulates a unique cohort of genes, contributing to their different biological functions.

Differentially Regulated Genes

RNA-sequencing (RNA-seq) studies have been instrumental in delineating the transcriptomes of AR-FL and AR-V7. The following table summarizes the number of differentially regulated genes identified in prostate cancer cell lines.

Cell LineConditionAR-FL Regulated GenesAR-V7 Regulated GenesOverlapping GenesReference
LNCaPDoxycycline-inducible expression~1400 (R1881 treatment)~1000 (AR-V7 depletion)~200[2][3]
LN95Endogenous expression~200 (AR depletion)~1000 (AR-V7 depletion)Not specified[2][3]
Chromatin Binding Profiles (Cistromes)

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has revealed that AR-FL and AR-V7 have distinct DNA binding patterns, known as cistromes.

Cell LineAR-FL Binding SitesAR-V7 Binding SitesCommon Binding SitesReference
LNCaP (doxycycline-inducible)87,09559,85232,082[2][3]
22Rv1Not specified3554 (ARv567es)1031[4]
LN-tet-ARV7/ARFL6,971Not specified986[5]
Key Target Gene Regulation

The differential regulation of specific target genes underpins the distinct phenotypes driven by AR-FL and AR-V7.

GenePredominantly Regulated ByFunctionFold Change/ObservationReference
KLK3 (PSA) AR-FLProstate-specific antigenAR-FL knockdown reduces expression[6]
TMPRSS2 AR-FLSerine proteaseAR-FL knockdown reduces expression[6][7][8][9]
UBE2C AR-V7Cell cycle progressionAR-V7 knockdown downregulates expression, while AR-FL knockdown has no effect.[6][10][11]
CDC20 AR-V7Cell cycle regulationExpression decreased with NTD-targeting but not LBD-targeting inhibitors.[12]
AKT1 AR-V7Cell survival, proliferationAR-V7 knockdown decreases expression, while AR-FL knockdown does not.[1]
NUP210 AR-V7 (Common with AR)Nuclear pore complexUpregulated in CRPC tissues; knockdown suppresses growth.[13]
SLC3A2 AR-V7 (Specific)Amino acid transportUpregulated in CRPC tissues; knockdown suppresses growth.[13]
SLC30A7 AR-V7 (Suppressive)Zinc transporter, tumor suppressorUpregulated by an inhibitor of AR-FL and AR-V7.[14]
B4GALT1 AR-V7 (Suppressive)GlycosyltransferaseUpregulated by an inhibitor of AR-FL and AR-V7.[14]
SNX14 AR-V7 (Suppressive)Sorting nexinUpregulated by an inhibitor of AR-FL and AR-V7.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key techniques used to compare AR-FL and AR-V7 transcriptional activity.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of AR-FL and AR-V7 on a specific gene promoter.

  • Cell Culture and Transfection: Plate prostate cancer cells (e.g., LNCaP, PC-3) in 24-well plates. Co-transfect cells with an expression vector for either AR-FL or AR-V7, a luciferase reporter plasmid containing the promoter of a target gene (e.g., PSA promoter-luciferase), and a Renilla luciferase plasmid for normalization.

  • Treatment: Treat cells with androgens (e.g., dihydrotestosterone, DHT) or vehicle control. For AR-V7, which is constitutively active, no ligand is required.

  • Cell Lysis: After 24-48 hours, wash cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo reagent to quench the firefly reaction and activate the Renilla luciferase, and measure its luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[15][16][17][18][19]

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

ChIP-seq is employed to identify the genome-wide DNA binding sites of AR-FL and AR-V7.

  • Cross-linking: Treat prostate cancer cells with formaldehyde (and optionally a co-fixative like disuccinimidyl glutarate) to cross-link proteins to DNA.[20]

  • Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to AR-FL or AR-V7. Use magnetic beads to pull down the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the human genome and use peak-calling algorithms to identify regions of enrichment, which represent the binding sites of the transcription factor.[21][22][23][24]

RNA-Sequencing (RNA-Seq)

RNA-seq is used to profile the global gene expression changes induced by AR-FL or AR-V7.

  • RNA Extraction: Isolate total RNA from prostate cancer cells expressing either AR-FL or AR-V7.

  • Library Preparation: Deplete ribosomal RNA and construct a cDNA library from the remaining RNA.

  • Sequencing: Perform high-throughput sequencing of the cDNA library.

  • Data Analysis: Align the sequencing reads to the human transcriptome and quantify the expression level of each gene. Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between conditions.[25][26][27][28][29]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the signaling pathways of AR-FL and AR-V7, and a typical experimental workflow for their comparison.

AR_FL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_FL_inactive Inactive AR-FL (bound to HSPs) Androgen->AR_FL_inactive Binds AR_FL_active Active AR-FL Dimer AR_FL_inactive->AR_FL_active Dimerization & HSP Dissociation HSP HSPs AR_FL_dimer_nuc AR-FL Dimer AR_FL_active->AR_FL_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_FL_dimer_nuc->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Target_Genes Target Genes (e.g., KLK3, TMPRSS2) Transcription->Target_Genes

Caption: Canonical AR-FL signaling pathway.

AR_V7_Signaling_Pathway cluster_nucleus Nucleus AR_V7_monomer AR-V7 Monomer AR_V7_dimer AR-V7 Homodimer or AR-V7/AR-FL Heterodimer AR_V7_monomer->AR_V7_dimer Dimerization ARE Androgen Response Element (ARE) AR_V7_dimer->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Target_Genes Target Genes (e.g., UBE2C, CDC20, AKT1) Transcription->Target_Genes

Caption: Ligand-independent AR-V7 signaling.

Experimental_Workflow cluster_assays Functional Assays cluster_analysis Data Analysis start Prostate Cancer Cell Lines transfection Transfection/Induction of AR-FL or AR-V7 start->transfection luciferase Luciferase Reporter Assay transfection->luciferase chip_seq ChIP-Seq transfection->chip_seq rna_seq RNA-Seq transfection->rna_seq luc_analysis Transcriptional Activity luciferase->luc_analysis chip_analysis Cistrome Analysis (Binding Sites) chip_seq->chip_analysis rna_analysis Transcriptome Analysis (Gene Expression) rna_seq->rna_analysis comparison Comparative Analysis of AR-FL vs. AR-V7 luc_analysis->comparison chip_analysis->comparison rna_analysis->comparison

Caption: Workflow for comparing AR-FL and AR-V7.

References

A Comparative Guide to AR7 and Other RARα Antagonists in Autophagy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the compound AR7 with other Retinoic Acid Receptor alpha (RARα) antagonists in the context of autophagy studies. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tools for their investigations into the intricate mechanisms of cellular degradation and homeostasis.

Introduction to RARα and Autophagy

Retinoic Acid Receptor alpha (RARα) is a nuclear receptor that plays a crucial role in regulating gene transcription involved in cell growth, differentiation, and apoptosis. Emerging evidence has highlighted its significant role in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Autophagy is broadly categorized into macroautophagy and chaperone-mediated autophagy (CMA). While macroautophagy involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, CMA is a more selective process where specific proteins are targeted to the lysosome for degradation. RARα signaling has been shown to negatively regulate CMA, making RARα antagonists valuable tools for studying and modulating this pathway.[1][2]

This compound: A Selective Activator of Chaperone-Mediated Autophagy

This compound is an atypical RARα antagonist that has garnered significant attention for its ability to specifically activate CMA without impacting macroautophagy.[1][3][4] This selectivity makes it a powerful tool for dissecting the specific roles of CMA in various physiological and pathological processes. Newer derivatives of this compound, such as CA39 and CA77, have been developed and shown to be even more potent activators of CMA.[5]

Comparison of this compound and Other RARα Antagonists

While this compound is well-characterized for its specific effects on CMA, other RARα antagonists such as BMS493 and ER50891 are also utilized in research. However, their specific effects on different forms of autophagy are less documented in publicly available literature, making direct quantitative comparisons challenging. The following tables summarize the known effects of these compounds based on available data.

Quantitative Data Summary

Table 1: Effect of RARα Antagonists on Chaperone-Mediated Autophagy (CMA) Activity

CompoundTargetCell LineConcentrationEffect on CMA ActivityReference
This compound RARαNIH 3T310-30 µMSignificant activation[1]
HepG210 µMIC50 for hypoxic cell growth inhibition[4]
Mouse Embryonic Fibroblasts20 µMIncreased lysosomal activity[1]
CA39 RARαNIH 3T3Not specifiedMore potent activator than this compound[5]
CA77 RARαNIH 3T3Not specifiedMore potent activator than this compound[5]
BMS493 RARαNot specifiedNot specifiedNo specific data on CMA activation available
ER50891 RARαNot specifiedNot specifiedNo specific data on CMA activation available

Table 2: Effect of RARα Antagonists on Macroautophagy

CompoundTargetCell LineConcentrationEffect on Macroautophagy (LC3-II levels)Reference
This compound RARαNIH 3T310, 20, 30 µMNo effect[1]
Testicular tissue (in vitro)20 µMDecreased LC3 a/b levels[6]
CA39 RARαNot specifiedNot specifiedNo inhibitory effect[4]
CA77 RARαNot specifiedNot specifiedNo inhibitory effect[4]
BMS493 RARαNot specifiedNot specifiedNo specific data on macroautophagy available
ER50891 RARαNot specifiedNot specifiedNo specific data on macroautophagy available

Signaling Pathways

The regulation of autophagy by RARα is complex and involves multiple signaling pathways. Antagonism of RARα by compounds like this compound can modulate these pathways to influence autophagic activity.

RARa_Autophagy_Signaling cluster_RARa_Regulation RARα-mediated Regulation of Autophagy RARa RARα CMA Chaperone-Mediated Autophagy (CMA) RARa->CMA inhibition PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway RARa->PI3K_Akt_mTOR activation FOXO3A FOXO3A RARa->FOXO3A regulation This compound This compound / Other Antagonists This compound->RARa inhibition Macroautophagy Macroautophagy PI3K_Akt_mTOR->Macroautophagy inhibition Autophagy_Genes Autophagy Genes (e.g., LC3, Beclin-1) FOXO3A->Autophagy_Genes transcription Autophagy_Genes->Macroautophagy promotion

Caption: RARα signaling negatively regulates CMA and can influence macroautophagy through pathways like PI3K-Akt-mTOR.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to assess the effects of RARα antagonists on autophagy.

Western Blotting for LAMP2A and LC3

This protocol is used to quantify the protein levels of LAMP2A, a key receptor in CMA, and LC3-II, a marker for autophagosomes.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-LAMP2A (e.g., Abcam, ab18528), dilution 1:1000

    • Rabbit anti-LC3 (e.g., Novus Biologicals, NB100-2220), dilution 1:1000

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate 20-30 µg of protein from cell lysates on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-LAMP2A or anti-LC3) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the band intensity, normalized to a loading control (e.g., β-actin or GAPDH).

Chaperone-Mediated Autophagy (CMA) Activity Assay using a KFERQ-Reporter

This assay measures the flux of CMA by tracking the delivery of a fluorescently tagged protein containing the KFERQ-like motif to the lysosome.

Materials:

  • Cells stably expressing a KFERQ-reporter construct (e.g., KFERQ-PS-Dendra2)

  • Fluorescence microscope or high-content imaging system

  • Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) as controls

Procedure:

  • Cell Culture and Treatment: Plate cells expressing the KFERQ-reporter and treat them with the RARα antagonist of interest at various concentrations and time points.

  • Fluorescence Imaging: Acquire images using a fluorescence microscope. For photoconvertible reporters like Dendra2, a pre-conversion image is taken, followed by photo-conversion using a specific wavelength of light (e.g., 405 nm), and then post-conversion images are acquired over time.

  • Image Analysis: Quantify the number and intensity of fluorescent puncta per cell. An increase in puncta indicates an accumulation of the reporter in lysosomes, signifying increased CMA activity.

  • Controls: Include untreated cells as a negative control and cells treated with a known CMA activator or inhibitor as positive and negative controls, respectively. Lysosomal inhibitors can be used to confirm that the observed puncta are indeed lysosomes.

CMA_Activity_Assay_Workflow Start Start: Cells expressing KFERQ-reporter Treatment Treat with RARα antagonist Start->Treatment Imaging Fluorescence Microscopy Treatment->Imaging Analysis Quantify fluorescent puncta Imaging->Analysis Result Result: CMA Activity Analysis->Result

Caption: Workflow for assessing CMA activity using a KFERQ-reporter assay.

The Role of GNPNAT1 in RARα-Mediated Autophagy

Recent studies have implicated Glucosamine-Phosphate N-Acetyltransferase 1 (GNPNAT1) in autophagy. However, the direct interaction and regulatory relationship between GNPNAT1 and the RARα signaling pathway in the context of autophagy are not yet well-established and require further investigation.

Conclusion

This compound and its more potent derivatives, CA39 and CA77, stand out as valuable research tools for their specific activation of chaperone-mediated autophagy. Their selectivity allows for the targeted investigation of CMA's role in health and disease. While other RARα antagonists like BMS493 and ER50891 exist, their precise effects on different autophagic pathways are not as clearly defined. Future research, including direct comparative studies, is needed to fully elucidate the autophagic modulation profile of the broader range of RARα antagonists. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret their studies in this dynamic field.

References

Decoding AR-V7: A Comparative Guide to RT-PCR and IHC Detection Methods in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of androgen receptor splice variant 7 (AR-V7) detection, the choice between Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Immunohistochemistry (IHC) is a critical decision point. This guide provides an objective comparison of these two predominant methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

The androgen receptor (AR) signaling pathway is a cornerstone in the development and progression of prostate cancer. A key mechanism of resistance to androgen receptor signaling inhibitors (ARSIs) is the expression of constitutively active AR splice variants, with AR-V7 being the most clinically relevant. Accurate detection of AR-V7 is crucial for both prognostic assessment and for guiding therapeutic strategies in metastatic castration-resistant prostate cancer (mCRPC).

This guide delves into a head-to-head comparison of RT-PCR, which detects AR-V7 mRNA, and IHC, which identifies the AR-V7 protein, offering insights into their respective performance characteristics and experimental protocols.

Quantitative Performance: A Comparative Analysis

The efficacies of RT-PCR and IHC in detecting AR-V7 and predicting clinical outcomes are summarized below. It is important to note that the performance of these methods can be influenced by the specific assays and antibodies used.

Performance MetricRT-PCR (mRNA Detection)Immunohistochemistry (IHC) (Protein Detection)Key Considerations
Prognostic Value (mCRPC) AR-V7 positivity is consistently associated with poorer prostate-specific antigen (PSA) response, shorter progression-free survival (PFS), and shorter overall survival (OS) in patients treated with ARSIs.[1][2][3]AR-V7 protein expression, particularly nuclear localization, is also a strong predictor of resistance to ARSIs and is associated with adverse clinical outcomes.[4][5]Both methods have demonstrated significant prognostic value, though the specific hazard ratios and odds ratios can vary between studies and patient cohorts.
Sensitivity Generally considered highly sensitive, capable of detecting low levels of AR-V7 transcripts.[6] Droplet digital PCR (ddPCR) offers even higher sensitivity than traditional quantitative RT-PCR (qRT-PCR).[1]Sensitivity can be variable and is highly dependent on the specific antibody used. The RM7 antibody has shown good sensitivity and specificity for AR-V7 protein.[7][8][9][10]The definition of a "positive" result (e.g., cutoff for transcript levels or H-score) can significantly impact sensitivity.
Specificity Specificity relies on the design of primers and probes to the unique cryptic exon 3 of AR-V7. However, some assays may detect other AR splice variants.[11]Specificity is a critical concern, with some antibodies showing non-specific staining.[6][7] The RM7 antibody is reported to have high specificity, while others like EPR15656 may exhibit some non-specific binding.[7][8]Rigorous validation of primers and antibodies is essential to ensure specificity.
Concordance The agreement between different RT-PCR assays and between RT-PCR and IHC can be variable. Discrepancies can arise from differences in the stability of mRNA versus protein, and the specific sensitivities and specificities of the assays being compared.[12][13]A positive correlation between nuclear AR-V7 protein expression (by IHC) and CTC-derived AR-V7 mRNA (by RT-PCR) has been reported, though false negatives with the CTC-based mRNA assay are common when compared to tissue IHC.[13]The biological context (e.g., circulating tumor cells vs. tissue) and the timing of sample collection can influence concordance.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the practical application of these detection methods, the following diagrams illustrate the androgen receptor signaling pathway and the experimental workflows for both RT-PCR and IHC.

AR_Signaling_Pathway Androgen Receptor (AR) and AR-V7 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-FL Full-Length AR (AR-FL) Androgen->AR-FL Binds HSP Heat Shock Proteins (HSP) AR-FL->HSP Dissociates from AR-FL_dimer AR-FL Dimerization & Nuclear Translocation AR-FL->AR-FL_dimer AR-V7_mRNA AR-V7 mRNA AR-V7_Protein AR-V7 Protein AR-V7_mRNA->AR-V7_Protein Translation AR-V7_nt AR-V7 Nuclear Translocation AR-V7_Protein->AR-V7_nt ARE Androgen Response Element (ARE) AR-FL_dimer->ARE Binds to AR-V7_nt->ARE Binds to (Ligand-Independent) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Androgen Receptor (AR) and AR-V7 Signaling Pathway.

The above diagram illustrates the canonical androgen-dependent signaling of the full-length AR (AR-FL) and the ligand-independent activation of gene transcription by AR-V7.

Detection_Workflows AR-V7 Detection: RT-PCR vs. IHC Workflows cluster_RTPCR RT-PCR Workflow cluster_IHC IHC Workflow Sample_PCR Sample Collection (e.g., CTCs, Tissue) RNA_Extraction RNA Extraction Sample_PCR->RNA_Extraction RT Reverse Transcription (cDNA Synthesis) RNA_Extraction->RT qPCR Quantitative PCR (Amplification with AR-V7 specific primers) RT->qPCR Data_Analysis_PCR Data Analysis (Quantification of AR-V7 mRNA) qPCR->Data_Analysis_PCR Sample_IHC Sample Collection (Tissue Biopsy) Fixation Fixation & Embedding Sample_IHC->Fixation Sectioning Microtome Sectioning Fixation->Sectioning Staining Immunohistochemical Staining (AR-V7 Ab) Sectioning->Staining Microscopy Microscopic Evaluation (H-score) Staining->Microscopy

A simplified comparison of RT-PCR and IHC workflows.

This diagram outlines the key steps involved in the detection of AR-V7 using RT-PCR and IHC, from sample collection to data analysis.

Detailed Experimental Protocols

For researchers looking to implement these techniques, the following provides a generalized overview of the experimental protocols. It is crucial to consult the original research articles for detailed, validated protocols.

RT-PCR Protocol for AR-V7 mRNA Detection in Circulating Tumor Cells (CTCs)

This protocol is a composite based on methodologies described in the literature.[6][14]

  • CTC Enrichment:

    • Collect whole blood in appropriate collection tubes (e.g., CellSave®).

    • Enrich CTCs using an immunomagnetic-based platform such as the CellSearch® system, which targets the epithelial cell adhesion molecule (EpCAM).

  • RNA Isolation:

    • Lyse the enriched CTCs.

    • Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., SuperScript III, Invitrogen) and random hexamers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a real-time PCR system.

    • Use validated primers and probes specific for the AR-V7 splice junction.

    • Include a housekeeping gene (e.g., GAPDH) for normalization.

    • Run appropriate positive (e.g., 22Rv1 cell line RNA) and negative controls.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for AR-V7 and the housekeeping gene.

    • Calculate the relative expression of AR-V7 mRNA.

Immunohistochemistry (IHC) Protocol for AR-V7 Protein Detection in Prostate Cancer Tissue

This protocol is a generalized procedure based on established IHC techniques.[4][5][7][15]

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin.

    • Process and embed the tissue in paraffin (FFPE).

    • Cut 4-5 µm sections using a microtome and mount on charged slides.

  • Antigen Retrieval:

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

    • Perform heat-induced epitope retrieval using an appropriate buffer (e.g., Tris/EDTA, pH 8.1).

  • Immunostaining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate the sections with a validated primary antibody against AR-V7 (e.g., RM7 monoclonal antibody) at an optimized dilution (e.g., 1:500).[7]

    • Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).

    • Develop the signal with a chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

  • Microscopic Evaluation:

    • Dehydrate the sections, clear in xylene, and coverslip.

    • Examine the slides under a light microscope.

    • Score the nuclear AR-V7 staining intensity and the percentage of positive tumor cells. The H-score (ranging from 0 to 300) is often used for quantification.

Conclusion

Both RT-PCR and IHC are valuable tools for the detection of AR-V7 in prostate cancer research. RT-PCR offers high sensitivity for detecting AR-V7 mRNA, particularly with advanced techniques like ddPCR. IHC provides crucial information about the presence and subcellular localization of the AR-V7 protein, which is the functional effector of resistance.

The choice between these methods will depend on the specific research question, the available sample types, and the resources of the laboratory. For studies focusing on the early detection of AR-V7 expression, the high sensitivity of RT-PCR may be advantageous. For investigations requiring confirmation of functional protein and its localization within the tumor microenvironment, IHC is indispensable. As the field advances, the combined use of both methodologies may offer the most comprehensive understanding of AR-V7's role in prostate cancer. It is imperative for researchers to use well-validated assays and to be aware of the inherent limitations of each technique to ensure the generation of robust and reproducible data.

References

The Dual-Edged Sword: A Comparative Analysis of AR-V7's Function Across Prostate, Breast, and Bladder Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide offering an in-depth analysis of the androgen receptor splice variant 7 (AR-V7) across prostate, breast, and bladder cancers. This guide provides researchers, scientists, and drug development professionals with a critical overview of AR-V7's differential functions, its role as a biomarker of therapeutic resistance, and the experimental methodologies for its detection.

The androgen receptor (AR) is a key driver in the progression of several cancers. The emergence of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain, presents a significant clinical challenge by conferring resistance to standard androgen deprivation therapies. This guide synthesizes current experimental data to illuminate the nuanced role of AR-V7 in different cancer contexts.

Quantitative Analysis of AR-V7 Expression and Clinical Outcomes

The clinical implications of AR-V7 expression vary significantly across different cancer types. Below is a summary of quantitative data from key studies.

Table 1: AR-V7 in Prostate Cancer and Response to Therapy
Treatment TypePatient CohortAR-V7 StatusPSA Response RateMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Source(s)
Novel Hormonal Therapies (Abiraterone/Enzalutamide) Metastatic Castration-Resistant Prostate Cancer (mCRPC)CTC-negative75.5%11.3 months28.7 months[1]
CTC-positive/AR-V7-negative52.2%6.2 months29.5 months[1]
CTC-positive/AR-V7-positive13.9%2.1 months11.2 months[1]
Taxane Chemotherapy mCRPCAR-V7-positive41%5.1 months9.2 months[2]
mCRPCAR-V7-negative65%Not significantly different from AR-V7+Not significantly different from AR-V7+[2]
Table 2: AR-V7 Expression in Different Breast Cancer Subtypes
Breast Cancer SubtypePrevalence of AR-V7 PositivitySource(s)
Triple-Negative Breast Cancer (TNBC) 18% - 76.9%[3][4]
ER-positive/HER2-negative 3.7%[4]
HER2-positive 15.4%[4]
Apocrine Morphology 42.1% (in AR-V7 positive cases)[4]
Table 3: AR-V7 Expression in Bladder Cancer
Patient CohortAR-V7 mRNA ExpressionAR-V7 Protein ExpressionSource(s)
Non-muscle invasive bladder cancer Significantly higher than healthy controlsLower than healthy controls[5]
Healthy bladder tissue Lower than bladder cancer tissueHigher than bladder cancer tissue[5]

Experimental Protocols for AR-V7 Detection

Accurate detection of AR-V7 is crucial for its clinical application. The following are summaries of commonly used experimental methodologies.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Quantitative PCR (qPCR)

Principle: These methods detect and quantify AR-V7 mRNA. Specific primers are designed to span the unique exon 3 to cryptic exon 3 junction of the AR-V7 transcript.

Methodology:

  • RNA Extraction: Total RNA is isolated from tumor tissue, circulating tumor cells (CTCs), or whole blood.

  • Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then amplified using AR-V7 specific primers. For qPCR, a fluorescent dye or probe is used to quantify the amount of amplified product in real-time.

  • Analysis: The presence and quantity of AR-V7 mRNA are determined by analyzing the PCR product, often normalized to a housekeeping gene.

Immunohistochemistry (IHC)

Principle: IHC is used to detect the AR-V7 protein directly in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Methodology:

  • Tissue Preparation: FFPE tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the AR-V7 epitope.

  • Antibody Incubation: The tissue sections are incubated with a primary antibody specific to the unique C-terminus of the AR-V7 protein (e.g., RM7 clone).

  • Detection: A secondary antibody conjugated to an enzyme or fluorophore is used for visualization.

  • Scoring: The staining intensity and the percentage of positive cells are scored to determine AR-V7 protein expression.

Circulating Tumor Cell (CTC)-Based Assays

Principle: This liquid biopsy approach involves the detection of AR-V7 in CTCs isolated from patient blood, which can be done at either the mRNA or protein level.

Methodology:

  • CTC Enrichment: CTCs are isolated from whole blood using methods that target epithelial cell surface markers (e.g., EpCAM-based immunomagnetic enrichment, such as the AdnaTest or CellSearch® system).

  • AR-V7 Detection:

    • mRNA-based: RNA is extracted from the enriched CTCs and subjected to RT-PCR or qPCR for AR-V7 mRNA detection.

    • Protein-based: The enriched cells are stained using immunofluorescence with an anti-AR-V7 antibody. The presence of nuclear-localized AR-V7 protein is then quantified.

  • Analysis: The number of AR-V7-positive CTCs is determined and used for clinical correlation.

Comparative Signaling Pathways

AR-V7 functions as a constitutively active transcription factor, but its downstream effects and interacting partners can differ depending on the cellular context of the cancer.

AR-V7 Signaling in Prostate Cancer

In castration-resistant prostate cancer (CRPC), AR-V7 drives a distinct transcriptional program that promotes cell survival and proliferation in the absence of androgens. It can directly bind to androgen response elements (AREs) in the promoter regions of target genes.

ARV7_Prostate_Cancer AR-V7 Signaling in Prostate Cancer cluster_nucleus Nucleus AR_V7 AR-V7 ARE Androgen Response Elements (AREs) AR_V7->ARE Binds Nucleus Nucleus Target_Genes Target Genes (e.g., UBE2C, CDC20) ARE->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Resistance Resistance to AR-Targeted Therapy Proliferation->Resistance

Caption: AR-V7 translocates to the nucleus and activates target genes, promoting resistance in prostate cancer.

AR-V7 Function in Breast Cancer

In breast cancer, particularly in triple-negative subtypes, AR-V7 is also constitutively active. However, some studies suggest it may have a role in repressing gene expression, highlighting a context-dependent regulatory function.[6]

ARV7_Breast_Cancer AR-V7 Function in Breast Cancer cluster_nucleus Nucleus AR_V7 AR-V7 Gene_Repression Repression of Specific Genes AR_V7->Gene_Repression May lead to Nucleus Nucleus Aggressive_Phenotype Contribution to Aggressive Phenotype Gene_Repression->Aggressive_Phenotype

Caption: In breast cancer, AR-V7 may contribute to an aggressive phenotype through gene repression.

Experimental Workflow for AR-V7 Detection in CTCs

The detection of AR-V7 in circulating tumor cells is a multi-step process that has shown significant promise as a liquid biopsy biomarker.

CTC_Workflow Experimental Workflow for CTC-Based AR-V7 Detection Blood_Sample Patient Blood Sample CTC_Enrichment CTC Enrichment (e.g., Immunomagnetic) Blood_Sample->CTC_Enrichment mRNA_Detection mRNA Detection (RT-qPCR) CTC_Enrichment->mRNA_Detection Protein_Detection Protein Detection (Immunofluorescence) CTC_Enrichment->Protein_Detection ARV7_Status AR-V7 Status (Positive/Negative) mRNA_Detection->ARV7_Status Protein_Detection->ARV7_Status Clinical_Decision Inform Clinical Decision-Making ARV7_Status->Clinical_Decision

Caption: Workflow for detecting AR-V7 in circulating tumor cells from a patient blood sample.

Conclusion

AR-V7 plays a pivotal, albeit varied, role in the progression and therapeutic resistance of prostate, breast, and bladder cancers. In prostate cancer, its presence is a well-established marker of resistance to novel hormonal therapies. Its function in breast cancer is an active area of investigation, with evidence suggesting a role in promoting aggressive phenotypes. In bladder cancer, the significance of AR-V7 is just beginning to be explored. The continued development and standardization of detection methodologies are paramount for the integration of AR-V7 as a predictive biomarker in clinical practice, ultimately guiding personalized treatment strategies for patients with these malignancies.

References

Efficacy of AR7 Compound in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "AR7" can refer to at least two distinct research compounds with different mechanisms of action and cellular targets. This guide provides a comparative overview of the efficacy of these two compounds in various cell lines based on available experimental data.

Compound 1: this compound (RARα Antagonist)

This compound is an antagonist of the Retinoic Acid Receptor Alpha (RARα) and is known to be a specific activator of chaperone-mediated autophagy (CMA).

Mechanism of Action

This compound functions by inhibiting the RARα signaling pathway. This inhibition leads to the upregulation of Chaperone-Mediated Autophagy (CMA), a cellular process for the selective degradation of cytosolic proteins. This process is implicated in cellular quality control and the response to stress.

Data Presentation
Cell LineCompoundEffectConcentrationCitation
HepG2 (Human Liver Cancer)This compoundInhibition of hypoxic cancer cell growthIC50: 10 μM[1]
LNCaP (Human Prostate Cancer)AGN196996 (another RARα antagonist)Inhibition of colony formationIC50: 1.8 μM[2]
Normal Prostate Epithelial CellsAGN196996 (another RARα antagonist)Inhibition of colony formationIC50: ~1.8 μM[2]
MCF-7 (Human Breast Cancer)RARα antagonists (general)Anti-proliferative and apoptotic effectsNot specified[3]
Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway and Experimental Workflow

RARa_CMA_Pathway This compound (RARα Antagonist) Signaling Pathway This compound This compound Compound RARa RARα Receptor This compound->RARa Antagonizes CMA Chaperone-Mediated Autophagy (CMA) RARa->CMA Inhibits CellSurvival Inhibition of Cancer Cell Growth CMA->CellSurvival Leads to

Caption: this compound antagonizes RARα, leading to the activation of CMA and subsequent inhibition of cancer cell growth.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 AddCompound Add this compound Compound (various concentrations) Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance

Caption: Workflow for determining cell viability using the MTT assay after treatment with this compound.

Compound 2: AR/AR-V7-IN-1 (AR/AR-V7 Inhibitor)

This compound is an inhibitor of the Androgen Receptor (AR) and its splice variant 7 (AR-V7), which is often associated with resistance to anti-androgen therapies in prostate cancer.

Mechanism of Action

AR/AR-V7-IN-1 inhibits the function of both the full-length androgen receptor and its constitutively active splice variant, AR-V7. By doing so, it can overcome resistance to conventional anti-androgen drugs like enzalutamide, which primarily target the ligand-binding domain of the full-length AR that is absent in AR-V7.

Data Presentation
Cell LineCompoundEffectConcentrationCitation
LNCaP (Human Prostate Cancer)AR/AR-V7-IN-1Potent inhibition of cell growthIC50: 4.87 μM[4]
22RV1 (Human Prostate Cancer)AR/AR-V7-IN-1Potent inhibition of cell growthIC50: 2.07 μM[4]
LNCaP (Enzalutamide-resistant)EnzalutamideLimited effect on cell growth>10 μM[5]
22RV1EnzalutamideUnaffected cell growthNot specified[6][7]
Experimental Protocols

Cell Proliferation Assay (WST-1 Assay)

  • Cell Seeding: Seed LNCaP or 22RV1 cells in a 96-well plate at a density of 5,000 cells per well in their respective growth media and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of AR/AR-V7-IN-1 (e.g., 0.01 to 100 μM) and a vehicle control (e.g., DMSO). For comparison, treat parallel wells with a standard anti-androgen like enzalutamide. Incubate for 72 hours.

  • WST-1 Addition: Add 10 μL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 values.

Signaling Pathway and Experimental Workflow

AR_Signaling_Pathway AR/AR-V7-IN-1 Signaling Pathway cluster_ar_fl Full-Length AR Signaling cluster_ar_v7 AR-V7 Signaling Androgen Androgen AR_FL AR (Full-Length) Androgen->AR_FL Binds Nuclear_Translocation Nuclear Translocation & Gene Transcription AR_FL->Nuclear_Translocation AR_V7 AR-V7 (Splice Variant) AR_V7->Nuclear_Translocation Constitutively Active Resistance Drug Resistance AR_V7->Resistance AR_Inhibitor AR/AR-V7-IN-1 AR_Inhibitor->AR_FL Inhibits AR_Inhibitor->AR_V7 Inhibits Enzalutamide Enzalutamide Enzalutamide->AR_FL Inhibits Cell_Proliferation Prostate Cancer Cell Proliferation Nuclear_Translocation->Cell_Proliferation Cell_Proliferation_Workflow Cell Proliferation Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 AddCompound Add AR/AR-V7-IN-1 or Enzalutamide (serial dilutions) Incubate1->AddCompound Incubate2 Incubate 72h AddCompound->Incubate2 AddWST1 Add WST-1 Reagent Incubate2->AddWST1 Incubate3 Incubate 1-4h AddWST1->Incubate3 ReadAbsorbance Read Absorbance (450 nm) Incubate3->ReadAbsorbance

References

A Comparative Guide to Validating Downstream Targets of the AR-V7 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to androgen receptor (AR) targeted therapies in castration-resistant prostate cancer (CRPC). Unlike the full-length AR (AR-FL), AR-V7 lacks the ligand-binding domain, rendering it constitutively active and driving a distinct transcriptional program that promotes tumor progression.[1][2][3] Validating the downstream targets of AR-V7 is paramount for understanding its biological function and for the development of novel therapeutics to overcome treatment resistance.

This guide provides a comparative overview of validated downstream targets of the AR-V7 signaling pathway, contrasting them with AR-FL targets. It includes detailed experimental protocols for target validation and quantitative data to support the findings.

Comparative Analysis of AR-V7 vs. AR-FL Downstream Targets

AR-V7 regulates a transcriptional program that partially overlaps with that of AR-FL, but also includes a unique set of target genes.[4][5] This differential gene regulation is a key driver of the aggressive phenotype observed in AR-V7-positive prostate cancer. Below is a summary of key downstream targets that have been experimentally validated.

Target GeneRegulation by AR-V7Regulation by AR-FLKey FunctionReference
UBE2C UpregulatedAlso upregulated, but AR-Vs appear to be primary driversCell cycle progression (G2/M transition)[1][6][7]
CDC20 UpregulatedNot directly regulatedCell cycle progression, anaphase-promoting complex activator[1][6]
AKT1 UpregulatedNot regulatedCell survival, proliferation[1][6]
NUP210 UpregulatedCommon target, also upregulated by AR-FLNuclear pore complex component[6][8][9][10]
SLC3A2 UpregulatedAlso upregulated, but identified as a specific AR-V7 target in some contextsAmino acid transport[1][6][8][9][10]
SOX9 UpregulatedNot directly regulatedEpithelial-mesenchymal transition, metastasis[11]
CCNA2 UpregulatedNot directly regulatedCell cycle progression (Cyclin A2)[1]
EDN2 UpregulatedNot a primary targetVasoconstriction, cell proliferation[1]
ETS2 UpregulatedNot an AR-FL targetTranscription factor, oncogene[1]
UGT2B17 UpregulatedSuppressed by DHT-activated AR-FLSteroid metabolism[1]

Visualizing the AR-V7 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of both AR-FL and the constitutively active AR-V7.

AR_Signaling_Pathway AR-FL vs. AR-V7 Signaling Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-FL AR-FL Androgen->AR-FL Binds & Activates AR-FL_dimer AR-FL Dimer AR-FL->AR-FL_dimer Dimerization & Translocation AR-V7_mRNA AR-V7_mRNA AR-V7_protein AR-V7 AR-V7_mRNA->AR-V7_protein Translation AR-V7_nucleus AR-V7 AR-V7_protein->AR-V7_nucleus Translocation (Ligand-Independent) ARE Androgen Response Element AR-FL_dimer->ARE AR-V7_nucleus->ARE Gene_Expression Gene_Expression ARE->Gene_Expression Transcriptional Regulation

Caption: Simplified diagram of AR-FL and AR-V7 signaling pathways.

Experimental Protocols for Target Validation

Validating the downstream targets of AR-V7 requires a multi-faceted approach, combining techniques to demonstrate direct binding, transcriptional regulation, and functional relevance.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic binding sites of AR-V7 on a genome-wide scale.

Methodology:

  • Cell Culture: Utilize prostate cancer cell lines endogenously expressing AR-V7 (e.g., LNCaP95, 22Rv1) or engineered to express AR-V7.

  • Cross-linking: Cross-link proteins to DNA using formaldehyde.

  • Chromatin Shearing: Lyse cells and shear chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the N-terminus of AR (which recognizes both AR-FL and AR-V7) or a validated AR-V7 specific antibody. Use magnetic beads to pull down the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align sequencing reads to the reference genome and use peak-calling algorithms to identify regions of AR-V7 enrichment. These peaks represent potential AR-V7 binding sites.

RNA-sequencing (RNA-seq)

Objective: To identify genes that are differentially expressed upon modulation of AR-V7 expression.

Methodology:

  • Experimental Design: Compare the transcriptomes of cells with high AR-V7 expression versus cells with low or no AR-V7 expression (e.g., using siRNA-mediated knockdown of AR-V7).

  • RNA Extraction and Library Preparation: Extract total RNA from the different cell populations and prepare RNA-seq libraries.

  • Sequencing: Perform high-throughput sequencing of the RNA libraries.

  • Data Analysis: Align reads to the reference genome and quantify gene expression levels. Identify differentially expressed genes between the experimental groups. Genes that are significantly up- or down-regulated following AR-V7 knockdown are considered potential downstream targets.

Quantitative Real-Time PCR (qPCR) and Western Blotting

Objective: To validate the differential expression of candidate target genes at the mRNA and protein levels, respectively.

Methodology (qPCR):

  • RNA Extraction and cDNA Synthesis: Extract total RNA from cells with modulated AR-V7 expression and reverse transcribe it into cDNA.

  • qPCR Reaction: Perform qPCR using primers specific for the candidate target genes. Use a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Methodology (Western Blotting):

  • Protein Extraction: Lyse cells and extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.

  • Analysis: Quantify band intensities to determine the relative protein expression levels.

Functional Assays

Objective: To determine the functional consequence of AR-V7-mediated regulation of a target gene.

Methodology:

  • Cell Proliferation Assays: Perform assays such as MTT or colony formation assays in cells where both AR-V7 and the candidate target gene are knocked down to see if the effect of AR-V7 on proliferation is mediated by the target.

  • Cell Migration and Invasion Assays: Use transwell assays to assess the role of the target gene in AR-V7-driven cell migration and invasion.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution following knockdown of AR-V7 and/or the target gene.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for identifying and validating downstream targets of AR-V7.

Experimental_Workflow Workflow for AR-V7 Target Validation Start Hypothesis: AR-V7 drives a unique transcriptional program ChIP_seq ChIP-seq (Identify AR-V7 Binding Sites) Start->ChIP_seq RNA_seq RNA-seq (AR-V7 Knockdown vs. Control) Start->RNA_seq Integration Integrate ChIP-seq and RNA-seq data ChIP_seq->Integration RNA_seq->Integration Candidate_Targets Identify Candidate Downstream Targets Integration->Candidate_Targets Validation Validation Experiments Candidate_Targets->Validation qPCR qPCR Validation->qPCR Western_Blot Western Blot Validation->Western_Blot Functional_Assays Functional Assays Validation->Functional_Assays Validated_Target Validated Downstream Target qPCR->Validated_Target Western_Blot->Validated_Target Functional_Assays->Validated_Target

Caption: A typical experimental workflow for validating AR-V7 targets.

By employing these methodologies, researchers can robustly identify and validate the downstream targets of the AR-V7 signaling pathway, providing crucial insights into the mechanisms of therapy resistance in prostate cancer and paving the way for the development of novel therapeutic strategies.

References

Androgen Receptor Splice Variant 7 (AR-V7): A Comparative Analysis of Expression in Primary vs. Metastatic Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Androgen Receptor Splice Variant 7 (AR-V7) expression in primary versus metastatic prostate cancer, intended for researchers, scientists, and drug development professionals. The content synthesizes findings from multiple studies, presenting quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Executive Summary

Androgen Receptor Splice Variant 7 (AR-V7) is a truncated, constitutively active form of the androgen receptor that lacks the ligand-binding domain. Its expression is a critical biomarker in prostate cancer, strongly associated with resistance to androgen receptor signaling inhibitors (ARSIs) and overall disease progression. A substantial body of evidence indicates a significant disparity in AR-V7 expression between primary, localized prostate cancer and advanced, metastatic disease, particularly in the castration-resistant setting. Generally, AR-V7 is a rare event in primary tumors but becomes increasingly prevalent in metastatic prostate cancer, especially after androgen deprivation therapy (ADT).

Quantitative Data Comparison: AR-V7 Expression

The following tables summarize the key quantitative findings on AR-V7 expression from tissue and liquid biopsies in various stages of prostate cancer.

Table 1: AR-V7 Protein Expression in Prostate Cancer Tissue (Immunohistochemistry - IHC)

Patient CohortAR-V7 Positivity RateKey Findings & Notes
Primary Prostate Cancer<1% - 9%Expression is rare in treatment-naïve primary tumors.[1][2][3] One study reported 9% nuclear positivity in a cohort that received systemic therapy for primary advanced disease.[4]
Metastatic Castration-Resistant Prostate Cancer (mCRPC) - Post-ADT>75%A significant increase in expression is observed following androgen deprivation therapy.[1][2][3]
mCRPC - Post-Abiraterone/EnzalutamideIncreased vs. Post-ADTExpression further increases under the selective pressure of second-generation ARSIs.[2][3]

Table 2: AR-V7 Detection in Circulating Tumor Cells (CTCs) & Tissue RNA

Patient CohortAR-V7 Positivity RateDetection MethodKey Findings & Notes
Primary Prostate Biopsies>40%RNA Comprehensive Genomic ProfilingA highly sensitive RNA-based method detected AR-V7 in a significant portion of primary tumors, including hormone-naïve cases, suggesting low-level abundance even in early-stage disease.[5]
Metastatic/Secondary Biopsy Sites70.6%RNA Comprehensive Genomic ProfilingAR alterations, including AR-V7, are significantly more prevalent in metastatic versus primary biopsy sites.[5]
mCRPC (1st Line Therapy)3%qRT-PCR from CTCsPositivity increases with subsequent lines of therapy.[1]
mCRPC (2nd Line Therapy)18%qRT-PCR from CTCs
mCRPC (3rd+ Line Therapy)31%qRT-PCR from CTCs
mCRPC (Abiraterone/Enzalutamide Naïve)22%mRNA from CTCsPrevalence of AR-V7 detection increases with prior exposure to AR-targeted therapies.[6]
mCRPC (Post Abiraterone or Enzalutamide)35%mRNA from CTCs
mCRPC (Post Abiraterone and Enzalutamide)43%mRNA from CTCs

Signaling Pathway and Clinical Implications

AR-V7 lacks the C-terminal ligand-binding domain (LBD), the target of therapies like enzalutamide and abiraterone. This structural change allows the variant to remain constitutively active, translocating to the nucleus and driving the transcription of target genes without androgen stimulation. This mechanism underpins resistance to AR-targeted therapies. The presence of AR-V7 is associated with poorer PSA response and shorter progression-free and overall survival in patients treated with ARSIs.[1][7][8][9]

Caption: AR-V7 bypasses androgen blockade by ARSIs, leading to constitutive gene transcription.

Experimental Protocols

The detection of AR-V7 is performed using various methodologies, each with its own protocol and sensitivity.

1. Immunohistochemistry (IHC) for AR-V7 Protein in Tissue

  • Objective: To detect and localize AR-V7 protein expression within formalin-fixed paraffin-embedded (FFPE) tumor tissue.

  • Methodology:

    • Tissue Preparation: FFPE tissue sections (typically 4-5 µm) are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.

    • Antibody Incubation: Sections are incubated with a validated primary antibody specific to AR-V7 (e.g., rabbit monoclonal [RM7] or [EPR15656]).[1][10]

    • Detection: A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to produce a visible signal.

    • Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.

    • Analysis: Staining is assessed by a pathologist. A positive result is typically defined by the presence of nuclear staining in tumor cells.[11][12] Quantification can be based on the percentage of positive cells and staining intensity.[12]

2. Quantitative RT-PCR (qRT-PCR) for AR-V7 mRNA from CTCs

  • Objective: To quantify AR-V7 mRNA transcripts from circulating tumor cells isolated from peripheral blood.

  • Methodology:

    • CTC Enrichment: Blood samples are processed to enrich for CTCs. Methods include immunomagnetic bead-based positive selection (e.g., CellSearch® using EpCAM) or negative depletion of hematopoietic cells.[7]

    • RNA Extraction: Total RNA is extracted from the enriched CTC fraction.

    • Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR Amplification: The cDNA is subjected to quantitative PCR using primers that specifically span the unique splice junction of AR-V7 (exon 3 to cryptic exon 3).[1]

    • Quantification: The level of AR-V7 expression is determined by comparing the amplification cycle threshold (Ct) value to a reference gene.

Experimental_Workflow General Workflow for AR-V7 Detection cluster_sample Sample Source cluster_processing Processing cluster_analysis Analysis cluster_output Output Tissue Tumor Biopsy (FFPE) Sectioning Sectioning & Deparaffinization Tissue->Sectioning RNA_Extract RNA/DNA Extraction Tissue->RNA_Extract Blood Peripheral Blood CTC_Enrich CTC Enrichment Blood->CTC_Enrich IHC IHC Staining Sectioning->IHC CTC_Enrich->RNA_Extract qPCR qRT-PCR RNA_Extract->qPCR RNA_Seq RNA Sequencing RNA_Extract->RNA_Seq Protein_Exp Protein Expression (Nuclear Localization) IHC->Protein_Exp mRNA_Levels mRNA Expression (Quantitative) qPCR->mRNA_Levels RNA_Seq->mRNA_Levels

References

Assessing the Specificity of AR7 for Retinoic Acid Receptor Alpha (RARα): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the AR7 compound's specificity for the retinoic acid receptor alpha (RARα) against other RAR subtypes and its potential for off-target effects. This analysis is supported by available experimental data and detailed methodologies for key assays utilized in the characterization of RAR modulators.

Introduction to this compound

This compound is recognized as an atypical antagonist of the retinoic acid receptor alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1][2][3][4] RARs function as ligand-dependent transcription factors, and modulators of their activity are valuable tools in both research and therapeutic development. This guide aims to critically evaluate the specificity of this compound for RARα by comparing its activity with other RAR modulators and considering its broader interaction with other nuclear receptors.

Comparative Analysis of RAR Antagonists

To provide a clear comparison of this compound with other known RAR antagonists, the following table summarizes the available quantitative data on their binding affinities and functional activities across the three RAR subtypes: RARα, RARβ, and RARγ.

Table 1: Binding Affinity (Ki) of Selected RAR Antagonists

CompoundRARα Ki (nM)RARβ Ki (nM)RARγ Ki (nM)Reference
This compound Data Not AvailableData Not AvailableData Not Available
BMS493 Inverse AgonistInverse AgonistInverse Agonist[1]
LE135 1400220>10000[5]

Table 2: Functional Antagonist Activity (IC50) of Selected RAR Antagonists

CompoundRARα IC50 (nM)RARβ IC50 (nM)RARγ IC50 (nM)Reference
This compound 10,000 (in HepG2 cell growth assay)Data Not AvailableData Not Available[1]
BMS493 Data Not AvailableData Not AvailableData Not Available
LE135 Data Not AvailableData Not AvailableData Not Available

Note: The IC50 value for this compound was determined in a cancer cell growth assay under hypoxic conditions and may not directly reflect its potency as an RARα antagonist in a biochemical assay.[1]

Off-Target Specificity

A comprehensive assessment of a compound's specificity requires screening against a panel of related receptors. Currently, there is a lack of publicly available data from broad nuclear receptor profiling for this compound. Such studies are crucial to definitively rule out significant interactions with other nuclear receptors, which could have implications for its use as a selective research tool or therapeutic agent.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the specificity of RAR modulators like this compound.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for RAR subtypes.

Materials:

  • HEK293 cells transiently transfected with expression vectors for human RARα, RARβ, or RARγ.

  • Radioligand: [3H]-all-trans retinoic acid (ATRA).

  • Test compounds (e.g., this compound) at various concentrations.

  • Binding buffer (e.g., Tris-HCl, MgCl2, and BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell lysates from transfected HEK293 cells.

  • Incubate a fixed concentration of [3H]-ATRA with the cell lysate in the presence of increasing concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to antagonize the transcriptional activity of an RAR agonist.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for RAR-mediated transactivation.

Materials:

  • HEK293 cells.

  • Expression vectors for human RARα, RARβ, or RARγ.

  • A luciferase reporter plasmid containing a retinoic acid response element (RARE) upstream of the luciferase gene (e.g., pRARE-Luc).

  • A control plasmid for normalization (e.g., a β-galactosidase expression vector).

  • Transfection reagent.

  • RAR agonist (e.g., all-trans retinoic acid, ATRA).

  • Test compounds (e.g., this compound) at various concentrations.

  • Cell culture medium.

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Co-transfect HEK293 cells with the RAR expression vector, the RARE-luciferase reporter vector, and the control vector.

  • After transfection, treat the cells with a fixed concentration of ATRA and increasing concentrations of the test compound.

  • Incubate the cells for a sufficient period to allow for gene expression.

  • Lyse the cells and measure luciferase and β-galactosidase activities.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Determine the concentration of the test compound that inhibits 50% of the ATRA-induced luciferase activity (IC50).

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the RAR signaling pathway and the experimental workflows.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA ATRA RAR RARα ATRA->RAR Binds CoR Co-repressor Complex ATRA->CoR Dissociates RXR RXR RAR->RXR Heterodimerizes RARE RARE Gene_Repression Gene Repression RAR->Gene_Repression Gene_Activation Gene Activation RAR->Gene_Activation RXR->RARE Binds CoR->RAR Binds in absence of agonist CoA Co-activator Complex CoA->RAR Binds in presence of agonist This compound This compound This compound->RAR Antagonizes Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Luciferase Reporter Assay Binding_Start Incubate RARα with [3H]-ATRA & this compound Binding_Filter Separate Bound/ Free Ligand Binding_Start->Binding_Filter Binding_Count Scintillation Counting Binding_Filter->Binding_Count Binding_Result Determine Ki Binding_Count->Binding_Result Func_Start Co-transfect cells with RARα, RARE-Luc, & Control Func_Treat Treat with ATRA & this compound Func_Start->Func_Treat Func_Lyse Cell Lysis Func_Treat->Func_Lyse Func_Measure Measure Luciferase Activity Func_Lyse->Func_Measure Func_Result Determine IC50 Func_Measure->Func_Result

References

Androgen Receptor Splice Variant 7 (AR-V7): A Comparative Guide to Patient Outcomes in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of androgen receptor splice variant 7 (AR-V7) in circulating tumor cells (CTCs) has emerged as a critical biomarker in the management of metastatic castration-resistant prostate cancer (mCRPC). Its presence is strongly associated with resistance to second-generation androgen receptor signaling inhibitors (ARSIs), such as abiraterone and enzalutamide, while its impact on taxane-based chemotherapy outcomes is markedly different. This guide provides a comprehensive comparison of patient outcomes based on AR-V7 status from key clinical trials, details the methodologies of prominent AR-V7 detection assays, and visualizes the clinical workflow.

Correlation of AR-V7 Status with Patient Outcomes: A Quantitative Comparison

Clinical evidence has consistently demonstrated that AR-V7 status is a significant predictive and prognostic biomarker in mCRPC. The following tables summarize the quantitative data from pivotal studies, highlighting the differential outcomes for AR-V7 positive and negative patients treated with ARSIs versus taxane-based chemotherapy.

Table 1: Outcomes for Patients Treated with Androgen Receptor Signaling Inhibitors (Abiraterone or Enzalutamide)

Clinical EndpointAR-V7 PositiveAR-V7 NegativeSource
Median Overall Survival (OS) 7.3 - 8.4 months19.8 - 25.5 months[1][2]
Median Progression-Free Survival (PFS) 3.1 months6.1 - 6.9 months[2][3]
Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) 0% - 11%26% - 65%[2][4][5]

Table 2: Outcomes for Patients Treated with Taxane-Based Chemotherapy (Docetaxel or Cabazitaxel)

Clinical EndpointAR-V7 PositiveAR-V7 NegativeSource
Median Overall Survival (OS) 14.3 months12.8 months[1]
Median Progression-Free Survival (PFS) 5.1 months6.9 months[4]
Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) 41%65%[4][5]

Table 3: Head-to-Head Comparison of Treatments in AR-V7 Positive Patients

Clinical EndpointTaxane-Based ChemotherapyAndrogen Receptor Signaling InhibitorsSource
Median Overall Survival (OS) 14.3 months7.3 months[1]
Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) 41%0%[5][6]

Experimental Protocols for AR-V7 Detection

The two most extensively validated clinical-grade assays for detecting AR-V7 in CTCs are the Johns Hopkins University AdnaTest (an mRNA-based assay) and the Epic Sciences AR-V7 Nuclear Detect™ test (a protein-based assay).

Johns Hopkins University AdnaTest (RT-PCR Based)

This assay detects the presence of AR-V7 mRNA in CTCs.

Methodology:

  • CTC Enrichment: Circulating tumor cells are isolated from whole blood using immunomagnetic beads targeting the epithelial cell adhesion molecule (EpCAM).

  • RNA Extraction and Reverse Transcription: Messenger RNA (mRNA) is extracted from the enriched CTCs and then reverse-transcribed into complementary DNA (cDNA).

  • Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): The cDNA is then used as a template for a multiplex qRT-PCR reaction. This reaction utilizes specific primers that target the unique cryptic exon of AR-V7, allowing for the amplification and detection of AR-V7 transcripts. A positive result is determined by a predefined cycle threshold (Ct) value.

Epic Sciences AR-V7 Nuclear Detect™ Test (Immunofluorescence Based)

This assay identifies the presence and nuclear localization of the AR-V7 protein within CTCs.

Methodology:

  • Red Blood Cell Lysis and Nucleated Cell Plating: Red blood cells are lysed, and the remaining nucleated cells (including CTCs and white blood cells) are deposited onto microscope slides.

  • Immunofluorescent Staining: The cells are stained with a cocktail of fluorescently labeled antibodies. This includes a pan-cytokeratin antibody to identify epithelial cells (CTCs), a CD45 antibody to identify white blood cells, DAPI to stain the nucleus, and a specific antibody that recognizes the AR-V7 protein.

  • Automated Digital Pathology and Image Analysis: The slides are scanned using an automated fluorescence microscope, and a proprietary algorithm analyzes the images to identify CTCs (cytokeratin-positive, CD45-negative, and with a nucleus). Within the identified CTCs, the presence and nuclear localization of the AR-V7 protein are quantified. A patient is considered AR-V7 positive if at least one CTC with nuclear-localized AR-V7 protein is detected.[7]

Visualizing the Clinical Pathway

The following diagrams illustrate the signaling pathway of the androgen receptor and the clinical workflow for AR-V7 testing in mCRPC.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and AR-V7 cluster_ARSI AR Signaling Inhibitors cluster_nucleus Nucleus Abiraterone Abiraterone Androgen Androgen Abiraterone->Androgen Inhibits Synthesis Enzalutamide Enzalutamide AR_FL Full-Length AR (AR-FL) Enzalutamide->AR_FL Blocks Binding AR_Dimerization Dimerization & Nuclear Translocation Enzalutamide->AR_Dimerization Inhibits Translocation AR_Gene_Transcription AR Gene Transcription DNA DNA DNA->AR_Gene_Transcription Androgen->AR_FL Binds to Ligand-Binding Domain AR_FL->AR_Dimerization AR_V7 AR-V7 AR_V7->AR_Dimerization Constitutively Active (Lacks Ligand-Binding Domain) AR_Dimerization->DNA Binds to Androgen Response Elements Clinical_Workflow Clinical Decision Workflow Based on AR-V7 Status Patient Patient with mCRPC Progressing on First-Line ARSI ARV7_Test AR-V7 Test on CTCs Patient->ARV7_Test ARV7_Positive AR-V7 Positive ARV7_Test->ARV7_Positive Positive ARV7_Negative AR-V7 Negative ARV7_Test->ARV7_Negative Negative Taxane Consider Taxane-Based Chemotherapy (e.g., Docetaxel, Cabazitaxel) ARV7_Positive->Taxane Clinical_Trial Consider Clinical Trial ARV7_Positive->Clinical_Trial ARV7_Negative->Taxane Second_ARSI Consider Second-Line ARSI (e.g., Abiraterone or Enzalutamide) ARV7_Negative->Second_ARSI ARV7_Negative->Clinical_Trial

References

Safety Operating Guide

Navigating the Disposal of Novel Compound AR7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Precise identification of the compound "AR7" in publicly available chemical databases and safety literature did not yield a specific match. This suggests that "this compound" may be an internal designation for a new or proprietary compound. In the absence of a specific Safety Data Sheet (SDS), researchers, scientists, and drug development professionals must adhere to a rigorous and systematic approach to waste disposal. This guide provides a comprehensive framework for the safe handling and disposal of uncharacterized chemical substances, using "this compound" as a placeholder.

The foundational principle of laboratory safety is to treat any unfamiliar chemical as hazardous.[1] This necessitates a cautious and informed approach to waste management, beginning with a thorough hazard assessment and culminating in compliant disposal.

Step 1: Hazard Characterization and Waste Profile Determination

Before any disposal actions are taken, the first and most critical step is to determine the potential hazards associated with this compound. This involves a multi-faceted approach to gather as much information as possible.

Experimental Protocol: Waste Characterization

  • Review Internal Documentation: Consult all internal laboratory notebooks, synthesis records, and analytical data associated with this compound. This documentation may contain information about its chemical properties, reactivity, and potential biological effects.

  • Computational Analysis: If the chemical structure of this compound is known, utilize Quantitative Structure-Activity Relationship (QSAR) models and other computational toxicology tools to predict potential hazards such as toxicity, carcinogenicity, mutagenicity, and ecotoxicity.

  • Analytical Testing: Conduct small-scale analytical tests to determine key physicochemical properties relevant to waste disposal. This may include:

    • pH measurement: To determine corrosivity.[2]

    • Flashpoint analysis: To assess ignitability.[2]

    • Reactivity testing: To evaluate its potential to react violently with water, air, or other substances.[2]

  • Consult with Environmental Health and Safety (EHS): Engage your institution's EHS department. They are a crucial resource for classifying unknown waste and ensuring compliance with federal and local regulations.[3]

The workflow for characterizing and managing an unknown laboratory chemical is illustrated below.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Waste Determination & Segregation cluster_2 Phase 3: Disposal Review Internal Docs Review Internal Docs Computational Analysis Computational Analysis Review Internal Docs->Computational Analysis Analytical Testing Analytical Testing Computational Analysis->Analytical Testing Consult EHS Consult EHS Analytical Testing->Consult EHS Hazardous Waste? Hazardous Waste? Consult EHS->Hazardous Waste? Segregate for Hazardous Disposal Segregate for Hazardous Disposal Hazardous Waste?->Segregate for Hazardous Disposal Yes Segregate for Non-Hazardous Disposal Segregate for Non-Hazardous Disposal Hazardous Waste?->Segregate for Non-Hazardous Disposal No Label & Store Securely Label & Store Securely Segregate for Hazardous Disposal->Label & Store Securely Segregate for Non-Hazardous Disposal->Label & Store Securely Schedule EHS Pickup Schedule EHS Pickup Label & Store Securely->Schedule EHS Pickup Dispose via Approved Route Dispose via Approved Route Schedule EHS Pickup->Dispose via Approved Route

Caption: Workflow for Unknown Chemical Waste Management.

Step 2: Proper Segregation, Labeling, and Storage

Once the waste profile of this compound is determined, it must be segregated, labeled, and stored according to its hazard class. Improper segregation can lead to dangerous chemical reactions and non-compliant disposal.

General Waste Segregation Guidelines:

  • Chemical Waste: Liquid chemical waste should be collected in a dedicated, properly labeled, and sealed container.[1] Glass waste containers should be stored in secondary containment to protect against breakage and spills.[2]

  • Sharps Waste: Needles, scalpels, razor blades, and contaminated glass must be placed in a puncture-proof sharps container.[4][5]

  • Biohazardous Waste: Items contaminated with biological materials, such as cell cultures or animal tissues, should be placed in a red biohazard bag.[4][5] No liquids should be placed in biohazard containers intended for solid waste.[4]

The segregation of different laboratory waste streams is a critical component of a safe disposal plan.

cluster_waste_types Waste Characterization cluster_containers Designated Containers This compound Waste This compound Waste Chemical Chemical This compound Waste->Chemical Sharps Sharps This compound Waste->Sharps Biohazardous Biohazardous This compound Waste->Biohazardous Labeled Chemical Waste Container Labeled Chemical Waste Container Chemical->Labeled Chemical Waste Container Puncture-Proof Sharps Container Puncture-Proof Sharps Container Sharps->Puncture-Proof Sharps Container Red Biohazard Bag Red Biohazard Bag Biohazardous->Red Biohazard Bag

Caption: Laboratory Waste Stream Segregation.

Labeling and Storage:

All waste containers must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name of the contents (e.g., "this compound Waste" and its known components), and the date of accumulation.[2][3] Store waste containers in a designated, secure area away from general laboratory traffic.

Step 3: Adherence to Accumulation Limits

Regulatory bodies such as the Environmental Protection Agency (EPA) have established strict limits on the amount of hazardous waste that can be accumulated in a laboratory.[2][4] Adhering to these limits is mandatory to maintain a safe and compliant laboratory environment.

Waste CategoryAccumulation LimitCitation
Total Chemical Unwanted Laboratory MaterialNo more than 55 gallons[4]
Acutely Hazardous Unwanted Laboratory Material (Liquid)No more than 1 quart[3][4]
Acutely Hazardous Unwanted Laboratory Material (Solid)No more than 1 kilogram (2.2 pounds)[4]

If these limits are exceeded, the waste must be removed from the laboratory within 10 calendar days.[3]

Step 4: Final Disposal Procedures

The final step in the disposal process is the removal of the waste from the laboratory by trained professionals.

  • Submit a Pickup Request: Once a waste container is full or has reached its accumulation time limit, submit a chemical waste pickup request to your institution's EHS department.[3]

  • Ensure Proper Packaging: Before pickup, ensure that all containers are securely sealed, properly labeled, and stored in the designated waste accumulation area. For liquid waste containers, leave at least ten percent headspace to allow for thermal expansion.[2]

  • Documentation: Maintain a record of all waste generated and disposed of from your laboratory. This documentation is essential for regulatory compliance and for tracking the lifecycle of chemical substances within your institution.

By following these systematic procedures, researchers can ensure the safe and compliant disposal of novel or uncharacterized compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department when in doubt about any aspect of chemical handling or waste disposal.

References

Navigating the Safe Handling of "AR7": A Critical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The designation "AR7" is not a universally recognized chemical identifier. Initial research suggests several possible interpretations, including a component of a resin system, a designation in biomedical research, or a construction material. This guide will focus on the safe handling of ARC S7 (Part A) , a resin mixture, as a representative example of a hazardous chemical that researchers, scientists, and drug development professionals may encounter. The principles and procedures outlined here are based on its Safety Data Sheet (SDS) and are intended to serve as a template for handling similar hazardous materials.[1] It is imperative to obtain and thoroughly review the specific SDS for any chemical you intend to handle.

Essential Safety and Logistical Information

Safe handling of hazardous chemicals is paramount in a laboratory setting. For ARC S7 (Part A), a flammable liquid and vapor that can cause serious health effects, stringent adherence to safety protocols is non-negotiable.[1]

Hazard Summary for ARC S7 (Part A): [1]

  • Physical Hazards: Flammable liquid and vapor.

  • Health Hazards:

    • Causes serious eye irritation.

    • Causes skin irritation.

    • May cause respiratory irritation.

    • Suspected of damaging the unborn child.

    • Causes damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling ARC S7 (Part A).

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses with side shields or gogglesMust be worn at all times. A face shield is recommended if splashing is possible.
Skin Chemical-resistant glovesNitrile rubber or Viton™ (fluorocarbon rubber) are recommended materials.
Protective clothingWear chemical-resistant coveralls, an apron, and boots when extensive exposure is possible.
Respiratory Air-purifying respiratorRequired if ventilation is inadequate to maintain exposure below established limits.

This table summarizes the personal protective equipment recommendations for ARC S7 (Part A) based on its Safety Data Sheet.[1]

Operational and Disposal Plans

A clear, step-by-step plan for both the use and disposal of hazardous materials is crucial for maintaining a safe laboratory environment.

Operational Plan:

  • Preparation:

    • Obtain and read the Safety Data Sheet (SDS) for ARC S7 (Part A) before use.[1]

    • Ensure a well-ventilated area, such as a chemical fume hood, is available and operational.[1]

    • Assemble all necessary PPE as outlined in the table above.

    • Locate the nearest emergency eyewash station and safety shower.

  • Handling:

    • Ground and bond containers when transferring the material to prevent static discharge.[1]

    • Use only non-sparking tools.[1]

    • Avoid breathing vapors or spray.[1]

    • Prevent contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Disposal Plan:

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and sealed container.

    • Absorbent materials used for spills (e.g., sand, sawdust, clay) should also be placed in a designated hazardous waste container.[1]

  • Storage:

    • Store waste containers in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.

  • Disposal:

    • Dispose of hazardous waste through a licensed and certified hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling Hazardous Chemicals

The following diagram illustrates a logical workflow for safely handling a hazardous chemical like ARC S7 (Part A) in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer Proceed to Handling handle_experiment Perform Experiment handle_transfer->handle_experiment cleanup_decon Decontaminate Work Area handle_experiment->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Store for Disposal cleanup_waste->cleanup_dispose

Workflow for Safe Chemical Handling

This structured approach, from preparation to disposal, is designed to minimize risks and ensure the safety of all laboratory personnel when working with hazardous materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.